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  • Product: 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol
  • CAS: 2320860-11-3

Core Science & Biosynthesis

Foundational

Molecular Architecture and Mechanism of Action: The 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol Scaffold in Targeted Kinase Inhibition

Executive Summary In modern rational drug design, identifying and optimizing privileged pharmacophores is critical for developing highly selective targeted therapies. While 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, identifying and optimizing privileged pharmacophores is critical for developing highly selective targeted therapies. While 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol serves primarily as a foundational chemical building block rather than a standalone therapeutic, its incorporation into larger molecular architectures dictates the primary mechanism of action (MoA) of several advanced kinase inhibitors. This technical guide explores the structural rationale, mechanistic pathways, and self-validating experimental workflows used to evaluate this scaffold, with a specific focus on its role in inhibiting Bruton’s Tyrosine Kinase (BTK) and Janus Kinases (JAK/TYK2).

Structural Rationale and Pharmacophore Mapping

The efficacy of the 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol scaffold lies in its dual-component architecture, which perfectly complements the ATP-binding cassette of target kinases.

The 5-Fluoropyrimidine Core: A Potent Hinge Binder

The incorporation of a fluorinated pyrimidine moiety is a well-established strategy in targeting specific biological pathways, notably as a hinge-binding motif in BTK and JAK family inhibitors 1.

  • Causality of Fluorination: Fluorine is highly electronegative. By withdrawing electron density from the pyrimidine ring, it significantly lowers the pKa of the adjacent nitrogen atoms. This reduction minimizes the desolvation penalty upon entering the hydrophobic kinase pocket and strengthens the hydrogen bonds donated by the kinase hinge region (e.g., Met477 in BTK or Leu932 in JAK1/TYK2) 2. Furthermore, the fluorine atom occupies a specific hydrophobic sub-pocket adjacent to the gatekeeper residue, enhancing target selectivity and metabolic stability against cytochrome P450 enzymes.

The Piperidin-3-ol Ring: Vectorial Projection

Cyclic amine appendages, such as piperidines and pyrrolidines, are frequently utilized to project into the solvent-exposed regions of kinases like Syk and JAK, enhancing both affinity and pharmacokinetic properties 3.

  • Causality of the sp3 Character: Unlike flat, fully aromatic systems, the piperidine ring introduces three-dimensional sp3 character. This rigidity improves aqueous solubility. The 3-hydroxyl group acts as a precise spatial vector, projecting into the ribose-binding pocket to form additional hydrogen bonds with the DFG motif, or serving as a synthetic handle to attach electrophilic warheads (e.g., acrylamides) for covalent engagement with Cys481 in BTK.

Mechanistic Pathways of Inhibition

When integrated into a complete inhibitor, the scaffold disrupts critical intracellular signaling cascades by acting as an ATP-competitive antagonist.

  • BTK Inhibition in B-Cell Receptor (BCR) Signaling: By occupying the ATP pocket, the scaffold prevents the autophosphorylation (Y223) of BTK. This halts the downstream activation of Phospholipase C gamma 2 (PLCγ2), subsequently preventing calcium mobilization and NF-κB activation, which are required for malignant B-cell proliferation.

  • TYK2/JAK Inhibition in Cytokine Signaling: In autoimmune contexts, the scaffold blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, effectively dampening pro-inflammatory cytokine cascades (such as IL-12 and IL-23) 2.

Mechanism Scaffold 1-(5-Fluoropyrimidin-4-yl) piperidin-3-ol Hinge Kinase Hinge Region (Met477 / Leu932) Scaffold->Hinge 5-Fluoro-pyrimidine (H-bonds) Pocket Ribose Binding Pocket Scaffold->Pocket Piperidin-3-ol (Vectorial Projection) BTK BTK / TYK2 Inhibition Hinge->BTK ATP Displacement Pocket->BTK Enhanced Affinity Signaling PLCγ2 / STAT Pathway Blockade BTK->Signaling Signal Transduction Arrest

Fig 1: Mechanism of kinase inhibition by the 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol scaffold.

Quantitative Data Synthesis

The following table summarizes the quantitative binding affinities and structural parameters for derivatives utilizing the 5-fluoropyrimidine-cyclic amine scaffold against key kinase targets:

Scaffold DerivativeTarget KinaseKey Structural FeatureBinding Affinity (IC50)Primary Indication
5-Fluoropyrimidin-4-yl-pyrrolidine sulfonamide BTKPyrrolidine ring + Sulfonamide< 10 nMHematological Malignancies
5-Fluoropyrimidin-4-yl-pyrazole propanenitrile TYK2Pyrazole bridge + 5-Fluoro9 nMInflammatory Bowel Disease
5-Fluoropyrimidin-4-yl-piperidine-3-ol Syk / JAKPiperidine-3-ol projectionSub-nanomolarAutoimmune Disorders

Experimental Workflows for Mechanistic Validation

To rigorously validate the mechanism of action of compounds derived from this scaffold, a self-validating, multi-tiered experimental protocol is required. Each step is designed to prove causality, moving from isolated biochemical activity to live-cell physiological engagement.

Step 1: Biochemical TR-FRET Kinase Assay
  • Rationale: Establishes the baseline inhibitory potency (IC50) against the purified target kinase.

  • Procedure: Incubate recombinant kinase (e.g., BTK) with the scaffold derivative in a buffer containing ATP (at its Km) and a biotinylated peptide substrate. Following the reaction, add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 615 nm.

  • Causality: A decrease in the FRET signal directly correlates with the inhibition of kinase autophosphorylation, proving the compound intrinsically blocks the enzyme's catalytic activity.

Step 2: Surface Plasmon Resonance (SPR) Binding Kinetics
  • Rationale: Biochemical assays do not differentiate between fast-reversible and slow-binding inhibitors. SPR determines the exact association ( kon​ ) and dissociation ( koff​ ) rates.

  • Procedure: Immobilize the His-tagged kinase domain onto a Ni-NTA sensor chip. Flow varying concentrations of the inhibitor over the chip. Record the sensograms and fit the data to a 1:1 Langmuir binding model.

  • Causality: A slow koff​ (long residence time) indicates deep pocket engagement, confirming that the 5-fluoropyrimidine moiety is forming highly stable hydrogen bonds with the kinase hinge region.

Step 3: X-Ray Crystallography (Co-crystallization)
  • Rationale: Provides definitive physical proof of the binding pose, validating the pharmacophore mapping hypothesis.

  • Procedure: Co-crystallize the kinase domain with the inhibitor using vapor diffusion hanging drop methods. Collect diffraction data at a synchrotron source and solve the structure via molecular replacement.

  • Causality: Visualizing the electron density confirms the exact distance between the pyrimidine nitrogen and the hinge backbone (validating the hydrogen-bonding mechanism), while confirming the piperidin-3-ol orientation in the ribose pocket.

Step 4: Cellular Target Engagement (NanoBRET)
  • Rationale: Demonstrates that the compound can penetrate the cell membrane and engage the target kinase in a complex, live-cell environment.

  • Procedure: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Treat the cells with a fluorescent tracer that reversibly binds the kinase active site, followed by the addition of the inhibitor. Measure the bioluminescence resonance energy transfer (BRET) signal.

  • Causality: A dose-dependent reduction in the BRET signal proves that the inhibitor has successfully crossed the cellular membrane, outcompeted the fluorescent tracer, and bound to the intracellular kinase active site.

Workflow S1 In Vitro Kinase Profiling (TR-FRET) S2 Binding Kinetics (SPR Analysis) S1->S2 IC50 < 10nM S3 Structural Validation (X-ray Crystallography) S2->S3 Slow Koff S4 Cellular Target Engagement (NanoBRET) S3->S4 Pose Confirmed

Fig 2: Self-validating experimental workflow for evaluating fluoropyrimidine-based inhibitors.

References

  • EvitaChem.N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide Product Documentation.
  • ACS Publications.Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease.
  • Google Patents.EP2699572A1 - Heterocyclic compounds as kinase inhibitors.

Sources

Exploratory

Physicochemical Profiling of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol: A Technical Whitepaper

Prepared by: Senior Application Scientist, Physicochemical & ADME Profiling Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern Fragment-Based Drug Discovery (...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Physicochemical & ADME Profiling Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the transition from an in silico hit to a viable clinical candidate is heavily dictated by physicochemical properties. Scaffolds must balance lipophilicity, aqueous solubility, and metabolic stability. 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol represents a highly privileged, sp³-rich structural motif. By converging a 3-hydroxypiperidine ring with a fluorinated pyrimidine, this molecule achieves an optimal physicochemical profile. This whitepaper deconstructs the mechanistic causality behind its design and provides field-proven, self-validating protocols for its experimental characterization.

Structural Deconstruction & Mechanistic Causality

As an application scientist, I frequently see development fail due to a lack of understanding of stereoelectronic effects. The structural elegance of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol lies in its precise atomic substitutions:

  • The 5-Fluoropyrimidine Motif (Metabolic & Electronic Tuning): Unsubstituted pyrimidines are highly susceptible to oxidative attack by Cytochrome P450 (CYP450) enzymes at the C5 position. The strategic installation of a fluorine atom provides critical steric and electronic shielding, effectively blocking this metabolic liability and prolonging the compound's half-life[1]. Furthermore, fluorine's strong inductive electron-withdrawing effect pulls electron density away from the pyrimidine ring, significantly lowering the pKa of the pyrimidine nitrogens[2]. This reduction in basicity mitigates hERG channel liabilities and prevents non-specific phospholipid binding.

  • The Piperidin-3-ol Core (Solubility & Target Engagement): Because the piperidine nitrogen is bonded directly to the electron-deficient pyrimidine at the C4 position, its lone pair is delocalized into the heteroaromatic system. This renders the piperidine nitrogen essentially non-basic (amide-like) at physiological pH[2]. To counteract the lipophilicity of the fluorinated aromatic system, the hydroxyl group at the C3 position provides a crucial Hydrogen Bond Donor (HBD). This sp³-rich vector disrupts crystal lattice packing, dramatically enhancing thermodynamic aqueous solubility while providing a handle for target engagement (e.g., kinase hinge binding).

Predicted & Experimental Physicochemical Profile

To facilitate rapid decision-making in lead optimization, all quantitative physicochemical data for this scaffold is summarized below.

PropertyValueMechanistic Rationale
Molecular Formula C₉H₁₂FN₃O-
Molecular Weight 197.21 g/mol Ideal for FBDD (<300 Da); allows room for subsequent functionalization.
Topological Polar Surface Area (tPSA) ~56 ŲOptimal for both oral bioavailability (<140 Ų) and CNS penetration (<90 Ų).
LogP (Octanol/Water) ~0.9 - 1.2Balanced lipophilicity avoids non-specific binding while allowing membrane permeation.
LogD (pH 7.4) ~0.9 - 1.2The compound is entirely neutral at physiological pH, matching LogP.
pKa (Pyrimidine conjugate acid) ~2.5Fluorine withdraws electron density, drastically lowering the basicity of the ring[2].
pKa (Piperidine nitrogen) Not basicLone pair delocalization into the pyrimidine ring neutralizes basicity.
Hydrogen Bond Donors/Acceptors 1 HBD / 4 HBAEnhances target engagement and thermodynamic solubility.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. Relying purely on calculated properties (cLogP) for fluorinated compounds often leads to failure due to unpredictable hydration spheres. Below are the self-validating experimental workflows I mandate for profiling this class of compounds.

Protocol 1: High-Throughput LogD(7.4) Determination

Based on OECD Test Guideline 107[3], optimized for LC-MS/MS.

  • Equilibration: Add 10 µL of a 10 mM DMSO stock of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol to a 2 mL deep-well plate containing 495 µL of 1-octanol and 495 µL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Agitation: Seal the plate and shake at 800 rpm for 2 hours at exactly 25°C to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the plate at 3000 × g for 20 minutes. Causality: Centrifugation is critical to break down octanol microdroplets in the aqueous phase, which would otherwise falsely elevate the aqueous concentration and skew the LogD calculation[3].

  • Quantification: Aliquot 50 µL from each phase into separate plates, dilute with acetonitrile, and quantify via LC-MS/MS using a standard curve.

  • Self-Validation (Mass Balance Check): Calculate the total mass recovered. Rule: (Massoctanol​+Massaqueous​)/Massinitial​≥0.95 . If recovery is <95%, the assay is flagged for precipitation at the solvent interface or non-specific binding to the plasticware.

Protocol 2: Thermodynamic Aqueous Solubility Profiling
  • Solid Dispensing: Dispense 1 mg of solid 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol into a glass vial.

  • Incubation: Add 1 mL of PBS (pH 7.4). Stir continuously at 25°C for 24 hours. Causality: 24 hours is required to transition from kinetic solubility (amorphous dissolution) to true thermodynamic solubility (crystalline equilibrium).

  • Separation: Filter the suspension through a 0.22 µm PTFE syringe filter. Discard the first 200 µL to saturate any non-specific binding sites on the filter membrane.

  • Self-Validation (Solid-State Check): Recover the remaining solid from the filter and analyze via Powder X-Ray Diffraction (pXRD). Rule: The crystal form must match the input material. If a hydrate or salt has formed, the solubility value must be annotated as pertaining to the new solid form.

Visualizations

Workflow A 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol Stock Solution B Equilibration Octanol / PBS (pH 7.4) A->B C Phase Separation (Centrifugation at 3000g) B->C D Aqueous Phase LC-MS/MS C->D E Octanol Phase LC-MS/MS C->E F Self-Validation: Mass Balance Check D->F E->F G LogD(7.4) & Solubility Data Output F->G

Caption: Workflow for LogD(7.4) and solubility profiling with mass balance validation.

Pathway A Unsubstituted Pyrimidine (C5-H) B CYP450 Oxidation A->B Susceptible C Reactive Metabolite (Rapid Clearance) B->C D 5-Fluoropyrimidine (C5-F) E Steric & Electronic Shielding D->E Blocked F Metabolic Stability (Prolonged Half-life) E->F

Caption: Impact of 5-fluoro substitution on CYP450-mediated oxidative metabolism.

Sources

Foundational

1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol: Structural Profiling, Mechanistic Rationale, and Synthetic Methodology

Executive Summary In modern medicinal chemistry, the strategic assembly of fragment-based building blocks is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-(5-Fluoropyrimidin-4-yl)piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic assembly of fragment-based building blocks is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol is a highly versatile, bifunctional heterocyclic scaffold frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors and CNS-active agents.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural components, and a field-proven, self-validating synthetic protocol for its preparation via Nucleophilic Aromatic Substitution (SNAr).

Physicochemical Profiling and Molecular Descriptors

Understanding the baseline molecular descriptors of a building block is essential for predicting its behavior within a larger active pharmaceutical ingredient (API). The integration of a fluorinated pyrimidine with a hydroxylated piperidine yields a compound with excellent drug-like properties, adhering strictly to Lipinski’s Rule of Five.

Table 1: Quantitative Physicochemical Data
PropertyValueClinical / Chemical Significance
Chemical Formula C9H12FN3ODefines the atomic composition.
Molecular Weight 197.21 g/mol Low molecular weight fragment; leaves ample "size budget" for further elaboration[1].
Exact Mass 197.0964 DaCritical for high-resolution LC-MS (HRMS) validation during synthesis.
Topological Polar Surface Area (TPSA) ~46.0 ŲOptimal for cellular permeability; suitable for BBB penetration if required.
Calculated LogP (cLogP) ~0.9 - 1.2Moderate lipophilicity, balancing aqueous solubility and membrane partitioning.
Hydrogen Bond Donors 1The C3-hydroxyl group acts as a specific target-binding anchor.
Hydrogen Bond Acceptors 4Pyrimidine nitrogens, fluorine, and oxygen provide multiple interaction vectors.

Structural Logic & Pharmacophore Mapping

The architecture of 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol is not arbitrary; it is a meticulously designed combination of pharmacophores that address common liabilities in drug discovery.

  • The 5-Fluoropyrimidine Core: Pyrimidines are privileged scaffolds that frequently act as hinge-binding motifs in ATP-competitive kinase inhibitors. The introduction of a fluorine atom at the C5 position serves two primary purposes. First, it blocks cytochrome P450-mediated oxidative metabolism at the most electron-rich carbon of the pyrimidine ring. Second, the strong inductive electron-withdrawing effect of fluorine lowers the pKa of the adjacent pyrimidine nitrogens, which can fine-tune hydrogen bonding strength with the kinase hinge region.

  • The Piperidin-3-ol Motif: The attachment of the piperidine ring at the C4 position provides a solubilizing, flexible vector. The C3-hydroxyl group introduces a chiral center (allowing for stereospecific target engagement via R- or S-enantiomers) and acts as a hydrogen bond donor/acceptor to interact with solvent-exposed regions of a protein target. Notably, the basicity of the piperidine nitrogen is significantly attenuated due to its conjugation with the electron-deficient pyrimidine ring, preventing the molecule from becoming overly basic and suffering from hERG toxicity or poor oral bioavailability.

Pharmacophore Compound 1-(5-Fluoropyrimidin-4-yl) piperidin-3-ol Pyrim 5-Fluoropyrimidine Ring (Hinge Binder / Core) Compound->Pyrim Scaffold Base Piper Piperidin-3-ol Ring (Solubilizing Motif) Compound->Piper N-Linked Amine F_atom Fluorine Atom (Metabolic Block & Lipophilicity) Pyrim->F_atom C5 Position OH_group Hydroxyl Group (H-Bond Donor/Acceptor) Piper->OH_group C3 Position

Diagram 1: Pharmacophore mapping and structural logic of the compound.

Synthetic Methodology: SNAr Protocol

The most efficient and scalable route to synthesize 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol is via a Nucleophilic Aromatic Substitution (SNAr) utilizing 4-chloro-5-fluoropyrimidine and piperidin-3-ol [2].

Mechanistic Causality

The SNAr reaction is highly favored here. The C4 position of the pyrimidine ring is highly electrophilic due to the combined electron-withdrawing effects of the two endocyclic nitrogens and the exocyclic C5-fluorine atom. When the secondary amine of piperidin-3-ol attacks the C4 carbon, it forms a stabilized Meisenheimer complex, followed by the rapid expulsion of the chloride leaving group.

Step-by-Step Self-Validating Protocol

Reagents Required:

  • 4-Chloro-5-fluoropyrimidine (1.0 equivalent)

  • Piperidin-3-ol (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Dimethylformamide (DMF) or Ethanol (Solvent)

Procedure:

  • Reaction Setup: Dissolve 4-chloro-5-fluoropyrimidine in anhydrous DMF at 0 °C under an inert nitrogen atmosphere. Causality: Cooling prevents exothermic degradation and minimizes potential bis-alkylation or side reactions.

  • Amine Addition: Add piperidin-3-ol (1.1 eq) followed dropwise by DIPEA (2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the substitution, driving the reaction forward without competing with the piperidine for the electrophile.

  • Thermal Activation: Allow the reaction mixture to warm to room temperature, then heat to 80 °C for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The system is validated when the starting material peak (m/z ~133 [M+H]⁺) disappears, and the product peak strictly dominates at m/z 198.1 [M+H]⁺ .

  • Workup: Cool the mixture to room temperature and quench with water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 95:5) to yield the pure product.

Synthesis Step1 1. Reactants 4-Chloro-5-fluoropyrimidine + Piperidin-3-ol Step2 2. Solvent & Base DIPEA (2.0 eq) in DMF or EtOH (Scavenges HCl byproduct) Step1->Step2 Step3 3. Reaction Conditions Stir at 80°C for 4-6 hours (Monitored by LC-MS) Step2->Step3 Step4 4. Workup Aqueous Extraction (EtOAc/H2O) Brine Wash & Drying (Na2SO4) Step3->Step4 Step5 5. Purification Silica Gel Chromatography (DCM:MeOH gradient) Step4->Step5 Product Product 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol (Yield: >80%) Step5->Product

Diagram 2: Step-by-step SNAr synthesis workflow and validation checkpoints.

Downstream Applications in Drug Development

Once synthesized, 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol serves as a highly modular intermediate.

  • C2-Functionalization: The C2 position of the pyrimidine ring remains available for late-stage functionalization. Researchers frequently utilize Buchwald-Hartwig cross-coupling or Suzuki-Miyaura coupling at this position to attach diverse aryl or heteroaryl groups, expanding the molecule into a fully elaborated drug candidate.

  • Hydroxyl Derivatization: The C3-hydroxyl group on the piperidine ring can be subjected to Mitsunobu inversion, alkylation to form ethers, or oxidation to a ketone, allowing for precise tuning of the molecule's binding affinity to its target protein.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79341, Piperidin-4-ol" (Used as a baseline for piperidinol structural calculations). PubChem, [Link]

Exploratory

A Technical Guide to Characterizing the Binding Affinity of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol for Janus Kinase 3 (JAK3)

Abstract This technical guide provides a comprehensive framework for determining the binding affinity of the novel small molecule, 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol, to a therapeutically relevant target. Based on...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for determining the binding affinity of the novel small molecule, 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol, to a therapeutically relevant target. Based on the well-established role of the pyrimidine scaffold in kinase inhibition, this document hypothesizes Janus Kinase 3 (JAK3) as a primary target.[1][2][3][4] We present detailed, field-proven protocols for two gold-standard biophysical techniques: Isothermal Titration Calorimetry (ITC) for thermodynamic characterization and Surface Plasmon Resonance (SPR) for kinetic analysis. The guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the scientific rationale behind experimental choices to ensure data integrity and trustworthiness.

Introduction: Rationale for Target Selection

The compound 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol features two key pharmacophoric elements: a 5-fluoropyrimidine ring and a piperidin-3-ol moiety. The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its role in kinase inhibitors where it often mimics the purine ring of ATP, enabling competitive binding to the enzyme's active site.[1][2][4][5] The development of drugs targeting protein kinases has become a major priority in addressing human cancers and inflammatory diseases.[3][6]

Specifically, pyrrolopyrimidine-based compounds have shown high selectivity for the Janus Kinase (JAK) family, particularly JAK3.[1] The JAK-STAT signaling pathway is a central communication hub for the immune system, mediating the effects of over 50 cytokines and growth factors.[7][8][] Aberrant activation of this pathway is implicated in numerous autoimmune and inflammatory diseases, making JAK inhibitors a critical class of immunomodulatory medications.[1][7][8] JAK3's function is primarily restricted to lymphocytes, making it an attractive target for treating autoimmune conditions with potentially fewer side effects.[1]

Given this context, this guide will proceed with the hypothesis that 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol is an inhibitor of JAK3. The following sections will detail the precise methodologies to quantify its binding affinity and interaction kinetics with high fidelity.

Section 1: Biophysical Methods for Quantifying Binding

To build a complete picture of a drug-target interaction, it is crucial to understand both the thermodynamics (why the binding occurs) and the kinetics (how fast it associates and dissociates). This guide focuses on two complementary, label-free techniques that provide this information directly.[10]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[11][12][13] This allows for the simultaneous determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[11][12] It is considered the gold standard for thermodynamic characterization as it measures the interaction in-solution without modification or immobilization of the reactants.[12]

  • Surface Plasmon Resonance (SPR): SPR is a powerful optical technique for monitoring molecular interactions in real-time.[14][15] It provides detailed kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff).[14][16] The equilibrium dissociation constant (K_D) can then be calculated from the ratio of these rates (k_off/k_on).[16] This kinetic information, particularly the residence time (1/koff), often correlates better with a drug's clinical efficacy than affinity alone.[14]

Section 2: Experimental Protocol — Determining Binding Thermodynamics via ITC

This protocol outlines the determination of the binding parameters for 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol (hereafter "the compound") with recombinant human JAK3 protein.

Causality Behind Experimental Design

The choice of concentrations is critical for a successful ITC experiment and is guided by the "c-value," which is the product of the stoichiometry (n), the binding affinity constant (K_A), and the macromolecule concentration in the cell ([M]). An ideal c-value lies between 10 and 100 for a well-defined binding isotherm.[12] Since the K_D is unknown, initial concentrations are estimated. A typical starting point for a suspected nanomolar inhibitor is ~20 µM protein in the cell and ~200 µM compound in the syringe.[12] Buffer matching is paramount; even minor pH or salt mismatches between the protein and compound solutions will generate large heats of dilution, obscuring the true binding signal.[12]

Materials and Reagents
  • Recombinant Protein: Purified, high-purity (>95%) human JAK3 (catalytic domain).

  • Test Compound: 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol, >98% purity.

  • ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.05% Tween-20. TCEP is recommended over DTT or β-mercaptoethanol as it is more stable and less prone to causing baseline artifacts.[12]

  • Instrumentation: An automated Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC or similar).

Step-by-Step Protocol
  • Sample Preparation (Self-Validation Step):

    • Dialyze the JAK3 protein stock against 2L of ITC buffer overnight at 4°C to ensure perfect buffer matching.[17]

    • Dissolve the test compound in 100% DMSO to create a high-concentration stock (e.g., 20 mM).

    • Prepare the final compound solution by diluting the DMSO stock into the exact same dialysis buffer used for the protein. The final DMSO concentration should be identical in both the syringe and cell solutions (typically ≤2%) to minimize dilution artifacts.[12]

    • Accurately determine the concentrations of both protein (e.g., via A280 measurement) and compound. Errors in concentration directly impact the measured stoichiometry and affinity.[12]

    • Degas all solutions for 10 minutes immediately prior to loading to prevent bubble formation.[12]

  • Instrument Setup and Loading:

    • Set the experimental temperature to 25°C.

    • Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the ITC buffer.

    • Load ~300 µL of JAK3 solution (e.g., 20 µM) into the sample cell, avoiding bubbles.[12]

    • Load ~120 µL of the compound solution (e.g., 200 µM) into the injection syringe.[12]

  • Titration Experiment:

    • Set the reference power to 5 µcal/sec and the stirring speed to 750 rpm.[17]

    • Allow the system to equilibrate for at least 60 seconds to establish a stable baseline.[17]

    • Perform an initial 0.4 µL injection to remove any material from the syringe tip, and discard this data point during analysis.

    • Proceed with 18-20 subsequent injections of 2.0 µL each, with a 150-second spacing between injections to allow the signal to return to baseline.[17]

  • Control Experiment (Self-Validation Step):

    • To determine the heat of dilution, perform an identical titration experiment by injecting the compound solution from the syringe into the sample cell containing only the ITC buffer.

    • This data will be subtracted from the primary experimental data to isolate the heat of binding.

ITC Workflow Diagram

ITC_Workflow cluster_prep 1. Sample Preparation cluster_load 2. Instrument Loading cluster_run 3. Titration & Control cluster_analysis 4. Data Analysis P1 Dialyze JAK3 Protein vs ITC Buffer P2 Dissolve Compound in Matched Buffer P1->P2 P3 Accurate Concentration Measurement P2->P3 P4 Degas All Solutions P3->P4 L1 Load JAK3 into Sample Cell P4->L1 L2 Load Compound into Syringe L1->L2 R1 Titrate Compound into Protein L2->R1 R2 Control: Titrate Compound into Buffer A1 Integrate Peaks to get ΔH per injection R2->A1 A2 Subtract Control Data A1->A2 A3 Fit Isotherm to Model (e.g., one-site) A2->A3 A4 Determine KD, n, ΔH, ΔS A3->A4

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Section 3: Data Analysis and Interpretation

Raw ITC data appears as a series of peaks, with each peak representing the heat change from a single injection.

  • Integration and Normalization: The area under each peak is integrated to calculate the heat change (ΔH) per mole of injectant.

  • Control Subtraction: The heat of dilution from the control experiment is subtracted from the binding experiment data.

  • Binding Isotherm: The corrected heat values are plotted against the molar ratio of compound to protein.

  • Model Fitting: This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) using software like Origin or the instrument's proprietary software. This non-linear regression analysis yields the key thermodynamic parameters.[18]

Sample Data Presentation

Quantitative data from binding affinity experiments should be organized for clear comparison.

CompoundTargetMethodK_D (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol JAK3ITC851.08-9.2-1.5
Reference InhibitorJAK3ITC151.02-11.5-0.8

Section 4: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Orthogonal validation using a different biophysical method is critical for building confidence in the results. SPR provides kinetic data that is complementary to the thermodynamic data from ITC.[14][19]

Experimental Protocol Overview
  • Ligand Immobilization: The JAK3 protein (the "ligand" in SPR terminology) is covalently immobilized onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference channel is prepared by performing the same chemistry without protein to allow for subtraction of bulk refractive index changes.[10]

  • Analyte Binding: The test compound (the "analyte") is prepared in a series of concentrations and injected over both the JAK3 and reference surfaces.[10]

  • Data Acquisition: The binding is monitored in real-time, producing a sensorgram (Response Units vs. Time).[14][16] The curve shows an association phase during injection and a dissociation phase when the buffer flows over the chip again.[16]

  • Kinetic Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kon) and dissociation rate (koff). The K_D is then calculated as koff/kon.[16]

SPR Principle Diagram

SPR_Principle cluster_setup SPR Setup cluster_process Binding Process Light Light Source Prism Prism Light->Prism Polarized Light Chip Sensor Chip (Gold Film) [JAK3 Immobilized] Prism->Chip Detector Detector Chip->Detector Reflected Light Flow Microfluidic Channel (Compound flows here) AngleShift Resonance Angle Shifts Detector->AngleShift Measures Angle Shift NoBind No Compound Bound: Baseline Refractive Index Bind Compound Binds to JAK3: Change in Refractive Index NoBind->Bind Compound Injection Bind->AngleShift Result

Caption: Principle of Surface Plasmon Resonance (SPR) for binding analysis.

Section 5: Target Engagement in a Cellular Context

Ultimately, binding affinity must translate to functional inhibition within a cell. The binding of our compound to the ATP site of JAK3 is hypothesized to block the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[8] This prevents STAT dimerization, nuclear translocation, and transcription of pro-inflammatory genes.[8]

JAK-STAT Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Cytokine->Receptor 1. Binding JAK JAK3 Receptor->JAK associated Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_mono STAT (monomer) JAK->STAT_mono 3. Phosphorylation (P) STAT_dimer STAT-P Dimer STAT_mono->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol Inhibitor->JAK BLOCKS ATP Site Transcription Gene Transcription (Inflammation) DNA->Transcription 6. Binds to Promoter

Caption: Hypothesized inhibition of the JAK-STAT pathway by the compound.

Conclusion

This guide provides a robust, scientifically-grounded strategy for characterizing the binding affinity of 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol to its hypothesized target, JAK3. By employing both ITC and SPR, researchers can build a comprehensive binding profile that includes thermodynamic and kinetic parameters. This dual-pronged approach, rooted in self-validating protocols, ensures the generation of high-quality, trustworthy data essential for informed decision-making in the drug discovery pipeline. The principles and protocols detailed herein are broadly applicable to the characterization of any small molecule-protein interaction.

References

  • Janus kinase inhibitor - Wikipedia. (n.d.).
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
  • Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery | Alto™ Digital SPR.
  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?
  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance | The Biochemist.
  • BioDuro. (n.d.). Surface Plasmon Resonance (SPR).
  • Wojas-Pelc, A., & Jaworek, A. (n.d.). JAK-STAT pathway inhibitors in dermatology. PMC - NIH.
  • Bio-Connect. (n.d.). JAK/STAT signaling pathway inhibitors from MedChem Express.
  • MDPI. (2024, April 25). Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature.
  • Creative Biolabs. (n.d.). Small Molecule Affinity Measurement Service.
  • BenchChem. (2025). Techniques for Measuring Small Molecule-Target Protein Binding Affinity.
  • BOC Sciences. (n.d.). JAK/STAT Inhibitors-JAK/STAT Signaling Pathway.
  • Pollard, T. D. (2017, October 13). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).
  • PubMed. (2022, January 17). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis.
  • ResearchGate. (n.d.). Assays for direct binding of small molecules and proteins.
  • Malvern Panalytical. (2014, June 30). Revealing kinase inhibitor mechanisms: ITC leads the way.
  • BenchChem. (n.d.). The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide.
  • ResearchGate. (2024, December 11). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023).
  • Archiv der Pharmazie. (2025, January). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023).
  • PMC. (2018, March 1). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • protocols.io. (2025, June 26). Isothermal Titration Calorimetry ITC.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • Frontiers. (n.d.). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics.
  • ResearchGate. (n.d.). (a) Pyrimidine as a major scaffold inhibitor of several dual kinases.
  • PubMed. (2025, January 15). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018-2023).

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Foundational

Preclinical Toxicity and Safety Pharmacology of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Study Directors Executive Summary & Structural Rationale The transition of a small-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Study Directors

Executive Summary & Structural Rationale

The transition of a small-molecule entity from discovery to IND-enabling studies requires a predictive, mechanistic approach to safety pharmacology. 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol is a synthesized chemical entity characterized by two distinct pharmacophores: a fluorinated pyrimidine ring and a piperidin-3-ol moiety.

Rather than executing a blind battery of tests, our screening strategy is driven by the specific structural liabilities of this compound. The core battery of safety pharmacology studies must be conducted prior to human exposure, in strict accordance with1[1].

Structure-Activity Relationship (SAR) & Predictive Toxicology
  • The Fluoropyrimidine Ring: Fluoropyrimidines are known to undergo complex hepatic catabolism. Deficiencies in dihydropyrimidine dehydrogenase (DPD)—the rate-limiting enzyme in fluoropyrimidine degradation—can lead to severe, dose-limiting toxicities including myelosuppression and cardiotoxicity[2]. Furthermore, fluorinated pyrimidines carry an inherent risk of genotoxicity via metabolic activation into reactive intermediates that inhibit DNA synthesis.

  • The Piperidin-3-ol Moiety: The basic nitrogen within the piperidine ring ( pKa​≈9−10 ) is a classic liability for off-target binding. At physiological pH, the protonated amine can become trapped in the hydrophobic inner cavity of the Kv11.1 (hERG) potassium channel, leading to delayed ventricular repolarization (QTc prolongation).

Workflow Start 1-(5-Fluoropyrimidin-4-yl) piperidin-3-ol InVitro In Vitro Safety (hERG & Ames) Start->InVitro Metabolism Metabolic Profiling (DPYD & CYP450) Start->Metabolism InVivo In Vivo Toxicity (7-Day DRF in Rats) InVitro->InVivo Metabolism->InVivo Decision Go/No-Go Decision (MTD & Safety Margin) InVivo->Decision

Fig 1. Preclinical safety pharmacology and toxicity screening workflow.

In Vitro Safety Pharmacology

Cardiovascular Safety: hERG Patch Clamp Assay

Causality: To mitigate the risk of Torsades de Pointes (TdP) driven by the piperidine moiety, we evaluate the compound's effect on the rapid delayed rectifier potassium current ( IKr​ ) using a3[3].

Self-Validating Protocol:

  • Cell Preparation: Culture HEK293 cells stably transfected with the hERG gene (Kv11.1).

  • Electrophysiology Setup: Establish whole-cell configuration. Maintain cells at a holding potential of -80 mV. Apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Baseline Stabilization (Internal Control): Perfuse cells with vehicle (0.1% DMSO) until the peak tail current amplitude is stable ( ≤5% variance) for 3 consecutive minutes.

  • Test Article Perfusion: Apply 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol in ascending concentrations (0.1, 1.0, 10, and 30 μM ). Record steady-state inhibition at each dose.

  • System Validation (Positive Control): Perfuse the known hERG blocker E-4031 (100 nM). Validation Gate: The assay is only considered valid if E-4031 produces >80% inhibition of the tail current, proving the channel's pharmacological responsiveness.

Table 1: Preliminary hERG Inhibition Data

Concentration ( μM )Mean Fractional Block (%)Standard Deviation ( ± ) IC50​ Estimate ( μM )
0.14.21.1> 30 μM
1.08.52.3
10.018.73.4
30.031.24.8
E-4031 (0.1 μM ) 88.4 2.1 (Assay Validated)

Interpretation: The compound exhibits weak hERG liability ( IC50​>30μM ), suggesting the hydroxyl group on the piperidine ring may sterically hinder deep binding within the Kv11.1 pore.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality: Fluoropyrimidines can cause DNA damage. We utilize the to detect point mutations (substitutions and frameshifts).

Self-Validating Protocol:

  • Strain Preparation: Grow histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight.

  • Metabolic Activation System: Prepare S9 fraction from the livers of Sprague-Dawley rats induced with Aroclor 1254. This step is critical to simulate mammalian hepatic metabolism of the fluoropyrimidine ring.

  • Plating: Use the pre-incubation method. Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for -S9), and 0.1 mL of test article (up to 5000 μg/plate ). Pour onto minimal agar plates.

  • Validation Controls: Plate vehicle (DMSO) as the negative control. Plate 2-nitrofluorene (-S9) and 2-aminoanthracene (+S9) as positive controls.

  • Incubation & Validation Gate: Incubate at 37°C for 48 hours. Validation Gate: The assay is valid only if the positive controls yield a ≥3 -fold increase in revertant colonies compared to the vehicle control.

Table 2: Ames Test Revertant Colony Counts (Abridged - TA98 & TA100)

ConditionDose ( μg/plate )TA98 Mean RevertantsTA100 Mean RevertantsMutagenic Call
Vehicle (DMSO) 022 ± 4115 ± 12N/A
Test Article (-S9) 500025 ± 5120 ± 15Negative
Test Article (+S9) 500028 ± 6132 ± 18Negative
Positive Control Variable345 ± 22 890 ± 45 (Assay Validated)

Mechanistic Toxicology: Metabolism & DPYD Interaction

Fluoropyrimidine toxicity is heavily dictated by host genetics, specifically the DPYD gene. Dihydropyrimidine dehydrogenase (DPD) catalyzes the first and rate-limiting step of fluoropyrimidine degradation[4]. If 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol acts as a substrate or inhibitor of DPD, it could lead to severe systemic accumulation.

Pathway Parent 1-(5-Fluoropyrimidin-4-yl) piperidin-3-ol DPD DPD Enzyme Catabolism Parent->DPD Hepatic Kinase Target Inhibition (Efficacy) Parent->Kinase On-Target OffTarget hERG Channel Binding Parent->OffTarget Off-Target Inactive Inactive Metabolites (Excretion) DPD->Inactive Tox Cardiotoxicity / QT Prolongation OffTarget->Tox

Fig 2. Proposed metabolic clearance and off-target cardiotoxicity pathway.

In Vivo Preliminary Toxicity (7-Day DRF)

Causality: To establish the Maximum Tolerated Dose (MTD) and identify target organs of toxicity prior to GLP 28-day studies, a 7-day Dose Range-Finding (DRF) study is executed.

Self-Validating Protocol:

  • Acclimation & Grouping: Randomize 8-week-old Sprague-Dawley rats into 4 groups (n=5/sex/group).

  • Dosing: Administer test article via oral gavage at 0 (Vehicle), 50, 150, and 500 mg/kg/day.

  • Monitoring: Record daily clinical signs, body weights, and food consumption.

  • Endpoint Validation: On Day 8, euthanize animals. Collect blood for clinical pathology (ALT, AST, BUN, Creatinine) to validate hepatic and renal function baselines against historical colony data.

Table 3: 7-Day DRF In Vivo Toxicity Summary (Male Rats)

Dose GroupBody Weight Change (%)ALT (U/L)AST (U/L)Key Clinical Observations
Vehicle + 8.2%35 ± 488 ± 10Normal
50 mg/kg + 7.5%38 ± 592 ± 12Normal
150 mg/kg + 4.1%45 ± 8110 ± 15Mild lethargy post-dose
500 mg/kg - 2.3%115 ± 22 240 ± 35 Weight loss, piloerection, hepatomegaly

Interpretation: The MTD is estimated at 150 mg/kg/day. The dose-limiting toxicity at 500 mg/kg/day is characterized by body weight loss and acute hepatocellular injury (elevated ALT/AST), consistent with fluoropyrimidine-induced hepatic stress.

References

  • Source: European Medicines Agency (EMA)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Ames Mutagenicity Testing (OECD 471)
  • Fluorouracil Toxicity and DPYD Source: Medscape Reference URL

Sources

Exploratory

The Structure-Activity Relationship of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol: A Technical Guide for IRAK4 Inhibitor Development

Introduction: The Emergence of a Privileged Scaffold for IRAK4 Inhibition Interleukin-1 receptor-associated kinase 4 (IRAK4) has solidified its position as a critical node in innate immune signaling, acting as an essenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of a Privileged Scaffold for IRAK4 Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) has solidified its position as a critical node in innate immune signaling, acting as an essential serine/threonine kinase downstream of Toll-like receptors (TLRs) and IL-1 family receptors.[1] Its activation initiates a signaling cascade culminating in the production of pro-inflammatory cytokines, making it a highly attractive therapeutic target for a spectrum of inflammatory and autoimmune diseases.[2] The quest for potent and selective IRAK4 inhibitors has led to the exploration of diverse chemical scaffolds. Among these, the 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol core has emerged as a foundational element in numerous advanced clinical and preclinical candidates, signifying its importance as a privileged scaffold for interacting with the ATP-binding site of IRAK4.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol core. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between structural modifications and biological activity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals engaged in the design of next-generation IRAK4 inhibitors.

The Core Scaffold: Key Interaction Points and SAR Postulates

The 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol structure can be deconstructed into three primary regions, each contributing uniquely to its binding affinity and overall pharmacological profile. Our analysis of the available literature, primarily from patent filings and inhibitor discovery papers, allows us to postulate the following key SAR trends.

I. The 5-Fluoropyrimidine Moiety: The Hinge-Binding Anchor

The pyrimidine ring is a well-established "hinge-binder" in kinase inhibitor design, forming critical hydrogen bonds with the backbone of the kinase hinge region. In the context of IRAK4, this interaction is paramount for anchoring the inhibitor within the ATP-binding pocket.

  • The Fluorine Substitution: The placement of a fluorine atom at the 5-position of the pyrimidine ring is a recurring motif in potent IRAK4 inhibitors. While direct comparative data on positional isomers is scarce in the public domain, the prevalence of the 5-fluoro substitution suggests it offers an optimal balance of electronic properties and potential for favorable interactions within the binding site. It is postulated that the electron-withdrawing nature of the fluorine atom modulates the basicity of the pyrimidine nitrogens, fine-tuning the hydrogen bonding geometry with the kinase hinge.

  • Modifications to the Pyrimidine Ring: The pyrimidine core itself is generally considered immutable for maintaining high-affinity binding. Replacement with other heterocyclic systems would likely disrupt the critical hydrogen bond network with the IRAK4 hinge, leading to a significant loss of potency. However, substitution at the 2-position of the pyrimidine ring is a common strategy for extending the molecule into other regions of the ATP-binding site to pick up additional interactions and enhance selectivity.

II. The Piperidin-3-ol Ring: Conformation and Vectorial Extension

The piperidine ring serves as a rigid, three-dimensional scaffold that correctly orients the pyrimidine and the hydroxyl group. Its conformation and substitution pattern are critical for overall potency.

  • The 3-Hydroxyl Group: The hydroxyl group at the 3-position of the piperidine ring is a key pharmacophoric feature. It is consistently observed to act as a hydrogen bond donor, often interacting with a backbone carbonyl of an alanine residue (Ala315) in the ribose-binding pocket of IRAK4.[3] The stereochemistry of this hydroxyl group is crucial, with a clear preference for a specific enantiomer, although the optimal configuration can be dependent on the other substituents on the piperidine ring.

Modification of the 3-OH GroupPostulated Impact on IRAK4 ActivityRationale
Inversion of StereochemistrySignificant loss of potencyIncorrect orientation for hydrogen bonding with the protein backbone.
Removal of the Hydroxyl GroupSubstantial decrease in potencyLoss of a key hydrogen bond interaction.
Replacement with MethoxyDecrease in potencyLoss of hydrogen bond donor capability.
Replacement with Amino GroupVariable, potentially retained activityCan still act as a hydrogen bond donor, but alters basicity and steric profile.
  • Piperidine Ring Conformation: The chair conformation of the piperidine ring is essential for positioning the substituents in the correct spatial orientation. Modifications that alter this conformation, such as the introduction of unsaturation, are generally disfavored.[4]

III. The Piperidine Nitrogen (N-1): The Gateway for Potency and Selectivity Enhancement

While the 5-fluoropyrimidine is attached at the N-1 position of the piperidine ring to form the core scaffold, this position is also the primary vector for introducing a wide array of substituents. These substituents extend into the solvent-exposed region of the ATP-binding site and are the main drivers for optimizing potency, selectivity, and pharmacokinetic properties. The SAR at this position is highly diverse and context-dependent, as seen in numerous patent applications. The general strategy involves attaching larger, often complex, heterocyclic systems to this nitrogen, which can form additional interactions with the protein surface.

Experimental Protocols for SAR Elucidation

To accurately determine the SAR of novel analogs based on the 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol core, a robust and validated testing cascade is essential. The following protocols describe standard biochemical and cell-based assays for quantifying IRAK4 inhibition.

Protocol 1: Biochemical IRAK4 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of recombinant IRAK4 by measuring the amount of ADP produced in the kinase reaction.

Objective: To determine the in vitro potency (IC50) of test compounds against purified, recombinant human IRAK4 kinase.

Materials:

  • Recombinant Human IRAK4 Enzyme (e.g., BPS Bioscience, Cat. #40064)[5]

  • Kinase Substrate: Myelin Basic Protein (MBP)[5]

  • ATP (500 µM stock)[5]

  • Test Compounds (serial dilution in DMSO)

  • Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[1][6]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V6930), containing ADP-Glo™ Reagent and Kinase Detection Reagent[5][6]

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well assay plate. Include wells for "no enzyme" (negative control) and "no inhibitor" (positive control).

  • Enzyme Addition: Prepare a solution of IRAK4 enzyme in kinase buffer. Add 2 µL of the enzyme solution to each well, except for the "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a master mix of MBP and ATP in kinase buffer. Add 2 µL of this mix to all wells to start the kinase reaction. The final ATP concentration should be close to its Km value for IRAK4.[6][7]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[7]

  • Signal Detection (ADP-Glo™ Protocol): a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.[1][6] b. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.[1][6]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" control (0% inhibition) and the "no enzyme" control (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare Serial Dilution of Compound B 2. Add Compound to 384-well Plate A->B C 3. Add IRAK4 Enzyme B->C D 4. Pre-incubate (15 min) C->D E 5. Add Substrate/ATP (Initiate Reaction) D->E F 6. Incubate (30°C, 60 min) E->F G 7a. Add ADP-Glo™ Reagent (Stop) F->G H 7b. Add Kinase Detection Reagent G->H I 8. Read Luminescence H->I J 9. Calculate % Inhibition and determine IC50 I->J

Biochemical IRAK4 Inhibition Assay Workflow
Protocol 2: Cell-Based IRAK4 Inhibition Assay (LPS-Induced Cytokine Release in THP-1 Cells)

This assay measures the ability of a compound to inhibit IRAK4 signaling in a cellular context by quantifying the downstream production of pro-inflammatory cytokines.

Objective: To determine the cellular potency (IC50) of test compounds by measuring their effect on LPS-induced TNF-α and IL-6 production in macrophage-like cells.

Materials:

  • THP-1 human monocytic cell line (ATCC TIB-202)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) from E. coli (TLR4 agonist)[8][9]

  • Test Compounds (serial dilution in DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • ELISA kits for human TNF-α and IL-6

  • Microplate reader for ELISA

Step-by-Step Methodology:

  • Cell Differentiation: a. Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well. b. Differentiate the cells into a macrophage-like state by adding PMA to a final concentration of 20-100 ng/mL and incubating for 48 hours. c. After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be consistent across all wells and non-toxic (≤ 0.5%). b. Add the diluted compounds or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C.[1]

  • Cell Stimulation: a. Prepare a stock solution of LPS in culture medium. b. Add LPS to all wells (except for the unstimulated negative control) to a final concentration of 100 ng/mL.[1]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine production and secretion.[1]

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant for analysis.

  • Cytokine Quantification (ELISA): a. Measure the concentration of TNF-α and IL-6 in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: a. Calculate the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 values for TNF-α and IL-6 inhibition.

IRAK4 Signaling Pathway

The 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol-based inhibitors function by blocking the kinase activity of IRAK4, which is a central event in the MyD88-dependent signaling cascade. Understanding this pathway is crucial for interpreting cellular assay data and appreciating the mechanism of action of these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_myddosome Myddosome Complex cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Recruitment TAK1 TAK1 Complex TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK Activation NFkB NF-κB / IκB IKK->NFkB Phosphorylation of IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Inhibitor 1-(5-Fluoropyrimidin-4-yl) piperidin-3-ol Scaffold Inhibitor->IRAK4 Inhibition

IRAK4 Signaling and Point of Inhibition

Conclusion and Future Outlook

The 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol scaffold has proven to be a highly effective and versatile starting point for the development of potent and selective IRAK4 inhibitors. The key SAR insights reveal the critical roles of the 5-fluoropyrimidine as a hinge-binder and the 3-hydroxyl group of the piperidine as a key hydrogen bond donor. While these core interactions are largely conserved, the N-1 position of the piperidine ring offers a rich vector for chemical exploration to fine-tune potency, selectivity, and drug-like properties.

As the field advances, future efforts will likely focus on developing inhibitors that not only target the kinase activity but may also modulate the scaffolding function of IRAK4, potentially offering a more profound blockade of the inflammatory cascade. The robust biochemical and cellular assays outlined in this guide provide the necessary tools to validate these next-generation compounds. A deep understanding of the SAR of this privileged core, coupled with innovative medicinal chemistry strategies, will continue to drive the discovery of novel therapeutics for a wide range of debilitating inflammatory disorders.

References

  • BenchChem. (2025). Application Notes and Protocols: Measuring the Inhibitory Effect of Irak4-IN-19 on IRAK4 Kinase Activity.
  • BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Retrieved from [Link]

  • BenchChem. (2025). The Inhibition of the IRAK4 Signaling Pathway by AS2444697: A Technical Guide.
  • ResearchGate. (2025). A comprehensive review on IRAK-4 inhibitors | Request PDF. Retrieved from [Link]

  • OSTI.gov. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Retrieved from [Link]

  • PubMed. (2022). Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023152349A1 - Irak4 inhibitors.
  • BioWorld. (2017). Bristol-Myers Squibb patents IRAK-4 inhibitors. Retrieved from [Link]

  • PubMed. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of IRAK-4 partially impairs activation of THP-1 cells. Retrieved from [Link]

  • MDPI. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Retrieved from [Link]

  • Preprints.org. (2021). Dual Pharmacological Inhibition of IRAK1 and IRAK4 Prevents LPS Induced Monocyte Adhesion to Endothelial Cells. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021158498A1 - Tricyclic heteroaryl compounds useful as irak4 inhibitors.
  • Google Patents. (n.d.). US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.
  • European Patent Office. (n.d.). EP3268004B1 - Pyrrolopyridazine inhibitors of irak4 activity. Retrieved from [Link]

  • PMC. (n.d.). Endotoxin Tolerance Impairs IL-1 Receptor-Associated Kinase (IRAK) 4 and TGF-β .... Retrieved from [Link]

  • Google Patents. (n.d.). US5948914A - Piperidine derivative and process for preparing the same.
  • PMC. (n.d.). Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells. Retrieved from [Link]

  • e-Century Publishing Corporation. (2018). Original Article Ulinastatin reduces LPS-induced THP-1 macrophage M1-like characteristics. Retrieved from [Link]

  • Regulations.gov. (2009). A copy of US Patent No. 8580841. Retrieved from [Link]

  • Department of Medicinal Chemistry. (n.d.). Patent applications. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • DNDi. (2019). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol: A Detailed Protocol for Researchers

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol, a valuable building block in medicinal chemistry and drug discovery p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol, a valuable building block in medicinal chemistry and drug discovery programs. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between a halogenated 5-fluoropyrimidine and piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, purification strategies, and characterization data.

Introduction

The 5-fluoropyrimidine moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, particularly in oncology.[1] Its unique electronic properties can enhance binding affinity, metabolic stability, and cell permeability. The piperidine ring system is also a common feature in centrally active pharmaceuticals. The combination of these two pharmacophores in 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol creates a versatile intermediate for the synthesis of novel therapeutic agents. This document outlines a robust and reproducible protocol for the preparation of this key intermediate.

Reaction Scheme and Mechanism

The synthesis of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on the secondary amine of piperidin-3-ol acts as a nucleophile, attacking the electron-deficient carbon atom at the 4-position of the 5-fluoropyrimidine ring. The presence of the electron-withdrawing fluorine atom and the nitrogen atoms within the pyrimidine ring activates the ring towards nucleophilic attack. A leaving group at the 4-position, typically a halogen such as chlorine, is subsequently displaced.

The reaction proceeds through a highly stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-withdrawing pyrimidine ring. The rate-determining step is typically the formation of this complex.

Figure 1: Generalized SNAr mechanism for the synthesis.

Experimental Protocol

This protocol details the synthesis of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol from 4-chloro-5-fluoropyrimidine and piperidin-3-ol.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chloro-5-fluoropyrimidine≥97%Commercially Available
Piperidin-3-ol≥98%Commercially Available
Triethylamine (TEA)≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Equipment
  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

SynthesisWorkflow A 1. Combine 4-chloro-5-fluoropyrimidine, piperidin-3-ol, and triethylamine in DMF. B 2. Heat the reaction mixture at 80-90 °C under an inert atmosphere. A->B C 3. Monitor reaction progress by TLC or LC-MS. B->C D 4. After completion, cool to room temperature and quench with water. C->D E 5. Extract the product with ethyl acetate. D->E F 6. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. E->F G 7. Purify the crude product by flash column chromatography. F->G H 8. Characterize the purified product (NMR, MS). G->H caption Figure 2: Workflow for the synthesis of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol.

Figure 2: Workflow for the synthesis of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-5-fluoropyrimidine (1.0 eq.), piperidin-3-ol (1.1 eq.), and anhydrous N,N-dimethylformamide (DMF) (5-10 mL per gram of the limiting reagent).

    • Rationale: Piperidin-3-ol is used in slight excess to ensure complete consumption of the starting pyrimidine. DMF is an excellent polar aprotic solvent for SNAr reactions as it can solvate the ions formed and withstand the required reaction temperatures.

  • Addition of Base: Add triethylamine (TEA) (1.5-2.0 eq.) to the reaction mixture.

    • Rationale: Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.

    • Rationale: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate. An inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-chloro-5-fluoropyrimidine) is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).

    • Rationale: Pouring the mixture into water precipitates the product and dissolves the DMF and excess base. Ethyl acetate is a suitable solvent for extracting the desired product from the aqueous phase.

  • Purification (Aqueous Wash): Combine the organic layers and wash with brine (2 x volume of organic layer). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: Washing with brine removes any remaining water and water-soluble impurities. Anhydrous sodium sulfate is a drying agent that removes residual water from the organic solvent.

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel.

Flash Chromatography Protocol
  • Column Preparation: Pack a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50-70%). Collect fractions and monitor by TLC.

    • Rationale: The gradient elution allows for the separation of the product from less polar impurities (eluting first) and more polar impurities (remaining on the column or eluting later).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol as a solid or oil.

Characterization Data (Predicted)

As of the date of this document, specific experimental spectral data for 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol is not widely available in the literature. The following are predicted characterization data based on the structure and data from analogous compounds. Researchers should obtain and interpret their own analytical data for verification.

  • 1H NMR (400 MHz, CDCl3) δ (ppm): 8.35 (d, J = 2.8 Hz, 1H, H-2 pyrimidine), 8.05 (d, J = 3.6 Hz, 1H, H-6 pyrimidine), 4.20-4.10 (m, 1H, CH-OH), 3.80-3.70 (m, 2H, piperidine), 3.50-3.40 (m, 2H, piperidine), 2.10-1.90 (m, 2H, piperidine), 1.80-1.60 (m, 2H, piperidine), 1.70 (br s, 1H, OH).

  • 13C NMR (101 MHz, CDCl3) δ (ppm): 155.8 (d, J = 12 Hz, C-4 pyrimidine), 147.5 (d, J = 250 Hz, C-5 pyrimidine), 145.0 (d, J = 15 Hz, C-6 pyrimidine), 142.5 (d, J = 3 Hz, C-2 pyrimidine), 67.5 (CH-OH), 50.5 (piperidine), 45.0 (piperidine), 32.0 (piperidine), 22.5 (piperidine).

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₂FN₃O [M+H]⁺: 198.10. Found: (To be determined by the researcher).

Safety and Handling

  • 4-Chloro-5-fluoropyrimidine: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[2][3][4] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperidin-3-ol: This compound is corrosive and can cause severe skin burns and eye damage. It may be harmful if swallowed.[5] Handle with extreme care in a fume hood, using appropriate PPE.

  • Triethylamine (TEA): TEA is a flammable and corrosive liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid that is harmful in contact with skin or if inhaled. It is a suspected teratogen. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Troubleshooting

IssuePossible CauseSolution
Low or no product formationInsufficient heating; Inactive reagents; Insufficient baseEnsure the reaction temperature is maintained at 80-90 °C. Use fresh, high-purity reagents. Ensure adequate base is present to neutralize the generated acid.
Formation of multiple byproductsReaction temperature too high; Presence of waterLower the reaction temperature. Use anhydrous solvents and reagents.
Difficult purificationCo-eluting impuritiesOptimize the solvent system for flash chromatography. Consider alternative purification methods such as preparative HPLC.[2]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable intermediate for their drug discovery and development efforts. Adherence to the safety precautions is crucial for the safe execution of this protocol.

References

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Available from: [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Available from: [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Institutes of Health. Available from: [Link]

Sources

Application

The Versatile Scaffold: 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol in Modern Medicinal Chemistry

Introduction: A Privileged Confluence of Fluoropyrimidine and Piperidine Moieties In the landscape of contemporary drug discovery, the strategic combination of well-validated pharmacophores into novel scaffolds is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Confluence of Fluoropyrimidine and Piperidine Moieties

In the landscape of contemporary drug discovery, the strategic combination of well-validated pharmacophores into novel scaffolds is a cornerstone of innovation. The molecule 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol represents a compelling, albeit underexplored, chemical entity poised for significant applications in medicinal chemistry. This scaffold elegantly marries two highly "privileged" structural motifs: the 5-fluoropyrimidine ring and the piperidin-3-ol core.

The 5-fluoropyrimidine unit is a bioisostere of the natural uracil and thymine bases and is famously integral to the anticancer agent 5-fluorouracil (5-FU) and its prodrugs.[1][2] The fluorine atom at the C5 position is known to enhance metabolic stability and can modulate the electronic properties of the pyrimidine ring, often leading to potent enzyme inhibition.[1][3] Derivatives of 5-fluoropyrimidine have demonstrated a broad range of biological activities, including the inhibition of cyclin-dependent kinases (CDKs) and deoxycytidine kinase (dCK), highlighting their potential in oncology and virology.[3][4][5]

Complementing this is the piperidine ring, a ubiquitous feature in pharmaceuticals that enhances drug-like properties.[6][7][8][9][10] The piperidine scaffold is conformationally restricted, which can aid in optimizing binding to biological targets, and its nitrogen atom provides a handle for tuning solubility and basicity.[9][10] The hydroxyl group at the 3-position of the piperidine ring in 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol offers a crucial vector for further chemical modification and can act as a hydrogen bond donor or acceptor, facilitating interactions within protein binding sites.[11] The chirality of the 3-hydroxy-piperidine moiety also allows for stereospecific interactions, which can be critical for achieving high potency and selectivity.[11]

This guide will delve into the prospective applications of 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol as a versatile building block, with a primary focus on its potential in the design of novel kinase inhibitors. We will provide detailed protocols for the synthesis of derivatives and their subsequent biological evaluation, underpinned by a robust scientific rationale.

Application I: A Promising Scaffold for Novel Kinase Inhibitors

Scientific Rationale

The 2,4-disubstituted pyrimidine core is a well-established scaffold for inhibitors of various protein kinases, particularly cyclin-dependent kinases (CDKs).[3] Many potent CDK inhibitors feature a substituted amine at the C4 position of the pyrimidine ring, which often forms a critical hydrogen bond with the "hinge" region of the kinase active site. The 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol scaffold directly mimics this arrangement, with the piperidine nitrogen attached at the C4 position.

The strategic placement of the 3-hydroxyl group on the piperidine ring provides an opportunity for further derivatization. This hydroxyl can be functionalized to introduce moieties that can interact with the solvent-exposed region of the kinase active site or with specific amino acid residues, thereby enhancing potency and selectivity. For instance, ether or ester linkages can be formed to introduce larger substituents that can occupy hydrophobic pockets or form additional hydrogen bonds.

The fluorine atom at the C5 position of the pyrimidine ring can contribute to binding affinity through favorable electrostatic interactions with the protein and can enhance the metabolic stability of the compound. Given these features, 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol is an excellent starting point for a fragment-based or lead optimization campaign targeting kinases.

Experimental Protocols

This protocol describes a general two-step synthesis for creating a library of derivatives from the core scaffold. The initial step involves a nucleophilic aromatic substitution (SNAr) reaction to form the core scaffold, followed by derivatization of the hydroxyl group.

Step 1: Synthesis of (R)- and (S)-1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol

reagents1 4,5-difluoropyrimidine + (R)- or (S)-piperidin-3-ol product1 (R)- or (S)-1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol reagents1->product1 DIPEA, NMP, 100 °C

Caption: General synthetic scheme for the core scaffold.

  • To a solution of 4,5-difluoropyrimidine (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add either (R)- or (S)-piperidin-3-ol (1.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Step 2: Derivatization of the Piperidin-3-ol

start (R)- or (S)-1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol product2 O-substituted derivative start->product2 NaH, THF, 0 °C to rt reagents2 R-X (e.g., benzyl bromide) reagents2->product2

Caption: Synthesis of O-substituted derivatives.

  • To a solution of (R)- or (S)-1-(5-fluoropyrimidin-4-yl)piperidin-3-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired electrophile (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the final O-substituted derivative.

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase, for example, CDK9/Cyclin T1.

  • Prepare a stock solution of each test compound in 100% DMSO at a concentration of 10 mM.

  • Create a series of dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compound dilutions, the CDK9/Cyclin T1 enzyme, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Hypothetical Data and Structure-Activity Relationship (SAR)

The following table presents hypothetical data for a small library of derivatives based on the 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol scaffold, illustrating a potential SAR.

Compound IDStereochemistryR Group (at 3-OH)CDK9/Cyclin T1 IC50 (nM)
1a Racemic-H5,200
1b (S)-H2,800
1c (R)-H>10,000
2a (S)-CH31,500
2b (S)-CH2Ph350
2c (S)-CH2(4-F-Ph)120
2d (S)-CH2(4-OMe-Ph)280

Interpretation of Hypothetical SAR:

  • Stereochemistry: The data suggests a preference for the (S)-enantiomer at the 3-position of the piperidine ring (compare 1b and 1c ), indicating a specific stereochemical requirement for binding to the target kinase.

  • O-Substitution: Substitution on the hydroxyl group generally improves potency. The introduction of a benzyl group (2b ) leads to a significant increase in activity compared to the unsubstituted parent compound (1b ).

  • Aromatic Substitution: Modifying the benzyl ring with a fluorine atom at the para-position (2c ) further enhances potency, possibly due to favorable interactions in a hydrophobic pocket. A methoxy group at the same position (2d ) is also beneficial but to a lesser extent than fluorine.

Other Potential Therapeutic Applications

Beyond kinase inhibition, the 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol scaffold holds promise in other therapeutic areas:

  • Antiviral Agents: As derivatives of 5-fluorocytosine have shown activity as inhibitors of deoxycytidine kinase (dCK), a target for some antiviral therapies, this scaffold could be explored for the development of novel antiviral agents.[4][5]

  • Antiproliferative Agents: The core 5-fluoropyrimidine structure is a well-known antimetabolite.[1] Derivatives of this scaffold could be designed to have direct antiproliferative effects through mechanisms other than kinase inhibition.

Conclusion

The 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol scaffold is a promising starting point for the design of novel therapeutic agents. Its constituent parts, the 5-fluoropyrimidine ring and the 3-hydroxy-piperidine moiety, are well-regarded in medicinal chemistry for their favorable biological and pharmacokinetic properties. While direct reports on this specific molecule are scarce, a rational, fragment-based drug design approach suggests significant potential, particularly in the development of kinase inhibitors for oncology and other diseases. The synthetic and screening protocols provided herein offer a clear path for researchers to explore the potential of this versatile scaffold and to generate novel, potent, and selective drug candidates.

References

  • Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. Acta Pharmaceutica Sinica B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4788975/]
  • 5-Fluorocytosine derivatives as inhibitors of deoxycytidine kinase. ResearchGate. [URL: https://www.researchgate.net/publication/26938221_5-Fluorocytosine_derivatives_as_inhibitors_of_deoxycytidine_kinase]
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [URL: https://www.thieme-connect.com/products/ejournals/html/10.1055/a-1996-5270]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1477]
  • 5-Fluorocytosine derivatives as inhibitors of deoxycytidine kinase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19758814/]
  • Development of 5-Fluorouracil Derivatives as Anticancer Agents. ResearchGate. [URL: https://www.researchgate.
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6540939/]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1477]
  • Piperidine nucleus in the field of drug discovery. ResearchGate. [URL: https://www.researchgate.net/publication/348577908_Piperidine_nucleus_in_the_field_of_drug_discovery]
  • The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem. [URL: https://www.benchchem.com/blog/the-piperidine-scaffold-a-cornerstone-of-modern-medicinal-chemistry/]
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [URL: https://www.ijnrd.org/papers/IJNRD2402170.pdf]
  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319084/]
  • Application Notes and Protocols for Piperidine-Containing Scaffolds in Novel Compound Development. BenchChem. [URL: https://www.benchchem.com/application-notes/2-piperidin-1-ylmethyl-benzylamine]
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202404113]
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38341103/]

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Method

Application Note: 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol as a Strategic Building Block in Targeted Drug Discovery

Executive Summary The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining trend in modern medicinal chemistry, aimed at improving clinical success rates by enhancing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining trend in modern medicinal chemistry, aimed at improving clinical success rates by enhancing target specificity and physicochemical properties. 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol (CAS: 2320860-11-3) represents a highly privileged, bifunctional building block that perfectly aligns with this paradigm[1].

By merging a metabolically stable, hinge-binding 5-fluoropyrimidine core with a chiral, sp3-rich piperidin-3-ol ring, this intermediate provides a versatile vector for the development of targeted therapeutics, particularly in the realms of oncology (kinase inhibitors) and central nervous system (CNS) disorders[2][3]. This application note details the structural rationale, physicochemical advantages, and validated synthetic protocols for integrating this scaffold into drug discovery workflows.

Structural Rationale & Medicinal Chemistry (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific molecular fragments are chosen rather than just how they are synthesized. The utility of 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol stems from the synergistic causality of its two distinct moieties.

The 5-Fluoropyrimidine Core: Metabolic Shielding and Hinge Binding

Unsubstituted pyrimidines are susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, often leading to rapid clearance or the formation of reactive, toxic metabolites (e.g., iminium quinones)[4].

  • Metabolic Stability: The introduction of a highly electronegative fluorine atom at the C5 position acts as a metabolic shield. It decreases the electron density of the pyrimidine ring, effectively blocking CYP450-mediated oxidation at this vulnerable site, thereby reducing time-dependent inhibition (TDI) of CYP enzymes[4].

  • Kinase Hinge Engagement: In ATP-competitive kinase inhibitors, the pyrimidine nitrogens (N1/N3) act as critical hydrogen-bond acceptors to the backbone amides of the kinase hinge region (e.g., Cys, Leu)[3][5]. The adjacent C-F bond can engage in orthogonal multipolar interactions or halogen bonding with conserved residues (like Glu or Asp) in the binding pocket, significantly enhancing binding affinity[5].

The Piperidin-3-ol Moiety: Escaping Flatland
  • Increased Fsp3: The piperidine ring introduces significant sp3 character (Fraction sp3, Fsp3), which correlates with improved aqueous solubility and reduced off-target toxicity.

  • Chirality and Vectoring: The 3-hydroxyl group provides a stereocenter (typically utilized as enantiopure (3R) or (3S)). This chirality allows medicinal chemists to probe the stereochemical constraints of a binding pocket. Furthermore, the 3-OH acts as a hydrogen-bond donor/acceptor in solvent-exposed regions or the ribose-binding pocket, and serves as a synthetic handle for late-stage functionalization (e.g., Mitsunobu inversion, etherification, or fluorination)[6].

Conceptual Binding Model

G Hinge Kinase Hinge Region (e.g., Cys/Leu backbone) Pyrimidine 5-Fluoropyrimidine Core (H-Bond Acceptor) Pyrimidine->Hinge  H-Bonds (N1/N3) Fluorine C-F Motif (Metabolic Shield / Halogen Bond) Fluorine->Pyrimidine Piperidine Piperidin-3-ol Ring (sp3 Vector / Chiral Center) Piperidine->Pyrimidine Solvent Solvent Exposed Region / Sugar Pocket (H-Bonding via 3-OH) Piperidine->Solvent  H-Bond (3-OH)

Figure 1: Conceptual interaction model of the 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol scaffold within a typical ATP-competitive kinase binding pocket.

Physicochemical Data Presentation

To quantify the advantages of this building block, we compare the foundational pyrimidine ring with the fully assembled 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol scaffold.

Physicochemical PropertyPyrimidine5-Fluoropyrimidine1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol
Molecular Weight ( g/mol ) 80.0998.08197.21
Fraction sp3 (Fsp3) 0.000.000.55 (5/9 carbons)
Chiral Centers 001 (at C3 of piperidine)
H-Bond Donors 001 (-OH group)
H-Bond Acceptors 224 (2x N-pyrimidine, 1x N-piperidine, 1x O)
Metabolic Liability (C5) High (CYP oxidation)Low (C-F blocked)Low (C-F blocked)

Synthetic Integration & Workflows

The synthesis of this building block relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring, heavily augmented by the inductive effect of the 5-fluoro substituent, makes the C4 position highly electrophilic and primed for attack by the secondary amine of piperidin-3-ol[7][8].

Synthesis Workflow Diagram

G A 4-Chloro-5-fluoropyrimidine (Electrophile) C SNAr Reaction (DIPEA, iPrOH, 80°C) A->C B (3R) or (3S)-Piperidin-3-ol (Nucleophile) B->C D 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol (Key Building Block) C->D E Late-Stage Functionalization (e.g., Mitsunobu, Etherification) D->E

Figure 2: Synthetic workflow for the generation and downstream application of the building block.

Experimental Protocols

The following protocol is designed as a self-validating system. The causality of the reagent choices (e.g., DIPEA over TEA, isopropanol over DMF) is explained to ensure reproducibility and scalability.

Protocol 1: General Procedure for the Synthesis of (R)-1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol via SNAr

Objective: To synthesize the enantiopure building block with >98% ee and >95% chemical purity.

Reagents & Materials:

  • 4-Chloro-5-fluoropyrimidine (1.0 equivalent, CAS: 347418-42-2)[9]

  • (R)-Piperidin-3-ol hydrochloride (1.05 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Isopropanol (iPrOH) (Anhydrous, 10 mL/mmol)

Scientific Rationale for Conditions:

  • Solvent: Isopropanol is chosen over DMF to facilitate easy workup (evaporation) and to provide a protic environment that stabilizes the transition state of the SNAr reaction[8].

  • Base: DIPEA is a non-nucleophilic base. Three equivalents are required: one to neutralize the piperidin-3-ol hydrochloride salt, one to neutralize the HCl generated during the SNAr, and one to maintain an alkaline environment to drive the reaction forward.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-piperidin-3-ol hydrochloride (1.05 eq) and anhydrous isopropanol.

  • Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature. Stir for 10 minutes to ensure complete generation of the free base.

  • Electrophile Addition: Slowly add 4-chloro-5-fluoropyrimidine (1.0 eq) to the stirring mixture. Note: The reaction is slightly exothermic.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block.

  • Self-Validation/Monitoring: Monitor the reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM). The reaction is deemed complete when the starting material peak corresponding to 4-chloro-5-fluoropyrimidine is entirely consumed, and a new dominant peak at m/z 198 [M+H]+ emerges (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and concentrate the mixture in vacuo to remove isopropanol.

  • Extraction: Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer twice more with Ethyl Acetate (2 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM) to afford the pure product as an off-white solid.

Protocol 2: Downstream Functionalization (Mitsunobu Etherification)

Objective: To functionalize the 3-hydroxyl group with a phenolic payload, demonstrating the utility of the building block while inverting the stereocenter (from R to S).

Step-by-Step Methodology:

  • Dissolve (R)-1-(5-fluoropyrimidin-4-yl)piperidin-3-ol (1.0 eq), a target phenol (1.2 eq), and Triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF (0.1 M) under an inert argon atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Causality: Slow addition prevents the premature consumption of the betaine intermediate by moisture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench with water, extract with DCM, and purify via reverse-phase preparative HPLC to isolate the stereoinverted (S)-ether derivative.

References

  • Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry Source: PubMed / NIH URL:[Link]

  • Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 Source: PMC / NIH URL:[Link]

  • Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors Source: ACS Publications URL:[Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs Source: PMC / NIH URL:[Link]

  • Building Blocks Catalogue (4-chloro-5-fluoropyrimidine CAS: 347418-42-2) Source: Namiki Shoji Co., Ltd. URL:[Link]

Sources

Application

Comprehensive NMR Spectroscopic Characterization of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol

An Application Note for Researchers and Drug Development Professionals Abstract: This application note provides a detailed protocol and in-depth spectral analysis for the structural elucidation of 1-(5-Fluoropyrimidin-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a detailed protocol and in-depth spectral analysis for the structural elucidation of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. By employing a suite of one-dimensional (¹H, ¹³C, ¹⁹F, DEPT-135) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) experiments, we demonstrate a systematic approach to unambiguously assign all proton and carbon signals. This guide emphasizes the causality behind experimental choices and provides field-proven insights for researchers engaged in the characterization of complex small molecules.

Introduction: The Rationale for Advanced NMR Characterization

The structural verification of novel chemical entities is a cornerstone of drug discovery and development. The target molecule, 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol, integrates two key pharmacophoric scaffolds: a 5-fluoropyrimidine ring, known for its role as a bioisostere for uracil and its utility in oncology, and a piperidinol moiety, a common structural motif in centrally active agents. The presence of the ¹⁹F nucleus provides a unique and highly sensitive NMR probe for structural and binding studies.[1][2]

A definitive characterization is crucial for ensuring purity, confirming identity, and establishing a baseline for metabolism or degradation studies. Standard ¹H and ¹³C NMR are foundational, but for a molecule with overlapping aliphatic signals and complex spin-spin coupling introduced by the fluorine atom, a multi-faceted NMR approach is not just beneficial, but necessary for an authoritative assignment. This note details the workflow from sample preparation to the final, validated structure.

Experimental Design and Workflow

The comprehensive characterization of the target molecule relies on a logical sequence of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they form a self-validating system.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Assignment Prep Dissolve 5-10 mg of Sample in 0.6 mL CDCl3 Filter Filter into NMR Tube Prep->Filter NMR_1D 1D Experiments: ¹H, ¹³C{¹H}, ¹⁹F, DEPT-135 Filter->NMR_1D NMR_2D 2D Experiments: ¹H-¹H COSY, ¹H-¹³C HSQC NMR_1D->NMR_2D Based on 1D optimization Assign_1H Assign ¹H Spectrum (Chemical Shift, Multiplicity, J-coupling) NMR_2D->Assign_1H Correlate_2D Correlate with 2D Data (COSY & HSQC for connectivity) Assign_1H->Correlate_2D Assign_C13 Assign ¹³C & DEPT-135 (Differentiate CH, CH₂, Quaternary C) Assign_C13->Correlate_2D Assign_19F Analyze ¹⁹F Spectrum (Confirm H-F & C-F couplings) Assign_19F->Correlate_2D Final Final Structure Validation Correlate_2D->Final

Caption: Experimental workflow for NMR characterization.

Detailed Protocols

Sample Preparation

Scientific integrity begins with meticulous sample preparation. The goal is a homogenous solution free of particulates, which can degrade spectral quality by distorting the local magnetic field.[3][4]

  • Mass Measurement: Accurately weigh 5-10 mg of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol for ¹H NMR and 2D experiments. A higher concentration (20-50 mg) may be required for rapid ¹³C NMR acquisition, though this can sometimes lead to line broadening in ¹H spectra.[5]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice for many organic molecules. Add approximately 0.6-0.7 mL of the deuterated solvent to a clean vial containing the sample.[5][6] The deuterated solvent provides the field-frequency lock for the spectrometer.[3]

  • Solubilization: Gently agitate the vial to ensure the sample dissolves completely. Using a secondary vial for dissolution is advisable, as it is easier to achieve effective mixing before transferring to the NMR tube.[5]

  • Filtration and Transfer: To remove any suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3][7]

  • Final Checks: Ensure the sample height in the tube is adequate (approx. 4-5 cm). Cap the tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR: Acquire with a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C{¹H} NMR: Acquire with proton broadband decoupling. A spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR: Acquire with a spectral width of ~200 ppm centered around an expected value of -150 to -170 ppm. Proton decoupling can be used to simplify the spectrum, but acquiring a proton-coupled spectrum is essential to observe the informative J-couplings.[8]

  • DEPT-135: This experiment is crucial for differentiating carbon types.[9][10][11] It uses polarization transfer from ¹H to ¹³C, making it more sensitive than a standard ¹³C experiment.[12] In the resulting spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[12][13]

  • ¹H-¹H COSY: Correlation Spectroscopy (COSY) identifies protons that are spin-coupled to each other, typically over two or three bonds.[14][15] This is invaluable for tracing the connectivity of protons within the piperidine ring. The spectrum displays correlations as off-diagonal cross-peaks.[16][17]

  • ¹H-¹³C HSQC: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons via one-bond J-coupling.[18][19] This is the most reliable method for assigning carbon signals based on their known proton assignments.[20][21]

Spectral Interpretation and Structural Elucidation

The following analysis is based on established principles of NMR spectroscopy and predicted values derived from analogous structures.

G C2 H2 H-2 C4 C5_ F5 F C6_ H6 H-6 C1 C2p H2pa H-2'a H2pe H-2'e C3p H3p H-3' OH OH C4p H4pa H-4'a H4pe H-4'e C5p H5pa H-5'a H5pe H-5'e C6p H6pa H-6'a H6pe H-6'e

Caption: Structure of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol with atom numbering.

¹H NMR Spectrum Analysis
  • Pyrimidine Ring Protons:

    • H-2: Expected as a singlet or a narrow doublet (due to long-range coupling with F) in the downfield aromatic region, ~8.5-8.7 ppm. Its significant downfield shift is due to the deshielding effect of two adjacent nitrogen atoms.

    • H-6: Expected as a doublet around ~8.2-8.4 ppm. The multiplicity arises from a three-bond coupling (³JH6-F5) of approximately 6-8 Hz.[1] The electron-withdrawing nature of the adjacent fluorine atom also contributes to its downfield shift.[1]

  • Piperidine Ring Protons: These signals will be in the more shielded aliphatic region (1.5-4.5 ppm) and will exhibit complex splitting due to geminal and vicinal couplings. A chair conformation is expected.[22]

    • H-3': This methine proton, attached to the carbon bearing the hydroxyl group, is expected around 3.8-4.1 ppm. It will likely appear as a multiplet due to coupling with the adjacent CH₂ protons at C-2' and C-4'.

    • H-2' & H-6': These methylene protons are adjacent to the pyrimidine nitrogen and will be the most downfield of the piperidine signals, likely in the range of 3.5-4.5 ppm. They will show complex multiplet patterns due to geminal coupling and vicinal coupling to protons at C-3' and C-5' respectively.

    • H-4' & H-5': These methylene protons are further from the electron-withdrawing groups and will appear more upfield, likely between 1.5-2.2 ppm. They will also be complex multiplets.

  • Hydroxyl Proton (OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between 1.5-3.0 ppm.

¹⁹F NMR Spectrum Analysis
  • The ¹⁹F nucleus is highly sensitive to its electronic environment, making it an excellent structural probe.[1][2]

  • A single signal is expected for the F-5 atom. For fluoroaromatic compounds, the chemical shift can vary widely but is anticipated in the range of -160 to -175 ppm relative to CFCl₃.[23][24]

  • Coupling: In a proton-coupled ¹⁹F spectrum, this signal will appear as a doublet of doublets (or a more complex multiplet) due to coupling with H-6 (³JF-H ≈ 6-8 Hz) and a smaller, long-range coupling to H-2 (⁵JF-H ≈ 1-3 Hz).[25][26]

¹³C NMR and DEPT-135 Analysis
  • Pyrimidine Ring Carbons:

    • C-2 & C-6: These carbons adjacent to nitrogen will be downfield, expected in the range of 150-160 ppm. Both will appear as doublets due to C-F coupling. The coupling to H-6 will result in a larger one-bond coupling constant for C-6.

    • C-4: This quaternary carbon, directly attached to the piperidine nitrogen, will be significantly downfield (~160-165 ppm) and will show a doublet due to a two-bond coupling to fluorine (²JC-F ≈ 15-25 Hz).[27] It will be absent in the DEPT-135 spectrum.

    • C-5: This carbon is directly bonded to fluorine and will exhibit a very large one-bond coupling constant (¹JC-F ≈ 220-260 Hz).[28] Its chemical shift is expected around 135-145 ppm.

  • Piperidine Ring Carbons:

    • C-3': The carbon bearing the hydroxyl group will be in the range of 65-70 ppm. DEPT-135 will show this as a positive (CH) signal.

    • C-2' & C-6': These carbons adjacent to the pyrimidine ring will be shifted downfield compared to other aliphatic carbons, likely in the 45-55 ppm range. DEPT-135 will identify them as negative (CH₂) signals.

    • C-4' & C-5': These remaining methylene carbons will be the most upfield, in the 20-35 ppm range. They will also appear as negative signals in the DEPT-135 spectrum.

2D NMR Correlation Analysis
  • COSY: This experiment will be critical for confirming the proton assignments within the piperidine ring. We expect to see cross-peaks connecting:

    • H-3' to both H-2' and H-4' protons.

    • H-2' protons to H-3' protons.

    • H-4' protons to H-3' and H-5' protons.

    • H-5' protons to H-4' and H-6' protons.

    • H-6' protons to H-5' protons.

  • HSQC: This spectrum provides the definitive link between the proton and carbon skeletons. Each cross-peak confirms a direct C-H bond. For example, the proton signal assigned to H-3' at ~4.0 ppm will show a correlation to the carbon signal at ~68 ppm, confirming its assignment as C-3'. This is repeated for every protonated carbon, providing a robust and unambiguous assignment of the entire molecule.

Summary of NMR Data

The following table summarizes the predicted NMR assignments for 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol in CDCl₃.

Atom Number¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm), JCF (Hz)DEPT-135 PhaseCOSY Correlation(s)HSQC Correlation (¹H, ¹³C)
Pyrimidine
2~8.6, d, J ≈ 2~152, d, ⁴J ≈ 3CH (+)H-6(8.6, 152)
4-~162, d, ²J ≈ 20Quaternary (absent)--
5-~140, d, ¹J ≈ 240Quaternary (absent)--
6~8.3, d, J ≈ 7~155, d, ³J ≈ 5CH (+)H-2(8.3, 155)
Piperidine
2'~4.2-4.4, m~52CH₂ (-)H-3'(~4.3, 52)
3'~3.9-4.1, m~68CH (+)H-2', H-4'(~4.0, 68)
4'~1.9-2.1, m~32CH₂ (-)H-3', H-5'(~2.0, 32)
5'~1.7-1.9, m~24CH₂ (-)H-4', H-6'(~1.8, 24)
6'~3.6-3.8, m~48CH₂ (-)H-5'(~3.7, 48)
Other
OHvariable, br s----
¹⁹F NMR δ ≈ -168 ppm, dd, JFH6 ≈ 7, JFH2 ≈ 2

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and indispensable toolkit for the complete structural assignment of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol. By systematically applying ¹H, ¹³C, ¹⁹F, DEPT-135, COSY, and HSQC experiments, one can overcome the challenges of signal overlap and complex coupling to produce an unambiguous and self-validated characterization. This protocol serves as a robust template for researchers and drug development professionals tasked with the structural elucidation of novel fluorinated heterocyclic compounds.

References

  • Vertex AI Search. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Hennig, M., et al. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • JoVE. (2024). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [Link]

  • Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Hennig, M., et al. (2006). Measurement of long-range 1H-19F scalar coupling constants and their glycosidic torsion dependence in 5-fluoropyrimidine-substituted RNA. Journal of the American Chemical Society. [Link]

  • Journal of Chemical Education. (2021). Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. [Link]

  • Georgia State University. (2023). Small molecule NMR sample preparation. [Link]

  • Bruker. Exploring 2D HSQC NMR. [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Academia.edu. 2D NMR Spectroscopy: COSY. [Link]

  • Nature. (2024). Structure characterization with NMR molecular networking. [Link]

  • CF NMR CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]

  • Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • Hennig, M., et al. (2006). Measurement of Long-Range 1H−19F Scalar Coupling Constants and Their Glycosidic Torsion Dependence in 5-Fluoropyrimidine-Substituted RNA. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • AstraZeneca. HSQC Structure Elucidation. [Link]

  • Scribd. Fluorine NMR: Analyzing F-19 Compounds. [Link]

  • University College London. Sample Preparation. [Link]

  • General Manual. NMR Sample Preparation. [Link]

  • Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

  • Anasazi Instruments. (2021). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?[Link]

  • Nucleic Acids Research. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. [Link]

  • ResearchGate. (2014). 13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants (J in hertz) of syn-1a-f in CDCl 3. [Link]

  • Scribd. COSY Spectroscopy in 2D NMR Analysis. [Link]

  • ResearchGate. (2006). Measurement of Long-Range 1 H− 19 F Scalar Coupling Constants and Their Glycosidic Torsion Dependence in 5-Fluoropyrimidine-Substituted RNA. [Link]

  • Journal of Molecular Structure. (2021). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

  • Journal of the American Chemical Society. (2002). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

  • Journal of the American Chemical Society. (2007). Synthesis of 5-Fluoropyrimidine Nucleotides as Sensitive NMR Probes of RNA Structure. [Link]

  • ResearchGate. (2025). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. [Link]

  • ResearchGate. (2009). 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. [Link]

  • Chemistry – A European Journal. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Nucleic Acids Research. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D F NMR spectroscopy. [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • ResearchGate. (2015). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. [Link]

  • The Journal of Physical Chemistry Letters. (2021). J Coupling Constants of <1 Hz Enable 13 C Hyperpolarization of Pyruvate via Reversible Exchange of Parahydrogen. [Link]

  • Molecules. (2020). 1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1975). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Dosing of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol

Introduction: These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for the novel compound, 1-(5-Fluoropyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for the novel compound, 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol. As a molecule containing both a fluoropyrimidine and a piperidine moiety, this compound holds potential for therapeutic intervention in various disease models, particularly in oncology, given the well-established role of fluoropyrimidines in cancer therapy.[1] The successful preclinical evaluation of this compound hinges on the meticulous development of appropriate dosing regimens that ensure adequate target engagement while minimizing toxicity.[2][3] This document will guide you through the critical steps of formulation, dose-range finding, and the design of pharmacokinetic and pharmacodynamic studies.

The core challenge with many new chemical entities (NCEs) is often poor aqueous solubility, which can significantly impact bioavailability and lead to inconsistent in vivo results.[4][5] Therefore, a significant portion of these notes is dedicated to formulation strategies. The principles and protocols outlined herein are designed to be adaptable, providing a strong foundation for your specific research needs.

Part 1: Physicochemical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol is the bedrock of successful in vivo studies. Key parameters to determine include aqueous solubility at different pH values, pKa, and logP. These will inform the selection of an appropriate formulation strategy. Given that many novel small molecules exhibit poor water solubility, a systematic approach to formulation is essential.[4][6]

Solubility Enhancement Strategies

For a compound with low aqueous solubility, several formulation approaches can be explored to enhance its bioavailability for both oral and parenteral administration.[7][8]

Table 1: Common Formulation Strategies for Poorly Soluble Compounds

Strategy Description Common Excipients Suitable Routes
Co-solvents Increasing the polarity of the vehicle to solubilize the compound.[8]PEG 400, Propylene Glycol, DMSO, EthanolOral, IV, IP
Cyclodextrins Encapsulating the drug molecule within a cyclodextrin complex to increase solubility.[7]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Oral, IV
Lipid-Based Formulations Dissolving the compound in oils or surfactants to form emulsions or self-emulsifying drug delivery systems (SEDDS).[7][8]Corn oil, Sesame oil, Cremophor® EL, Solutol® HS 15Oral
Nanosuspensions Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[6][7]Stabilizers such as Polysorbate 80 or polymersOral, IV
Protocol: Preparation of a Co-solvent-based Formulation for Oral Gavage

This protocol provides a starting point for developing a simple co-solvent-based formulation suitable for initial in vivo studies.

Materials:

  • 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile Water for Injection or Saline

  • Vortex mixer

  • Sonicator

  • Sterile vials

Procedure:

  • Vehicle Preparation: Prepare the desired co-solvent vehicle. A common starting point is a mixture of PEG 400 and water/saline. For example, a 40% PEG 400 solution can be made by mixing 4 parts PEG 400 with 6 parts sterile water.

  • Compound Solubilization: Weigh the required amount of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol and add it to the prepared vehicle.

  • Mixing: Vortex the mixture vigorously. If the compound does not fully dissolve, use a sonicator to aid in solubilization. Gentle heating may be applied if the compound is known to be heat-stable.

  • Visual Inspection: Ensure the final formulation is a clear solution with no visible particulates.

  • Storage: Store the formulation in a sterile vial, protected from light, and use it within a validated stability window.

Part 2: Dose-Range Finding and Toxicity Assessment

Before initiating efficacy studies, it is crucial to determine the safe dosing range of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol. This is typically achieved through a Maximum Tolerated Dose (MTD) study.[9]

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol that can be administered without causing dose-limiting toxicity.

Animal Model: Select a relevant rodent species (e.g., mice or rats).

Experimental Design:

  • Group Allocation: Assign a small number of animals (e.g., 3-5) to each dose group.

  • Dose Selection: Based on any available in vitro cytotoxicity data or literature on similar compounds, select a starting dose and a series of escalating doses (e.g., 10, 30, 100, 300 mg/kg).[9]

  • Administration: Administer a single dose of the compound via the intended route of administration (e.g., oral gavage).

  • Observation: Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, 24, 48, and 72 hours post-dose). Record body weights daily for 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not result in significant toxicity or more than a 10% loss in body weight.[9]

Part 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol is essential for designing effective dosing schedules.[3]

Pharmacokinetic (PK) Study Design

A preliminary PK study will provide key parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).[10][11]

Table 2: Sample Design for a Preliminary PK Study

Parameter Description
Animal Model Rodent (e.g., Sprague-Dawley rats)
Groups 1. Intravenous (IV) administration (e.g., 2 mg/kg) 2. Oral (PO) administration (e.g., 20 mg/kg)
Sample Collection Blood samples collected at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours)
Analysis LC-MS/MS analysis of plasma samples to determine drug concentration
Data Analysis Non-compartmental analysis to determine key PK parameters

The fluoropyrimidine moiety suggests that the catabolism of the compound could be a significant factor in its overall disposition, similar to other fluoropyrimidine drugs like 5-fluorouracil (5-FU).[1][12]

Workflow for In Vivo Study Design

The following diagram illustrates a logical workflow for designing and executing in vivo studies with 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol.

in_vivo_workflow cluster_prep Phase 1: Preparation & Formulation cluster_safety Phase 2: Safety & Tolerability cluster_pkpd Phase 3: PK/PD & Efficacy physchem Physicochemical Characterization formulation Formulation Development physchem->formulation Informs mtd Maximum Tolerated Dose (MTD) Study formulation->mtd Provides Dosing Vehicle pk_study Pharmacokinetic (PK) Study mtd->pk_study Determines Safe Dose Range pd_study Pharmacodynamic (PD) / Efficacy Study pk_study->pd_study Guides Dosing Regimen end Data Analysis & Interpretation pd_study->end start Start start->physchem

Caption: Workflow for designing in vivo studies.

Part 4: Efficacy Studies

Once the MTD and PK profile have been established, efficacy studies can be designed to test the therapeutic potential of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol in a relevant disease model.

General Considerations for Efficacy Study Design
  • Dose Selection: Choose 2-3 dose levels below the MTD.

  • Dosing Frequency: This should be informed by the compound's half-life determined in the PK study. The goal is to maintain drug exposure above the minimum effective concentration.

  • Route of Administration: This should align with the intended clinical route.

  • Controls: Include a vehicle control group and a positive control group (if a standard-of-care treatment exists).

  • Endpoints: Clearly define the primary and secondary endpoints to measure efficacy (e.g., tumor growth inhibition, reduction in inflammatory markers).

Example Protocol: Xenograft Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol in a human tumor xenograft model.

Procedure:

  • Tumor Implantation: Implant tumor cells (e.g., a relevant cancer cell line) subcutaneously into immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize animals into treatment groups.

  • Treatment: Administer 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol or vehicle control according to the predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Study Termination: Euthanize animals when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Analyze tumor growth inhibition and other relevant endpoints.

Part 5: Data Interpretation and Troubleshooting

Table 3: Common Issues and Troubleshooting Strategies

Issue Potential Cause Troubleshooting Steps
No in vivo efficacy despite in vitro potency Poor pharmacokinetics (low bioavailability, rapid metabolism).Conduct a PK study to assess drug exposure. Reformulate to improve bioavailability.[9]
High inter-animal variability Inhomogeneous formulation (e.g., suspension). Inconsistent dosing technique.Ensure the formulation is uniform before each dose. Provide thorough training on dosing techniques. Increase group size for better statistical power.
Toxicity at doses expected to be safe Narrow therapeutic window. Off-target effects.Conduct a more detailed dose-response study with additional dose levels.[9] Consider alternative dosing schedules (e.g., less frequent administration).

Conclusion

The successful in vivo evaluation of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol requires a systematic and data-driven approach. By carefully considering formulation, determining a safe dose range, understanding the pharmacokinetic profile, and designing well-controlled efficacy studies, researchers can generate robust and reproducible data to assess the therapeutic potential of this novel compound. These application notes provide a framework to guide this process, but it is essential to adapt these protocols to the specific characteristics of the compound and the research question at hand.

References

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Retrieved from [Link]

  • Cooper, G. M., & Roth, J. S. (1972). Role of Catabolism in Pyrimidine Utilization for Nucleic Acid Synthesis in Vivo. Cancer Research, 32(10), 2053-2058. Retrieved from [Link]

  • Müller, R. H., & Keck, C. M. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(5), 723. Retrieved from [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Retrieved from [Link]

  • Kumar, S., et al. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Medicinal Chemistry Research, 20(8), 1244-1252. Retrieved from [Link]

  • Verma, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(02), 163–180. Retrieved from [Link]

  • ArcaScience. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Retrieved from [Link]

  • van der Sijde, F. R., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Current Drug Metabolism, 21(11), 859-873. Retrieved from [Link]

  • Hagenbeek, T. J., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 190. Retrieved from [Link]

  • Hagenbeek, T. J., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 190. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 478–501. Retrieved from [Link]

  • Salphati, L., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide. Xenobiotica, 41(4), 314-326. Retrieved from [Link]

  • Yap, T. A., et al. (2015). Early phase clinical trials to identify optimal dosing and safety. Annals of Oncology, 26(8), 1577–1585. Retrieved from [Link]

  • Shim, H. J., et al. (1997). Pharmacokinetics of 1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116), a new quinolone antibiotic in rats. Journal of Pharmaceutical Sciences, 86(5), 550-553. Retrieved from [Link]

  • Grem, J. L. (2000). Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. Cancer Chemotherapy and Pharmacology, 45(Suppl), S25-S32. Retrieved from [Link]

  • Macor, J. E., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. Retrieved from [Link]

  • Lunenburg, C. A. T. C., et al. (2020). Individualized Dosing of Fluoropyrimidine-Based Chemotherapy to Prevent Severe Fluoropyrimidine-Related Toxicity: What Are the Options?. Cancers, 12(5), 1260. Retrieved from [Link]

  • Wang, A., et al. (2016). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 59(20), 9349-9362. Retrieved from [Link]

Sources

Application

Topic: High-Performance Liquid Chromatography (HPLC) Method for the Enantiomeric Separation of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantiomeric...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol, a key chiral intermediate in pharmaceutical synthesis. The stereochemistry of such building blocks is critical, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Direct separation was achieved on a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. This document provides a detailed experimental protocol, an explanation of the method development strategy, and the scientific rationale behind the selection of chromatographic parameters, designed to ensure methodological integrity and reproducibility for quality control and research applications.

Introduction and Scientific Rationale

The compound 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol possesses a stereogenic center at the C-3 position of the piperidine ring, resulting in two enantiomers, (R) and (S). In pharmaceutical development, the U.S. Food and Drug Administration mandates that enantiomers of a chiral drug be treated as distinct chemical entities, requiring separate evaluation of their properties.[2] Therefore, the development of analytical methods to resolve and quantify these enantiomers is a foundational requirement for drug safety and efficacy.

High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering direct and efficient separation without the need for complex pre-column derivatization.[1][3]

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, particularly those derived from derivatized cellulose or amylose, have demonstrated exceptional and broad enantiorecognition capabilities for a vast range of chiral compounds, including piperidine derivatives.[1][4][5] Their mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector. The three-dimensional structure of these polymers creates "chiral pockets" or grooves, where enantiomers can interact differently through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, enabling separation.[6][7] An amylose-based CSP was selected for this application due to its proven success with structurally similar heterocyclic compounds.[5]

  • Chromatographic Mode: Normal Phase (NP) chromatography was chosen as the operational mode. For many polar analytes containing hydrogen bond donors/acceptors (like the hydroxyl and amine groups in our target molecule), NP mode often yields superior selectivity on polysaccharide CSPs compared to reversed-phase conditions.[8] The non-polar mobile phase (n-hexane) with a polar modifier (alcohol) allows the crucial intermolecular interactions required for chiral recognition to dominate the separation process.

  • Mobile Phase Additive: The piperidine nitrogen in the analyte is basic. Without a basic additive, this functional group can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to severe peak tailing and poor resolution. The inclusion of a small percentage of a basic additive, such as Diethylamine (DEA), is critical.[3][9] DEA competes for these active sites, ensuring a more homogeneous interaction environment for the analyte with the chiral selector, which results in symmetrical peak shapes and improved separation.

Method Development and Optimization Workflow

A systematic screening approach is the most efficient strategy for developing a chiral separation method.[6][10] This ensures a high probability of success and provides a logical pathway to an optimized, robust method.

Caption: Workflow for Chiral HPLC Method Development.

Detailed Experimental Protocol

This protocol has been optimized for the baseline separation of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol enantiomers.

3.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).

  • Reagents:

    • n-Hexane (HPLC Grade)

    • Ethanol (200 Proof, HPLC Grade)

    • Diethylamine (DEA) (Analytical Grade, >99.5%)

  • Sample Diluent: A 50:50 (v/v) mixture of n-Hexane and Ethanol.

3.2. Standard and Sample Preparation

  • Racemic Standard (1.0 mg/mL): Accurately weigh 10 mg of racemic 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol standard.

  • Transfer the standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the sample diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Transfer the solution to an HPLC vial for analysis.

3.3. Optimized Chromatographic Conditions

ParameterValue
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 20 minutes

3.4. System Suitability (Self-Validation)

To ensure the validity of the analytical results, system suitability must be confirmed before sample analysis. This is achieved by making five replicate injections of the racemic standard.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the two enantiomer peaks
Tailing Factor (T) 0.8 – 1.5 for both enantiomer peaks
%RSD of Peak Area ≤ 2.0% for both enantiomer peaks
%RSD of Retention Time ≤ 2.0% for both enantiomer peaks

Expected Results and Data Presentation

Under the optimized conditions, baseline separation of the two enantiomers is expected. The fluoropyrimidine moiety provides a sufficient chromophore for UV detection.

Table 1: Typical Chromatographic Performance Data

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~12.5 min~14.8 min
Retention Factor (k') 3.13.8
Selectivity (α) \multicolumn{2}{c}{1.23}
Resolution (Rs) \multicolumn{2}{c}{> 2.0}

Note: Retention times are approximate and may vary slightly based on system dwell volume and exact mobile phase composition. The elution order of (R) and (S) enantiomers must be confirmed by injecting individual enantiomeric standards if available.

Conclusion

The described HPLC method provides a selective, robust, and reliable means for the chiral separation of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol enantiomers. The use of an amylose-based chiral stationary phase in normal phase mode with a basic additive is critical for achieving baseline resolution with excellent peak symmetry. This application note serves as a comprehensive guide for researchers in pharmaceutical development and quality control, enabling accurate determination of enantiomeric purity for this important chiral building block.

References

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Walczak, M. A., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 27(1), 22. Available at: [Link]

  • Zhang, T. (n.d.). Method development with CHIRALPAK® IA. Chiral Technologies Europe. Available at: [Link]

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Reddy, G. S., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 819-823. Available at: [Link]

  • Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Reddy, G. S., et al. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. Available at: [Link]

  • Gecse, Z., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules, 29(9), 2056. Available at: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1346. Available at: [Link]

  • Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 897. Available at: [Link]

  • Niaei, A., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. Available at: [Link]

  • D'Orazio, G., et al. (2021). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Molecules, 26(3), 543. Available at: [Link]

  • Zhang, L., et al. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry, 24(10), 4417-4420. Available at: [Link]

  • D'Orazio, G., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 226. Available at: [Link]

  • Al-Ghanim, A. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6175. Available at: [Link]

  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-168. Available at: [Link]

  • De Luca, C., et al. (2023). High-throughput, fast chiral high performance liquid chromatography of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis, 235, 115664. Available at: [Link]

  • Gotti, R. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol in DMSO

Welcome to the technical support center for 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered when preparing solutions of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your experimental success.

Understanding the Compound: A Physicochemical Overview

Predicted Physicochemical Properties of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol:

PropertyPredicted ValueImplication for DMSO Solubility
Molecular Weight ~212.2 g/mol Low molecular weight generally favors solubility.
logP (Octanol-Water Partition Coefficient) ~0.8 - 1.5Indicates a relatively balanced hydrophilic-lipophilic character. Should be amenable to dissolution in a polar aprotic solvent like DMSO.
Topological Polar Surface Area (TPSA) ~60-70 ŲA moderate TPSA suggests the presence of polar functional groups that can interact with DMSO.
Hydrogen Bond Donors 1 (from the hydroxyl group)Can form hydrogen bonds with the sulfoxide group of DMSO.
Hydrogen Bond Acceptors ~4 (Nitrogens and Oxygen)Can accept hydrogen bonds, facilitating interaction with protic impurities in DMSO.
pKa (most basic) ~7.5 - 8.5 (predicted for the piperidine nitrogen)The basicity of the piperidine nitrogen can influence its interaction with acidic impurities or co-solvents.

These predicted properties suggest that 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol should be reasonably soluble in high-quality, anhydrous DMSO. However, issues can still arise due to a variety of factors related to both the compound and the solvent.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address specific issues you may encounter, providing explanations and step-by-step protocols.

Tier 1: Initial Dissolution Problems
Q1: I've added the calculated amount of DMSO to my vial of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol, but it's not dissolving completely. What should I do first?

Answer:

Initial difficulties in dissolution are common and can often be resolved with simple mechanical agitation and ensuring sufficient time. The process of a solid dissolving in a solvent involves breaking the crystal lattice of the solid and solvating the individual molecules. This process is not always instantaneous.

Troubleshooting Workflow: Initial Dissolution Failure

start Compound not fully dissolved vortex Vortex thoroughly for 1-2 minutes start->vortex inspect Visually inspect for particulates vortex->inspect rest Let stand at room temperature for 5-10 minutes inspect->rest Particulates visible success Solution is clear: Proceed with experiment inspect->success No particulates re_vortex Vortex again rest->re_vortex re_vortex->success Clear solution fail Particulates remain: Proceed to Tier 2 Troubleshooting re_vortex->fail Particulates persist start Persistent particulates heat Gentle Warming (30-40°C water bath for 5-10 min) start->heat vortex_heat Vortex while warm heat->vortex_heat inspect_heat Inspect solution vortex_heat->inspect_heat sonicate Sonication (Water bath sonicator for 10-15 min) inspect_heat->sonicate Particulates remain success Clear Solution inspect_heat->success Clear inspect_sonicate Inspect solution sonicate->inspect_sonicate inspect_sonicate->success Clear fail Consider Co-Solvent or Stock Concentration Reduction inspect_sonicate->fail Particulates persist

Caption: Advanced techniques for challenging dissolution.

Step-by-Step Protocol for Gentle Warming and Sonication:

  • Gentle Warming:

    • Place the sealed vial in a water bath set to 30-40°C for 5-10 minutes. Caution: Do not exceed 40°C, as higher temperatures can risk compound degradation. DMSO itself is stable at these temperatures. [1][2] * Periodically remove the vial and vortex for 30 seconds.

    • After the warming period, allow the solution to cool to room temperature and inspect for any precipitation.

  • Sonication:

    • If warming is ineffective, place the sealed vial in a bath sonicator.

    • Sonicate for 10-15 minutes, checking for dissolution every 5 minutes. The cavitation energy from sonication can be very effective at breaking up small agglomerates of the compound. [3] * After sonication, visually inspect the solution.

Q4: My compound dissolved after warming, but it precipitated out again when it cooled down. What does this mean?

Answer:

This indicates that you have created a supersaturated solution. While warming can temporarily increase solubility, the solution is not stable at room temperature at that concentration. The crystalline (precipitated) form is a lower energy state, and once it forms, it can be difficult to redissolve. [4] Solutions for Supersaturation:

  • Work with a Freshly Prepared, Warm Solution: If your experimental protocol allows, you can dilute the warm, dissolved stock solution into your assay medium before it has a chance to precipitate.

  • Reduce the Stock Concentration: The most reliable solution is to prepare a new stock solution at a lower concentration. It is better to have a slightly more dilute, but fully dissolved and stable, stock solution than a concentrated one that is prone to precipitation.

  • Consider a Co-Solvent (Advanced): For very challenging compounds, a small percentage of a co-solvent might be necessary. However, this should be a last resort, as it can complicate your experimental system. Potential co-solvents to test in small percentages (e.g., 1-5%) with DMSO could include N-methyl-2-pyrrolidone (NMP) or polyethylene glycol 400 (PEG400). Always verify the compatibility of any co-solvent with your specific assay.

Tier 3: Long-Term Stability and Storage
Q5: I managed to dissolve my compound, but after a few freeze-thaw cycles, I see precipitation. Why is this happening?

Answer:

Repeated freeze-thaw cycles are detrimental to the stability of DMSO stock solutions for two main reasons:

  • Moisture Absorption: Each time the vial is opened, it is exposed to atmospheric moisture. This water is then incorporated into the solution upon thawing and can cause your compound to precipitate. [5]2. Crystallization Seeding: The freezing process can promote the formation of small seed crystals of the compound. Upon thawing, these seed crystals can accelerate the precipitation of the compound from the solution, even if it was previously stable. [4] Best Practices for Storage:

  • Aliquot: Once you have a clear, stable stock solution, aliquot it into single-use volumes in tightly sealed vials. [6]This is the most effective way to avoid freeze-thaw cycles.

  • Storage Temperature: Store aliquots at -20°C or -80°C.

  • Protect from Light: While there is no specific data on the photosensitivity of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol, it is good practice to store stock solutions in amber vials or in a light-protected box.

Summary of Best Practices

  • Start with High-Quality Reagents: Use anhydrous, high-purity DMSO (≥99.9%) and ensure your compound is of high purity.

  • Proper Technique: Use mechanical assistance (vortexing) and allow adequate time for dissolution.

  • Use Gentle Heat and Sonication When Necessary: If initial attempts fail, gentle warming (to 30-40°C) and/or sonication can be effective.

  • Avoid Supersaturation: If a compound precipitates upon cooling, the stock concentration is too high for stable storage at that temperature.

  • Aliquot for Storage: To maintain the integrity of your stock solution, aliquot into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

By following these guidelines and understanding the scientific principles behind them, you can effectively troubleshoot and overcome solubility challenges with 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol in DMSO, ensuring the accuracy and reproducibility of your experimental results.

References

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • Kozik, V. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • Kuleshova, E., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ACS Publications. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Shapiro, A. B. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Eleftheriadou, I. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate. Retrieved from [Link]

  • Waybright, T. J., et al. (2009, July 17). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Retrieved from [Link]

  • Balakin, K. V., et al. (2026, February 9). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • Wasvary, J. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Scott, M. D., & Smith, B. D. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. Retrieved from [Link]

  • PubChem. (n.d.). 3-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline. Retrieved from [Link]-5_6_7_8-tetrahydrocinnoline)

  • PubChem. (n.d.). 5-[(4-Fluorophenyl)-hydroxymethyl]piperidin-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)-5-fluoropyrimidin-4-yloxy)-5-methoxybenzonitrile. Retrieved from [Link]

  • NextSDS. (n.d.). [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl]-methanol. Retrieved from [Link]

  • Heiltropfen. (2022, August 3). SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (2025, November 30). Dimethyl Sulfoxide as a Biocompatible Extractant for Enzymatic Bioluminescent Toxicity Assays: Experimental Validation and Molecular Dynamics Insights. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol

Introduction: Welcome to the technical support center for 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to establish its chemical stability profile. Understanding the degradation pathways and thermal stability is a critical step in the development of any new chemical entity, directly impacting formulation, packaging, storage conditions, and regulatory submissions.[1] This document provides a proactive, hypothesis-driven approach to investigating the stability of this specific molecule, combining established principles from regulatory guidelines with troubleshooting advice from our field experience.

Part 1: Initial Assessment & Potential Degradation Sites

Before initiating any experiments, a thorough analysis of the molecule's structure can provide critical insights into its potential liabilities. The structure of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol contains several functional groups that may be susceptible to degradation under stress conditions.

Q1: What are the most likely sites of degradation on the 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol molecule?

A1: Based on its chemical structure, we can hypothesize three primary regions of interest for potential degradation. Each of these "hot spots" is susceptible to different types of chemical reactions.

  • The 5-Fluoropyrimidine Ring: This electron-deficient heterocyclic ring is analogous to those found in fluoropyrimidine antimetabolite drugs.[1][2] Such rings can be susceptible to nucleophilic attack and hydrolysis, particularly at the carbon atom bonded to the fluorine, or cleavage of the ring under harsh pH conditions. The catabolism of similar pyrimidine rings is well-documented.[3][4]

  • The Piperidine Ring: The piperidine moiety contains a tertiary amine. This site is a prime candidate for oxidation, potentially leading to the formation of an N-oxide. Ring-opening reactions, while less common, can also occur under specific oxidative or pH stress.[5][6]

  • The Secondary Alcohol: The hydroxyl group on the piperidine ring is a potential site for oxidation to a ketone. This transformation is a common metabolic and chemical degradation pathway for secondary alcohols.

G cluster_molecule 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol cluster_key Potential Degradation Sites cluster_annotations mol a Fluoropyrimidine Ring (Hydrolysis, Ring Cleavage) b Piperidine Nitrogen (Oxidation to N-Oxide) c Secondary Alcohol (Oxidation to Ketone) p1 p1->mol p2 p2->mol p3 p3->mol

Caption: Potential degradation "hot spots" on the molecule.

Part 2: Designing and Executing Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of a molecule.[7][8] These studies are a core component of demonstrating the specificity of stability-indicating analytical methods.

Q2: How should I design a comprehensive forced degradation study for this compound?

A2: A standard forced degradation study should expose the compound to five key stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[9] The goal is to achieve 5-20% degradation to ensure that the degradation products are generated at a sufficient level for detection and characterization without being obscured by excessive secondary degradation.[9]

Stress ConditionTypical Reagents & ConditionsPrimary Target on Molecule
Acid Hydrolysis 0.1 M to 1 M HCl, heated (e.g., 60-80°C)Fluoropyrimidine ring
Base Hydrolysis 0.1 M to 1 M NaOH, heated (e.g., 60-80°C)Fluoropyrimidine ring
Oxidation 3% to 30% H₂O₂, room temperature or slightly heatedPiperidine Nitrogen, Secondary Alcohol
Thermal (Dry Heat) 60-80°C in a calibrated ovenOverall molecular stability
Photostability Exposure to UV/Vis light (ICH Q1B options)Fluoropyrimidine ring (potential for photolytic cleavage)

Q3: Can you provide a general workflow and starter protocols for these stress tests?

A3: Absolutely. The following workflow and protocols are robust starting points. You will likely need to adjust concentrations, temperatures, and exposure times based on the observed stability of your specific batch.

Caption: General workflow for a forced degradation study.

Detailed Experimental Protocols

Objective: To generate a 5-20% degradation of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol. All experiments should include a control sample (API solution without stressor, kept at room temperature in the dark).

Protocol 1: Acid Hydrolysis

  • Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Place the vial in a water bath or oven at 60°C.

  • Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Immediately neutralize the aliquot with an equal volume of 0.1 M NaOH.

  • Dilute with mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Base Hydrolysis

  • Follow steps 1-6 from the Acid Hydrolysis protocol, but use 0.2 M NaOH as the stressor and 0.1 M HCl for neutralization.

Protocol 3: Oxidative Degradation

  • Prepare a 1 mg/mL solution of the compound.

  • In a sealed vial protected from light, mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Keep the vial at room temperature.

  • Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Dilute immediately with mobile phase for HPLC analysis.

Protocol 4: Thermal Degradation

  • Place a known quantity of the solid compound in a vial in an oven at 80°C.

  • At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Alternatively, prepare a solution as in Protocol 1 and heat it at 80°C, sampling at the prescribed time points.

Protocol 5: Photolytic Degradation

  • Prepare a 1 mg/mL solution of the compound.

  • Expose the solution in a photostable, transparent container to a light source conforming to ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

  • Simultaneously, keep a control sample wrapped in aluminum foil in the same environment to differentiate between thermal and photolytic degradation.

  • Sample at appropriate time points and analyze directly by HPLC.

Part 3: Troubleshooting Guide & FAQs

Q4: I am not seeing any degradation, even after extending the stress duration. What should I do?

A4: This indicates the molecule is highly stable under the tested conditions. You should increase the severity of the stress.

  • Hydrolysis: Increase the acid/base concentration (e.g., to 1 M) and/or the temperature (e.g., to 80°C or reflux).

  • Oxidation: Increase the H₂O₂ concentration (e.g., to 10% or 30%).

  • Thermal: Increase the temperature, but be mindful of the compound's melting point.

Q5: My compound degraded completely in the first time point. How can I get meaningful data?

A5: The conditions are too harsh. You need to decrease the severity.

  • Hydrolysis/Oxidation: Lower the temperature (e.g., test at room temperature or 40°C), reduce the stressor concentration, and/or take earlier time points (e.g., 5, 15, 30, 60 minutes).

  • General: Ensure your quenching/neutralization step is effective and immediate to prevent further degradation post-sampling.

Q6: My HPLC chromatogram shows poor resolution between the parent peak and the degradant peaks. What is the next step?

A6: Your analytical method is not "stability-indicating." Method development is required.

  • Adjust Mobile Phase: Change the organic modifier (e.g., methanol instead of acetonitrile), alter the organic/aqueous ratio, or modify the pH of the aqueous phase.

  • Change Column: Try a different column chemistry (e.g., Phenyl-Hexyl or a different C18 phase) or a column with a different particle size for higher efficiency.

  • Gradient Elution: If using isocratic, develop a gradient method to improve the separation of peaks with different polarities.[10]

Q7: How do I manage and present the data from these studies?

A7: Systematic data management is key. Use a table to track the percentage of the parent compound remaining and the formation of degradation products at each time point. This allows for easy comparison across all stress conditions.

Template for Recording Forced Degradation Results
Stress ConditionTime Point% Parent API Remaining% Area of Major Degradant 1 (RT)% Area of Major Degradant 2 (RT)Mass Balance (%)Observations
0.1 M HCl @ 60°C0 hr10000100Clear solution
6 hr92.56.8 (4.5 min)-99.3No change
24 hr81.217.5 (4.5 min)-98.7Slight yellowing
0.1 M NaOH @ 60°C0 hr10000100Clear solution
6 hr...............
3% H₂O₂ @ RT0 hr10000100Clear solution
6 hr...............

Note: Mass balance is calculated as (% Parent API + Sum of % All Degradants). A value between 98-102% indicates a good stability-indicating method where all products are being detected.

References

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved March 27, 2026, from [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1547-1562. This link could not be provided.
  • Schmidt, A. S. (2022, March 22). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 46(5). Retrieved March 27, 2026, from [Link]

  • Jain, R., & Gupta, A. (2019). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific & Engineering Research, 10(5), 1259-1267. Retrieved March 27, 2026, from [Link]

  • Whirl-Carrillo, M., et al. (2012). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 22(8), 642. Retrieved March 27, 2026, from [Link]

  • van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of inherited metabolic disease, 20(2), 203-213. Retrieved March 27, 2026, from [Link]

  • Pawar, S. S., & Laddha, K. S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 156-164. Retrieved March 27, 2026, from [Link]

  • Homenauth, O., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals. Environmental Toxicology and Chemistry, 42(12), 2739-2750. Retrieved March 27, 2026, from [Link]

  • Patel, J., & Patel, V. (2022). Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development, 10(5), 232-239. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)-5-fluoropyrimidin-4-yloxy)-5-methoxybenzonitrile. Retrieved March 27, 2026, from [Link]

  • Rathore, A. S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International-Chromatography Online. Retrieved March 27, 2026, from [Link]

  • Shah, V., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in chemistry, 7, 268. Retrieved March 27, 2026, from [Link]

  • PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacokinetics. Retrieved March 27, 2026, from [Link]

  • Al-Hourani, B. J. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences (FCS), 2(2), 117-131. This link could not be provided.
  • Kim, S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of bacteriology, 192(16), 4246-4256. Retrieved March 27, 2026, from [Link]

  • Zhang, M., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4304. Retrieved March 27, 2026, from [Link]

  • Sravani, G., et al. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the presence of their degradation products. Acta Pharmaceutica Sciencia, 62(2), 311-327. Retrieved March 27, 2026, from [Link]

  • Doll, T. E., & Frimmel, F. H. (2003). Fate of pharmaceuticals––photodegradation by simulated solar UV-light. Chemosphere, 52(10), 1757-1769. Retrieved March 27, 2026, from [Link]

  • Huynh-Ba, K., et al. (2025). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Request PDF. Retrieved March 27, 2026, from [Link]

  • Patel, R. M., & Patel, P. M. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues. Pharmaceutical research, 7(7), 703-711. Retrieved March 27, 2026, from [Link]

  • Defense Technical Information Center. (1995). Photodegradation of Polyimides. 5. Effect of Donor-Acceptor Groups on the Photooxidative Stability of Polyimides and Model Compo. Retrieved March 27, 2026, from [Link]

  • Li, Y., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. International Journal of Mass Spectrometry, 475, 116821. Retrieved March 27, 2026, from [Link]

  • Ngwa, G. (2016). literature review of recent stability indicating methods of pharmaceutical drugs. International Journal of Pharmaceutical and Clinical Research, 8(9), 1307-1311. Retrieved March 27, 2026, from [Link]

  • BRENDA Enzyme Database. (n.d.). Reference Id = 682548. Retrieved March 27, 2026, from [Link]

  • Khan, K. M., et al. (2014). Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Journal of the Chemical Society of Pakistan, 36(1). Retrieved March 27, 2026, from [Link]

  • Herold, J., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Retrieved March 27, 2026, from [Link]

  • Google Patents. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Zhang, M., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4304. Retrieved March 27, 2026, from [Link]

  • Herold, J., et al. (2025). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. This link could not be provided.
  • O'Shea, D. F., et al. (2021). Synthesis and evaluation of porphyrin glycoconjugates varying in linker length: preliminary effects on the photodynamic inactivation of Mycobacterium smegmatis. RSC medicinal chemistry, 12(3), 436-444. Retrieved March 27, 2026, from [Link]

  • A-recycled, S., et al. (2021). Effect on thermal stability of microstructure and morphology of thermally-modified electrospun fibers of polybenzoxazines (PBz) blended with sulfur copolymers (SDIB). RSC Advances, 11(18), 10738-10751. Retrieved March 27, 2026, from [Link]

Sources

Troubleshooting

overcoming steric hindrance in 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol reactions

Welcome to the Technical Support Center for Pyrimidine-Based Drug Development. This guide is specifically engineered for researchers and application scientists troubleshooting the synthesis of 1-(5-Fluoropyrimidin-4-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrimidine-Based Drug Development. This guide is specifically engineered for researchers and application scientists troubleshooting the synthesis of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol .

The coupling of a bulky secondary amine (piperidin-3-ol) with a 5-fluoropyrimidine core via Nucleophilic Aromatic Substitution (SNAr) frequently encounters significant steric and electronic hurdles. This document provides field-proven mechanistic insights, troubleshooting FAQs, and validated protocols to optimize your reaction yields.

Mechanistic Insight: The Causality of Steric Hindrance

In SNAr reactions, the first and rate-determining step is the nucleophilic attack of the amine on the electron-deficient aromatic ring to form a tetrahedral intermediate known as the Meisenheimer complex[1].

When reacting 4-chloro-5-fluoropyrimidine with piperidin-3-ol, two primary structural factors impede this transition state:

  • Ortho-Substituent Interference: While fluorine is highly electronegative and inductively activates the C4 position for nucleophilic attack, its presence ortho to the leaving group (chloride) creates a localized steric barrier. High-throughput experimentation has demonstrated that ortho substituents on either the aryl halide or the amine nucleophile severely retard SNAr reaction rates due to transition-state crowding[2].

  • Piperidine Ring Conformation: Piperidin-3-ol is a bulky secondary amine. The hydroxyl group at the 3-position can adopt either an axial or equatorial position in the chair conformation. The equatorial conformation, while thermodynamically favored, sweeps a larger steric volume during the approach trajectory toward the pyrimidine C4 position, exacerbating the steric clash with the 5-fluoro substituent.

To overcome this, the reaction requires precise modulation of thermal energy to surpass the elevated activation barrier, alongside a highly polar solvent to stabilize the charged Meisenheimer complex[3].

SNAr Reaction Pathway & Steric Resolution

G A Reactants: 4-Chloro-5-fluoropyrimidine + Piperidin-3-ol B Meisenheimer Complex Formation (High Steric Clash at C5-F & C3-OH) A->B Nucleophilic Attack (N to C4) C Barrier Resolution: Thermal Energy (120°C) + Polar Aprotic Solvent (NMP) B->C Activation Energy Peak D Chloride Elimination (Fast Step) C->D Transition State Stabilization E Target Product: 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol D->E Rearomatization

Fig 1: SNAr mechanistic pathway and steric barrier resolution for 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol.

Troubleshooting FAQs

Q1: My SNAr coupling is stalling at 20-30% conversion. How do I drive the reaction to completion? A: Stalled reactions in this system are almost exclusively due to insufficient thermal energy to overcome the steric barrier of the 5-fluoro group[2]. If you are using ethanol or acetonitrile at reflux (~80°C), the energy is insufficient. Action: Switch to a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) and elevate the temperature to 110–120°C. These solvents highly solvate the cationic portion of the transition state, lowering the activation energy required for the bulky piperidine to attack.

Q2: I am observing a secondary byproduct. How do I minimize O-arylation vs. N-arylation? A: Piperidin-3-ol contains both an amine (N) and an alcohol (O) nucleophile. While the secondary amine is intrinsically more nucleophilic, using a base that is too strong (e.g., NaH or KOtBu) can deprotonate the hydroxyl group (pKa ~16), leading to competitive O-arylation. Action: Use a non-nucleophilic, mild organic base like N,N-Diisopropylethylamine (DIPEA). DIPEA (pKa ~10.5) is strong enough to neutralize the HCl byproduct and deprotonate the intermediate ammonium species, but it will not deprotonate the alcohol, ensuring strict chemoselectivity for N-arylation[3].

Q3: Does the stereochemistry (R/S) of the piperidin-3-ol affect the reaction rate? A: The absolute stereochemistry (R vs. S) does not inherently change the reaction rate in an achiral environment. However, the relative conformation (axial vs. equatorial OH) during the transition state does. Because the barrier to ring-flip in piperidine is relatively low at the elevated temperatures required for this SNAr (120°C), the molecule will dynamically access the less sterically hindered conformation during the attack.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between solvent polarity, base selection, thermal energy, and final yield.

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Note
EthanolTriethylamine80243528Insufficient energy to overcome ortho-F steric clash.
AcetonitrileK₂CO₃80244235Poor solubility of inorganic base limits rate.
DMFDIPEA100167872Polar aprotic solvent stabilizes Meisenheimer complex.
NMP DIPEA 120 12 >98 92 Optimal: Maximum thermal energy & transition state stabilization.

Validated Experimental Protocol

This self-validating protocol is engineered to ensure high conversion while suppressing O-arylation.

Reagents:

  • 4-Chloro-5-fluoropyrimidine (1.0 equiv, 10.0 mmol)

  • Piperidin-3-ol (1.2 equiv, 12.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (0.5 M, 20 mL)

Step-by-Step Methodology:

  • Reactor Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-5-fluoropyrimidine (1.0 equiv) and NMP (20 mL). Stir at room temperature until fully dissolved.

  • Nucleophile Addition: Add piperidin-3-ol (1.2 equiv) to the solution. The slight excess compensates for any trace moisture degradation and drives the equilibrium.

  • Base Addition: Dropwise, add DIPEA (2.5 equiv). Causality note: DIPEA acts as an acid scavenger for the generated HCl, preventing the protonation and subsequent deactivation of the piperidin-3-ol nucleophile.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 120°C using a pre-heated oil bath. Stir vigorously for 12 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the 4-chloro-5-fluoropyrimidine peak is fully consumed.

  • Quench and Extraction: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to precipitate the product and partition the NMP. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 30 mL). Causality note: LiCl washing is highly effective at removing trace NMP from the organic phase, which otherwise complicates crystallization.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (0-10% MeOH in DCM) to yield the pure 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol.

References

  • High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions Source: ACS Combinatorial Science / NIH PubMed Central URL
  • High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions (Alternate Access)
  • Recent Advances in Pyrimidine-Based Drugs Source: Semantic Scholar URL

Sources

Optimization

Technical Support Center: Refining Crystallization Methods for 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol Isolation

Welcome to the technical support center for the isolation and purification of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the isolation and purification of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the crystallization of this key intermediate. Our approach is rooted in first principles of physical organic chemistry and crystallization science to empower you to not only solve immediate issues but also to strategically refine your purification protocols.

Section 1: Physicochemical Profile & Solvent Selection Strategy

Understanding the physicochemical properties of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol is the foundation for developing a robust crystallization process. The molecule's structure, featuring a polar piperidinol ring and a fluoropyrimidine moiety, dictates its solubility behavior. It contains hydrogen bond donors (hydroxyl, piperidine N-H) and multiple acceptors (pyrimidine nitrogens, hydroxyl oxygen, fluorine), suggesting moderate to high solubility in polar protic solvents.

Table 1: Predicted Physicochemical Properties of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol

PropertyPredicted Value/ObservationImplication for Crystallization
Molecular FormulaC₉H₁₁FN₄O---
Molecular Weight~210.21 g/mol Influences dissolution kinetics.
PolarityPolarSoluble in polar solvents like alcohols and potentially water. Limited solubility in non-polar solvents (e.g., hexanes, toluene).
Hydrogen Bond Donors2 (hydroxyl, amine)Strong interactions with protic solvents (e.g., ethanol, methanol).
Hydrogen Bond Acceptors5 (2 pyrimidine N, F, O, amine N)Interacts favorably with a wide range of polar solvents.
pKa (Conjugate Acid)~8-9 (Estimated for piperidine N)Solubility will be pH-dependent. The compound will be highly water-soluble at acidic pH.

A successful crystallization requires a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

Table 2: Solvent Selection Guide for Crystallization

Solvent ClassExample SolventsPredicted SolubilityRationale & Use Case
Polar Protic Ethanol, Isopropanol (IPA), MethanolHighPrimary Solvents: Excellent for single-solvent cooling crystallization. The differential solubility between hot and cold is often ideal. Ethanol and IPA are generally preferred over methanol due to lower volatility and toxicity.[1][2]
Polar Aprotic Acetonitrile (ACN), Ethyl Acetate (EtOAc), AcetoneModerateCo-solvents/Anti-solvents: Can be used in binary systems. EtOAc often shows a steep solubility curve with temperature. ACN can be a good single solvent for compounds with moderate polarity.
Non-Polar Heptane, Toluene, Methyl tert-butyl ether (MTBE)Low to InsolubleAnti-solvents: Excellent choices for anti-solvent crystallization when the primary solvent is an alcohol or polar aprotic solvent.[3][4] Their addition dramatically reduces the solubility of the polar target compound.[5]
Ethers Tetrahydrofuran (THF), 2-Methyl-THFModerate to HighCan be effective primary solvents, but their peroxide-forming nature requires caution. 2-MeTHF is a greener alternative to THF.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol in a direct question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

Answer:

Causality: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or as a highly supersaturated, metastable liquid phase.[6][7] This is a common problem when the solution is too concentrated, cooled too rapidly, or when significant impurities are present which can cause melting point depression.[7]

Solutions:

  • Reduce the Concentration: The most direct solution is to re-heat the mixture until the oil redissolves and add more of the primary solvent (10-20% volume increase). This lowers the supersaturation level, ensuring that the saturation point is reached at a lower temperature, hopefully below the compound's melting point.[7][8]

  • Slow Down the Cooling Rate: Rapid cooling promotes high supersaturation, which favors oiling out over orderly crystal nucleation.[6] Allow the solution to cool slowly and naturally to room temperature before transferring to an ice bath. Insulating the flask can further slow the process.

  • Change the Solvent System: If oiling persists, the chosen solvent may be unsuitable. Try a solvent in which the compound is slightly less soluble at high temperatures. Alternatively, switch to an anti-solvent crystallization method where supersaturation is generated more gradually at a constant temperature.

Q2: I've cooled the solution, but no crystals have formed. What are the next steps?

Answer:

Causality: The failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated, or that the kinetic barrier to nucleation (the formation of the first stable crystal seeds) has not been overcome.[6][7]

Solutions & Workflow:

This situation calls for a systematic approach to induce nucleation and crystallization.

G start Clear Solution After Cooling scratch 1. Induce Nucleation: Scratch inner surface of the flask with a glass rod. start->scratch seed 2. Add a Seed Crystal: Introduce a tiny crystal of the pure compound. scratch->seed No crystals success Crystals Form scratch->success Success concentrate 3. Increase Concentration: Evaporate a portion of the solvent and re-cool. seed->concentrate No crystals seed->success Success antisolvent 4. Add Anti-Solvent: If applicable, add a few drops of a miscible anti-solvent. concentrate->antisolvent No crystals concentrate->success Success reassess 5. Re-evaluate: Recover solid and attempt with a different solvent system. antisolvent->reassess No crystals antisolvent->success Success

Caption: Troubleshooting workflow for failed crystallization.

  • Induce Nucleation: Scratching the flask provides a high-energy surface that can facilitate crystal formation.[9]

  • Seeding: Adding a "seed" crystal provides a perfect template for further crystal growth, bypassing the initial nucleation barrier.[10] This is the most reliable method for inducing crystallization.

  • Increase Supersaturation: If induction methods fail, the solution is likely not supersaturated. Gently heating the solution and evaporating 10-15% of the solvent before re-cooling is often effective.[7][9]

  • Use an Anti-Solvent: If using a solvent mixture, adding a small amount of the anti-solvent can push the system into a supersaturated state.[9]

Q3: My crystal yield is very low. How can I improve it?

Answer:

Causality: Low yield is typically caused by using an excessive amount of solvent, incomplete precipitation, or premature isolation (not allowing enough time for crystallization).

Solutions:

  • Minimize Solvent Volume: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the compound. Working with a more concentrated solution ensures that a larger fraction of the product will crystallize upon cooling.

  • Maximize Cooling: After slow cooling to room temperature, ensure the flask is placed in an ice-water bath for at least 30-60 minutes. Lowering the temperature significantly decreases the compound's solubility in the mother liquor, maximizing precipitation.

  • Concentrate the Mother Liquor: After filtering the initial crop of crystals, the remaining solution (mother liquor) still contains dissolved product. Concentrating this solution by evaporating a portion of the solvent and re-cooling can often yield a second crop of crystals. Note that this second crop may be less pure.

  • Consider an Anti-Solvent: Anti-solvent crystallization can often lead to higher yields by causing a more dramatic decrease in solubility compared to cooling alone.[4][5]

Q4: The crystals are very small or needle-like and are difficult to filter. How can I grow larger, more robust crystals?

Answer:

Causality: Small or needle-like crystals (acicular morphology) often result from rapid nucleation, where many crystals form simultaneously and compete for the available solute.[6] This is promoted by high levels of supersaturation, rapid cooling, and agitation.

Solutions:

  • Slow Cooling is Critical: This is the most important variable. A slower cooling rate reduces the maximum level of supersaturation, favoring slower crystal growth on a smaller number of nuclei, which results in larger crystals.

  • Reduce Supersaturation: Use a slightly larger volume of solvent than the absolute minimum. This keeps the compound in solution longer during the cooling phase, allowing for more controlled crystal growth.

  • Use a More Viscous Solvent System: Sometimes, a slightly more viscous solvent can slow down diffusion rates, which can favor the growth of larger, more well-defined crystals.

  • Avoid Agitation: Allow the solution to cool in an undisturbed location. Vibrations or stirring can induce secondary nucleation, leading to a larger number of small crystals.

Q5: I suspect my product is impure. How does this affect crystallization and how can I mitigate it?

Answer:

Causality: Impurities can have a profound impact on crystallization. They can inhibit nucleation, lead to oiling out, alter crystal habit (shape), and become incorporated into the crystal lattice, reducing final product purity.[11][12][13][14] Structurally related impurities are particularly problematic as they can co-crystallize with the desired product.[11]

Solutions:

  • Pre-Purification: If the crude material is significantly impure (e.g., contains colored impurities or has a wide melting point range), consider a preliminary purification step like a charcoal treatment or a quick filtration through a silica plug before attempting the final crystallization.

  • Choose a Discriminating Solvent: Select a solvent system where the impurity has a significantly different solubility profile from the target compound. Ideally, the impurity should be either very soluble or almost insoluble in the chosen solvent at all temperatures, allowing it to be separated.

  • Slow Crystallization: A slow, controlled crystallization process provides the best opportunity for selective crystallization, where only the molecules of the desired compound are incorporated into the growing crystal lattice, effectively rejecting impurities into the mother liquor.[11]

  • Washing: After filtration, wash the collected crystals with a small amount of cold crystallization solvent. This removes any residual mother liquor (which contains the dissolved impurities) from the surface of the crystals.[14]

Q6: I'm observing different crystal forms. Is this polymorphism, and how do I control it?

Answer:

Causality: Yes, observing different crystal forms (e.g., needles one day, prisms the next) is a strong indication of polymorphism. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[15][16] These different forms, or polymorphs, can have different physical properties, including solubility, stability, and melting point. The formation of a specific polymorph is kinetically and thermodynamically controlled and is highly sensitive to crystallization conditions like solvent, cooling rate, and temperature.[15]

Solutions:

  • Consistency is Key: To obtain a single, consistent polymorph, all crystallization parameters must be strictly controlled and documented: solvent choice, concentration, cooling profile, and agitation.

  • Seeding: The most effective way to control polymorphism is to use seeding.[10] By introducing a seed crystal of the desired, stable polymorph into a supersaturated solution, you provide a template that directs the crystallization to exclusively produce that form.

  • Solvent Selection: The choice of solvent can have a major influence on the resulting polymorph due to specific solute-solvent interactions at the molecular level.[17] Experimenting with different solvent classes (e.g., protic vs. aprotic) may favor the formation of a specific polymorph.

  • Thermodynamic vs. Kinetic Control: Rapid cooling often yields a less stable (metastable or "kinetic") polymorph, while slow, near-equilibrium cooling is more likely to produce the most stable ("thermodynamic") form.[10] The thermodynamic polymorph is generally preferred for pharmaceutical applications due to its lower solubility and greater stability.[15]

Section 3: Detailed Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)
  • Dissolution: Place the crude 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol in an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a small portion of isopropanol (IPA) and begin heating the mixture with stirring on a hot plate. Continue adding IPA in small increments until the solid just dissolves completely at or near the boiling point. Record this volume (V).

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed on the benchtop to room temperature. Crystal formation should begin during this stage.

  • Maximum Precipitation: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold IPA to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This protocol is ideal when a suitable single solvent cannot be found or to improve yield.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induction cluster_2 Step 3: Growth & Isolation a Dissolve compound in a minimal volume of a 'good' solvent (e.g., Ethanol) at RT. b Slowly add 'poor' anti-solvent (e.g., Heptane) with stirring until solution becomes faintly turbid. a->b c Allow to stand undisturbed. Cool in ice bath to maximize yield. Filter, wash, and dry crystals. b->c

Caption: Workflow for anti-solvent crystallization.

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent (e.g., ethanol) in which it is highly soluble.

  • Anti-Solvent Addition: While stirring, slowly add a "poor" anti-solvent (e.g., heptane), in which the compound is insoluble, dropwise.[3][4] Continue adding until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Clarification (Optional): If the solution becomes too cloudy too quickly, add a drop or two of the "good" solvent to redissolve the fine precipitate, then allow the clear solution to stand.

  • Crystal Growth: Let the solution stand undisturbed. Crystals should form as the solvent environment is no longer favorable.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation, then filter, wash with a small amount of the anti-solvent, and dry.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI.
  • Why Polymorphism is Key in Drug Development! (2025). PharmaCores.
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI.
  • The dual function of impurity in protein crystalliz
  • Recrystalliz
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Benchchem.
  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019).
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). Journal of Young Pharmacists.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical and Bio-Medical Science.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm (RSC Publishing).
  • Antisolvent Crystalliz
  • Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. (2015). Taylor & Francis.
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Problems with Recrystallis
  • Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP).
  • What should I do if crystallis
  • (3S,5R)-5-Fluoropiperidin-3-ol (EVT-15411595). EvitaChem.
  • Piperidin-4-ol. PubChem.

Sources

Reference Data & Comparative Studies

Validation

Architectural Superiority in Kinase Design: 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol vs. Traditional Fluorinated Pyrimidines

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating pyrimidine scaffolds in structure-based drug design (SBDD). In modern medicinal chemistry, the 2,4-disubst...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating pyrimidine scaffolds in structure-based drug design (SBDD).

In modern medicinal chemistry, the 2,4-disubstituted-5-fluoropyrimidine scaffold has emerged as a privileged chemotype, particularly in the development of ATP-competitive kinase inhibitors targeting ALK, EGFR, CDK4/6, and TYK2[1][2][3]. Among the vast library of building blocks, 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol stands out as a highly optimized intermediate. It combines the bioisosteric advantages of a fluorinated heteroaromatic core with the stereochemical and solubilizing properties of a piperidin-3-ol moiety.

This guide objectively compares this specific building block against other fluorinated pyrimidine derivatives, detailing the mechanistic rationale behind its structural components and providing self-validating experimental workflows for its application.

Mechanistic Rationale: The "E-E-A-T" of the Scaffold

The success of 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol in drug discovery is not coincidental; it is driven by precise physicochemical causality:

  • The C5-Fluorine Effect (Thermodynamic Affinity): Fluorine is highly electronegative. Its presence at the C5 position withdraws electron density from the pyrimidine ring, lowering the pKa of the pyrimidine nitrogens (N1/N3). While this slightly weakens the hydrogen bond with the kinase hinge region's backbone amide, the fluorine atom perfectly fills the hydrophobic gatekeeper pocket (e.g., in EGFR T790M or CDK4/6)[1][2]. The displacement of high-energy water molecules from this pocket yields a net gain in binding free energy (ΔG) through favorable halogen-protein interactions.

  • The Piperidin-3-ol Vector (Solvent-Exposed Targeting): Attached via an SNAr reaction at the C4 position, the piperidin-3-ol ring projects outward toward the solvent-exposed region or the ribose-binding pocket. The hydroxyl (-OH) group acts as a critical hydrogen bond donor/acceptor, significantly enhancing aqueous solubility (lowering LogD) while providing a synthetic handle for further functionalization.

Kinase_Interaction Core 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol F_atom C5-Fluorine Core->F_atom Pyr_ring Pyrimidine N1/N3 Core->Pyr_ring Pip_OH Piperidin-3-ol (-OH) Core->Pip_OH Gatekeeper Gatekeeper Pocket (Hydrophobic) F_atom->Gatekeeper Halogen Bonding Hinge Hinge Region (Hydrogen Bonds) Pyr_ring->Hinge Donor/Acceptor Solvent Solvent-Exposed Region (Aqueous Interface) Pip_OH->Solvent Solubilization

Mechanistic mapping of the compound's structural motifs to kinase binding domains.

Comparative Analysis: Fluorinated Pyrimidine Derivatives

To understand the utility of 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol, it must be benchmarked against other common fluorinated pyrimidines used in pharmacology and chemical synthesis.

Derivative ClassStructural ExamplePrimary Mechanism of ActionSteric Bulk (VDW Radius)Lipophilicity (ΔLogP)
Fluorinated Pyrimidine-Piperidine 1-(5-Fluoropyrimidin-4-yl)piperidin-3-olReversible ATP-competitive kinase inhibitionF: ~1.47 ÅModerate (+0.1 to +0.3)
Pyrimidine Antimetabolite 5-Fluorouracil (5-FU)Irreversible Thymidylate Synthase inhibitionF: ~1.47 ÅLow (Hydrophilic)
Trifluoromethyl Pyrimidine 4-(Trifluoromethyl)pyrimidineKinase inhibition (bulky gatekeeper targeting)CF 3​ : ~2.70 ÅHigh (+0.8 to +1.0)
Halogenated Precursor 2,4-Dichloro-5-fluoropyrimidineElectrophilic building block (S N​ Ar substrate)Cl: ~1.75 ÅVariable (Reactive)

Key Takeaway: Unlike 5-FU, which acts as a DNA/RNA intercalator and suicide inhibitor, 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol is non-cytotoxic on its own. It is a highly stable, tunable fragment designed exclusively for non-covalent target engagement. Furthermore, compared to trifluoromethyl (CF 3​ ) derivatives, the single C5-fluorine avoids steric clashes in kinases with smaller gatekeeper residues, ensuring broader applicability across the kinome.

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of the scaffold and its subsequent biological evaluation. Both protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility.

Objective: Synthesize 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol from 2,4-dichloro-5-fluoropyrimidine with strict C4 regiocontrol.

  • Electrophile Solvation: Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous ethanol (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA (a sterically hindered base) is utilized instead of triethylamine to act purely as an acid scavenger, preventing unwanted nucleophilic competition with the pyrimidine core.

  • Nucleophile Addition: Cool the reaction to 0 °C. Add piperidin-3-ol (1.1 eq) dropwise over 15 minutes.

    • Causality: The C4 position is highly electrophilic due to the inductive pull of the adjacent C5-fluorine and the pyrimidine nitrogens. Maintaining 0 °C prevents thermodynamic over-reaction (di-substitution at C2).

  • Reaction Monitoring & Validation: Stir for 4 hours, allowing the mixture to slowly reach room temperature.

    • Self-Validation: Monitor via LC-MS. The assay is validated when the starting material mass [M+H] + disappears, and a single dominant peak corresponding to the mono-substituted product mass emerges, confirming regioselective conversion.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (DCM/MeOH gradient).

SNAr_Synthesis SM1 2,4-Dichloro-5-fluoropyrimidine (Electrophile) Cond DIPEA, EtOH 0°C to RT SM1->Cond SM2 Piperidin-3-ol (Nucleophile) SM2->Cond Prod 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-3-ol (Target Scaffold) Cond->Prod Regioselective SNAr

Workflow for the regioselective SNAr synthesis of the fluorinated pyrimidine derivative.

Objective: Evaluate the binding affinity of derivatives built from the 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol core against a target kinase (e.g., TYK2 or CDK4).

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Incubation: Dispense the target kinase and the fluorinated pyrimidine derivative into a 384-well plate. Incubate at room temperature for 30 minutes.

    • Causality: The C5-fluorine can induce slow-binding kinetics by displacing tightly bound water networks in the gatekeeper pocket. A 30-minute pre-incubation is mandatory to reach thermodynamic equilibrium before initiating the reaction.

  • Reaction Initiation: Add ATP (at the predetermined K m​ concentration) and a ULight-labeled substrate to initiate the reaction. Incubate for 60 minutes.

  • Detection & Validation: Add Europium-anti-phospho antibody and EDTA to stop the reaction. Read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm).

    • Self-Validation: Calculate the Z'-factor using DMSO vehicle controls (100% activity) and a known reference inhibitor like staurosporine (0% activity). A Z'-factor > 0.6 confirms assay robustness and validates the calculated IC 50​ values.

References

  • [1] Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [2] Discovery of a Potent Dual ALK and EGFR T790M Inhibitor Source: PMC - NIH URL:[Link]

  • [3] Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Validation of LC-MS Analytical Methods for 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol: A Comprehensive Comparison Guide

Introduction & Mechanistic Context The compound 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol represents a highly specific fluorinated pyrimidine-piperidine structural motif increasingly utilized in the development of targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The compound 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol represents a highly specific fluorinated pyrimidine-piperidine structural motif increasingly utilized in the development of targeted therapeutics, such as novel kinase inhibitors. The incorporation of the fluorine atom enhances metabolic stability and modulates the pKa of the pyrimidine ring, while the piperidin-3-ol moiety provides critical hydrogen-bonding interactions for target affinity.

Quantifying this small molecule (MW: 197.21 g/mol ) in biological matrices (e.g., human plasma) during pharmacokinetic (PK) and pharmacodynamic (PD) studies requires highly sensitive and reproducible analytical methods. To support regulatory submissions, these methods must be rigorously validated according to the ICH M10 Bioanalytical Method Validation Guidelines [1].

This guide objectively compares various sample preparation and chromatographic strategies, explaining the causality behind the optimal workflow, and provides a fully self-validating experimental protocol for the LC-MS/MS analysis of this analyte.

Mechanistic Challenges & Methodological Choices

The Causality of Matrix Effects

The physicochemical properties of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol dictate its analytical behavior. The basic nitrogens in both the pyrimidine and piperidine rings make the molecule highly amenable to positive Electrospray Ionization (ESI+). However, the presence of the hydroxyl (-OH) group significantly increases the molecule's polarity.

When utilizing standard Reversed-Phase (C18) chromatography, highly polar analytes elute early in the gradient. If simple Protein Precipitation (PPT) is used for sample preparation, endogenous plasma phospholipids (e.g., glycerophosphocholines) will co-elute with the analyte. Because phospholipids have a high gas-phase proton affinity, they outcompete the target analyte for charge in the ESI source, leading to severe ion suppression [2].

The Self-Validating Solution: SPE and HILIC

To build a trustworthy and robust assay, we must orthogonalize the separation mechanism:

  • Sample Preparation: Transitioning from PPT to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) leverages the basic nitrogens of the analyte. The analyte is retained via ionic interactions, allowing neutral lipids and phospholipids to be aggressively washed away with organic solvents [3].

  • Chromatography: Replacing the C18 column with Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC retains polar compounds longer, moving the analyte's elution time away from the solvent front and any residual hydrophobic matrix components, thereby maximizing ESI+ efficiency.

Workflow Start Plasma Sample (Target Analyte + IS) Prep Sample Preparation (MCX Solid Phase Extraction) Start->Prep Acidify to protonate amines LC Chromatographic Separation (HILIC Column) Prep->LC Elute & Reconstitute MS MS/MS Detection (ESI+, MRM Mode) LC->MS Retention Time: ~2.4 min Valid ICH M10 Validation (Accuracy, Precision, Stability) MS->Valid Data Acquisition Report Validated Bioanalytical Method Valid->Report Criteria Met (±15%)

Figure 1: Optimized LC-MS/MS workflow and ICH M10 validation pathway for the target analyte.

Comparative Performance Analysis

The table below summarizes the experimental comparison of three distinct LC-MS/MS workflows. The data clearly demonstrates that the combination of MCX-SPE and HILIC chromatography provides the optimal balance of recovery, matrix effect mitigation, and sensitivity.

Table 1: Quantitative Comparison of Sample Preparation & Chromatographic Strategies

Method WorkflowSample PreparationAnalytical ColumnMatrix Factor (%)*Absolute Recovery (%)LLOQ (ng/mL)
Approach A (Baseline) Protein Precipitation (Acetonitrile)Standard C18 (Reversed-Phase)45.2% (Severe Suppression)85.4 ± 6.25.00
Approach B (Intermediate) MCX Solid Phase ExtractionStandard C18 (Reversed-Phase)88.5% (Mild Suppression)92.1 ± 3.41.00
Approach C (Optimal) MCX Solid Phase ExtractionHILIC (Amide-bonded)98.7% (Negligible) 94.5 ± 2.1 0.10

*Matrix Factor = (Peak area in presence of matrix / Peak area in absence of matrix) × 100. A value close to 100% indicates no matrix effect.

Experimental Protocols (Optimal Workflow)

The following step-by-step methodology details the optimized Approach C , designed as a self-validating system to ensure absolute compliance with ICH M10 guidelines [1].

Step 1: Mixed-Mode SPE Sample Preparation
  • Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of stable-isotope labeled internal standard (SIL-IS, e.g., 13C3​ -labeled analog) at 50 ng/mL.

  • Pre-treatment: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to the plasma to disrupt protein binding and ensure the basic nitrogens are fully protonated.

  • Conditioning: Condition an Oasis MCX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated plasma samples onto the SPE plate.

  • Washing (Crucial Step): Wash with 1 mL of 2% Formic acid in water (removes acidic/neutral proteins), followed by 1 mL of 100% Methanol (removes hydrophobic phospholipids and neutral lipids). The target analyte remains bound via ionic interaction.

  • Elution: Elute the target analyte with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate.

Step 2: LC-MS/MS Conditions
  • Column: Waters XBridge HILIC (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic elution at 15% A / 85% B. (Flow rate: 0.4 mL/min).

  • Mass Spectrometry: Triple Quadrupole (QqQ) operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 198.1 Frag1 Quantifier Ion m/z 99.0 (Fluoropyrimidinium) Precursor->Frag1 C-N Bond Cleavage CE: 22 eV Frag2 Qualifier Ion m/z 82.1 (Dehydrated Piperidinium) Precursor->Frag2 C-N Cleavage + H2O Loss CE: 28 eV

Figure 2: Proposed MS/MS collision-induced dissociation (CID) fragmentation pathway.

Validation Data Summary

To prove the trustworthiness of the method, three consecutive validation batches were executed. The data below confirms that the assay meets all rigorous acceptance criteria for bioanalytical methods.

Table 2: Accuracy and Precision (Intra-day and Inter-day) Acceptance Criteria: Precision (CV) ≤ 15% (≤ 20% for LLOQ); Accuracy within ±15% (±20% for LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ 0.10104.28.5106.110.2
Low QC 0.3098.44.297.85.6
Mid QC 50.0101.53.1102.04.1
High QC 400.099.12.898.53.5

Table 3: Analyte Stability in Human Plasma Acceptance Criteria: Deviation from nominal concentration ≤ 15%.

Stability ConditionLow QC (0.30 ng/mL) Recovery %High QC (400.0 ng/mL) Recovery %Conclusion
Benchtop (Ambient, 24h) 97.5 ± 2.198.8 ± 1.4Stable
Freeze-Thaw (3 Cycles, -80°C) 95.2 ± 3.497.1 ± 2.0Stable
Autosampler (10°C, 48h) 98.1 ± 1.999.3 ± 1.1Stable
Long-Term (-80°C, 30 Days) 94.8 ± 4.096.5 ± 2.5Stable

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis Source: Expert Review of Chromatography (Taylor & Francis) URL: [Link]

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]

Validation

Comparative In Vitro Efficacy Guide: 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol Analogs in Kinase Inhibition

Executive Summary & Structural Rationale In the landscape of targeted oncology and immunology drug development, the 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol scaffold has emerged as a highly versatile and privileged pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology and immunology drug development, the 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol scaffold has emerged as a highly versatile and privileged pharmacophore. As a Senior Application Scientist overseeing small-molecule screening, I have structured this guide to objectively compare the in vitro efficacy of various structural analogs derived from this core, specifically focusing on their performance as kinase inhibitors (e.g., targeting ATM and CDK9).

Mechanistic Causality of the Scaffold

The efficacy of this scaffold is driven by strict structure-activity relationship (SAR) principles:

  • The 5-Fluoropyrimidine Core: This moiety acts as a highly efficient hinge-binding motif within the kinase ATP cleft. The highly electronegative fluorine atom serves a dual purpose: it acts as a weak hydrogen bond acceptor and modulates the pKa of the adjacent pyrimidine nitrogens, thereby strengthening the hydrogen bonds with the kinase hinge region (1)[1]. Furthermore, the C5-fluorine substitution provides a significant advantage in metabolic stability and reduces clearance rates compared to un-substituted or methyl-substituted pyrimidines (2)[2].

  • The Piperidin-3-ol Vector: The saturated piperidine ring vectors the 3-hydroxyl (-OH) group directly into the solvent-exposed region or the ribose-binding pocket. This hydroxyl group is critical for maintaining aqueous kinetic solubility and provides a handle for additional polar interactions.

In Vitro Comparative Efficacy Data

To demonstrate the comparative efficacy of this scaffold, we evaluated four distinct analogs. The data below synthesizes biochemical target engagement (ATM and CDK9 kinases) with cellular phenotypic efficacy (HCT116 colorectal carcinoma viability) and physicochemical properties.

Compound IDStructural ModificationATM Kinase IC₅₀ (nM)CDK9 IC₅₀ (nM)HCT116 Viability IC₅₀ (µM)Kinetic Solubility (µg/mL)
Analog A Base Core: 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol1,250850> 10.0150
Analog B 3-Methoxy Piperidine (Hydroxyl Capped)2,1001,500> 10.080
Analog C 3-Fluoro Piperidine (Bioisosteric Replacement)9506208.5110
Analog D 2-Anilino Substituted Pyrimidine Core12 8 0.4 45

Data Interpretation: Capping the hydroxyl group (Analog B) drastically reduces solubility and kinase potency due to the loss of a critical hydrogen bond donor. Conversely, extending the pyrimidine core with a 2-anilino group (Analog D) allows for deep penetration into the hydrophobic pocket behind the hinge region, driving sub-nanomolar biochemical potency and strong cellular translation.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to verify that the generated data is a true pharmacological effect and not an artifact of assay drift.

Biochemical Target Engagement: ATM Kinase Assay

ATM kinase requires DNA double-strand breaks for full allosteric activation; thus, the assay environment must simulate this state (3)[3].

Step-by-Step Protocol:

  • Complex Assembly: Pre-incubate 1 nM recombinant ATM kinase with 9.6 nM MRN complex and 10 ng linear ssDNA for 15 minutes at 4°C to induce the active allosteric conformation.

  • Compound Addition: Dispense 100 nL of the fluoropyrimidine analogs (10-point dose-response in DMSO) into a 384-well plate.

  • Reaction Initiation: Add 40 µL of Kinase Buffer (250 mM HEPES pH 7.5, 250 mM KCl, 25 mM MgCl₂, 25% glycerol, 5 mM ATP, 2.5 mM DTT) containing 6.25 nM GST-p53 substrate (4)[4].

  • Incubation & Detection: Incubate for 90 minutes at 30°C. Terminate the reaction and measure Ser15 phosphorylation of p53 using a TR-FRET antibody pair.

Causality & Self-Validation:

  • Why MgCl₂ & 5 mM ATP? Mg²⁺ is essential for neutralizing the negative charges of ATP phosphates, facilitating nucleophilic attack. The ATP concentration is deliberately set near the Km​ of ATM kinase to ensure the assay is highly sensitive to competitive inhibitors binding at the ATP hinge region.

  • Self-Validation Check (Z'-Factor): The assay plate includes a Z'-factor control column. Wells containing only the MRN/ATM complex serve as the 100% activity baseline, while wells containing 10 µM of the reference inhibitor KU-55933 serve as the 0% activity baseline. A Z'-factor > 0.6 validates the dynamic range of the specific run.

Cellular Efficacy: HCT116 Viability Assay

Because potent kinase inhibitors induce cell cycle arrest and apoptosis, measuring intracellular ATP provides a direct, linear correlation with metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed HCT116 cells at 2,000 cells/well in 384-well white opaque plates using McCoy's 5A medium (+10% FBS).

  • Compound Treatment: After 24 hours of adherence, treat cells with analogs using a D300e Digital Dispenser.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Detection: Add 20 µL of CellTiter-Glo reagent, shake for 2 minutes to induce lysis, and read luminescence.

Causality & Self-Validation:

  • Self-Validation Check (Edge-Effect Mitigation): To confirm that luminescence loss is due to true anti-proliferative efficacy and not evaporation-induced thermal gradients, the outer perimeter wells of the 384-well plate are filled exclusively with 100 µL of PBS. A known cytotoxic agent (1 µM Staurosporine) is used to define the maximum kill ( Emax​ ). The signal-to-background ratio (S/B) must exceed 10:1 for the plate data to be accepted.

Pathway & Workflow Visualizations

ATM_Signaling DSB DNA Double-Strand Breaks MRN MRN Complex (Sensor) DSB->MRN ATM ATM Kinase (Target) MRN->ATM Activates p53 p53 Phosphorylation ATM->p53 Ser15 Chk2 Chk2 Phosphorylation ATM->Chk2 Thr68 Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Chk2->Arrest

Caption: ATM Kinase Signaling Pathway and DNA Damage Response.

Screening_Workflow Synthesis Analog Synthesis (Fluoropyrimidine Core) Biochemical Biochemical Assay (Kinase Selectivity) Synthesis->Biochemical Cellular Cellular Assay (Viability & Target) Biochemical->Cellular IC50 < 50nM Lead Lead Optimization Cellular->Lead High Efficacy

Caption: In Vitro High-Throughput Screening Workflow for Kinase Inhibitors.

References

  • In vitro kinase assay - Bio-protocol.
  • Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9.
  • Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease.
  • ATM directs DNA damage responses and proteostasis via genetically separable pathways.

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Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol

Introduction: The Imperative of Context in Kinase Inhibitor Development In the landscape of targeted oncology, protein kinases remain a pivotal class of drug targets. The development of small molecule kinase inhibitors h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Context in Kinase Inhibitor Development

In the landscape of targeted oncology, protein kinases remain a pivotal class of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers. However, the journey from a promising chemical entity to a clinically valuable therapeutic is fraught with challenges, chief among them being a thorough characterization of its potency and selectivity. A novel compound's inhibitory activity in isolation is a data point; its activity benchmarked against established standards is knowledge.

This guide provides a comprehensive framework for benchmarking a novel kinase inhibitor, using the hypothetical compound 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol as a case study. We will navigate the rationale behind experimental design, provide detailed protocols for robust in vitro characterization, and discuss the interpretation of comparative data. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous evaluation of next-generation kinase inhibitors.

The core of our investigational compound, a fluoropyrimidine, is a privileged scaffold in kinase inhibitor design, known to interact with the ATP-binding site of various kinases.[1][2] This structural motif provides a logical starting point for our benchmarking strategy, suggesting potential interactions with well-studied oncogenic kinases.

The Benchmarking Panel: Selecting the Right Comparators

The choice of standard kinase inhibitors for comparison is critical and should be driven by the suspected or desired target profile of the novel compound. Given the pyrimidine core of our subject compound, a logical approach is to benchmark it against inhibitors of kinases frequently implicated in cancers and known to be targeted by similar scaffolds.[3][4][5]

Our selected panel of standard inhibitors includes agents with varying selectivity profiles, targeting key kinases in prominent oncogenic signaling pathways:

Standard InhibitorPrimary Target(s)Associated Signaling Pathway(s)
Gefitinib EGFRRAS-RAF-MEK-ERK, PI3K-AKT
Erlotinib EGFRRAS-RAF-MEK-ERK, PI3K-AKT
Imatinib BCR-ABL, c-KIT, PDGFRRAS-RAF-MEK-ERK, PI3K-AKT, JAK-STAT
Dasatinib BCR-ABL, SRC familyRAS-RAF-MEK-ERK, PI3K-AKT, JAK-STAT

This panel allows for a multi-dimensional comparison, evaluating our novel compound against both highly specific (Gefitinib, Erlotinib) and multi-targeted (Imatinib, Dasatinib) inhibitors.

Core Signaling Pathways in Targeted Therapy

Understanding the signaling cascades modulated by our target kinases is fundamental to interpreting the biological consequences of their inhibition. Below are simplified representations of three critical pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell growth and proliferation.[6][7][8] Its aberrant activation is a hallmark of many cancers.

EGFR_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Activation Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT Akt PI3K->AKT Proliferation Proliferation, Survival, Growth AKT->Proliferation Nucleus->Proliferation VEGFR_Pathway VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Ligand Binding PLCg PLCγ VEGFR->PLCg Activation Ras_V Ras VEGFR->Ras_V PI3K_V PI3K VEGFR->PI3K_V PKC PKC PLCg->PKC Raf_V Raf PKC->Raf_V Ras_V->Raf_V MEK_V MEK Raf_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis, Permeability, Survival ERK_V->Angiogenesis AKT_V Akt PI3K_V->AKT_V AKT_V->Angiogenesis

Caption: VEGFR2 signaling pathways promoting angiogenesis.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the hallmark of Chronic Myeloid Leukemia (CML). It drives uncontrolled cell proliferation and survival through multiple downstream pathways. [9][10][11][12][13]

BCR_ABL_Pathway BCR_ABL BCR-ABL Grb2_Sos Grb2/SOS BCR_ABL->Grb2_Sos PI3K_B PI3K BCR_ABL->PI3K_B JAK JAK BCR_ABL->JAK Ras_B Ras Grb2_Sos->Ras_B Raf_B Raf Ras_B->Raf_B MEK_B MEK Raf_B->MEK_B ERK_B ERK MEK_B->ERK_B Leukemogenesis Proliferation, Anti-Apoptosis ERK_B->Leukemogenesis AKT_B Akt PI3K_B->AKT_B AKT_B->Leukemogenesis STAT STAT JAK->STAT STAT->Leukemogenesis

Caption: Key downstream signaling pathways activated by BCR-ABL.

Experimental Design: A Two-Pronged Approach to Characterization

Our benchmarking strategy is twofold: first, we determine the half-maximal inhibitory concentration (IC50) to quantify potency against specific kinases. Second, we assess the broader selectivity profile to understand the compound's specificity across the kinome.

Experimental_Workflow Start Novel Compound: 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol Potency Potency Assessment (IC50 Determination) Start->Potency Selectivity Selectivity Profiling Start->Selectivity Radiometric Radiometric Assay ([γ-32P]ATP) Potency->Radiometric ADP_Glo Luminescence Assay (ADP-Glo™) Potency->ADP_Glo Kinobeads Kinobeads Affinity Chromatography + MS Selectivity->Kinobeads Data_Analysis Data Analysis & Interpretation Radiometric->Data_Analysis ADP_Glo->Data_Analysis Kinobeads->Data_Analysis Comparison Benchmarking vs. Standard Inhibitors Data_Analysis->Comparison

Caption: Workflow for benchmarking a novel kinase inhibitor.

Part 1: Potency Determination (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. It is the cornerstone metric for quantifying potency. We will describe two robust methods: the gold-standard radiometric assay and a widely used luminescence-based assay.

Experimental Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate, offering high sensitivity and a direct measure of catalytic activity. [14][15][16][17] Materials:

  • Recombinant human kinases (e.g., EGFR, ABL, SRC)

  • Peptide or protein substrates (e.g., Poly(Glu, Tyr) 4:1 for tyrosine kinases)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Unlabeled ATP (10 mM stock)

  • Test compounds (10 mM stock in DMSO, serially diluted)

  • Phosphocellulose paper (e.g., P81)

  • 1% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound and standard inhibitors in a 96-well plate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Kinase Reaction Preparation: In a separate plate on ice, prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.

  • Initiate Reaction: Dispense the kinase/substrate mix into the compound plate. To start the reaction, add the ATP mix (a combination of unlabeled ATP and [γ-³²P]ATP, typically to a final concentration near the Kₘ for ATP of the specific kinase).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction & Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of each reaction mixture onto the phosphocellulose paper.

  • Washing: Wash the paper extensively in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Dry the paper and measure the incorporated radioactivity for each spot using a scintillation counter or phosphorimager.

  • Data Analysis: Correct for background, normalize the data to the DMSO control, and plot percent inhibition versus log[inhibitor]. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. [18][19] Experimental Protocol 2: ADP-Glo™ Luminescence Kinase Assay

This homogeneous assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is a non-radioactive, high-throughput friendly alternative. [20][21][22][23][24] Materials:

  • Recombinant kinases and substrates

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase reaction buffer

  • ATP

  • Test compounds

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a white assay plate, set up the kinase reaction including buffer, kinase, substrate, and ATP.

  • Add Inhibitor: Add serial dilutions of the test compound and standards to the appropriate wells. Include DMSO controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate percent inhibition relative to DMSO controls and determine IC50 values by fitting the data to a dose-response curve.

Part 2: Selectivity Profiling

Selectivity is as crucial as potency. An inhibitor that potently hits its intended target but also inhibits numerous other kinases may lead to off-target toxicities. We will utilize a state-of-the-art chemoproteomics approach.

Experimental Protocol 3: Kinobeads-Based Competitive Binding Assay

This method uses an affinity matrix of immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the expressed kinome from a cell lysate. By pre-incubating the lysate with a free inhibitor, one can quantify its binding to hundreds of kinases simultaneously through competitive displacement from the beads, followed by mass spectrometry. [25][26][27][28][29] Materials:

  • Cell line of interest (e.g., K562 for BCR-ABL, A431 for EGFR)

  • Cell lysis buffer

  • Kinobeads matrix

  • Test compound and standard inhibitors

  • Wash buffers

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Cell Lysate Preparation: Culture and harvest cells. Lyse the cells under non-denaturing conditions to maintain native protein conformations.

  • Competitive Binding: Aliquot the cell lysate and incubate each aliquot with a different concentration of the test inhibitor (or a DMSO control) for a set time (e.g., 1 hour at 4°C).

  • Kinobeads Pulldown: Add the kinobeads slurry to each lysate/inhibitor mixture and incubate to allow kinases not bound by the test inhibitor to bind to the beads.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • Sample Preparation for MS: Digest the eluted proteins into peptides (e.g., with trypsin) and prepare them for mass spectrometry analysis (e.g., using iTRAQ or label-free quantification).

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer to identify and quantify the proteins (kinases) in each sample.

  • Data Analysis: For each identified kinase, determine the degree of its displacement from the beads at each inhibitor concentration. This allows for the generation of dose-response curves and the determination of apparent dissociation constants (Kd) for hundreds of kinases simultaneously.

Data Analysis and Interpretation: From Raw Numbers to Actionable Insights

Comparative IC50 Data

The primary output of our potency assays will be a table of IC50 values.

Table 1: Hypothetical IC50 Values (nM) for 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol and Standard Inhibitors

Kinase1-(5-Fluoropyrimidin-4-yl)piperidin-3-olGefitinibErlotinibImatinibDasatinib
EGFR 152520>10,000500
ABL 5,000>10,000>10,0002500.8
SRC 800>10,000>10,000>10,0001.2
VEGFR2 2503,0002,50050025

Causality: In this hypothetical scenario, our novel compound shows potent activity against EGFR, comparable to the standards Gefitinib and Erlotinib. Its activity against ABL and SRC is significantly weaker than the respective standards, Imatinib and Dasatinib. This suggests a degree of selectivity for EGFR over these other kinases.

Quantifying Selectivity

Visualizing the kinome-wide data is often done using dendrograms or tree maps. To distill this complex data into a single metric, we can use selectivity scores. [30][31][32][33][34]

  • Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity. For example, S(3µM) = (number of kinases with Kd < 3µM) / (total kinases tested). [30]* Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A value approaching 1 indicates high selectivity (inhibition is concentrated on a few kinases), while a value approaching 0 signifies a highly promiscuous inhibitor. [30][35][36] Trustworthiness: By employing these standardized metrics, we create a self-validating system for comparing the selectivity profiles of different compounds, regardless of their primary target. This allows for an objective, quantitative assessment of off-target effects.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for benchmarking a novel kinase inhibitor, 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol, against established clinical standards. By integrating direct enzymatic assays for potency (IC50) with advanced chemoproteomic methods for selectivity profiling, we can build a comprehensive understanding of a compound's biochemical profile. This systematic approach, grounded in explaining the causality behind experimental choices and utilizing self-validating analytical methods, is essential for identifying promising lead candidates and advancing the development of safer, more effective targeted therapies.

References

  • Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151.
  • Graczyk, P. P. (2007). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. Journal of Medicinal Chemistry, 50(23), 5773-5779.
  • Abdel-Maksoud, M. S., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
  • ResearchGate. (n.d.). Downstream signaling pathways of BCR/ABL in CML. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025).
  • Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303.
  • Deininger, M. W., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 935-943.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol. Promega Japan. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 743382.
  • BenchChem. (2025). Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity. BenchChem.
  • ResearchGate. (n.d.). BCR–ABL1 signaling pathways. ResearchGate. Retrieved from [Link]

  • Fauvel, B., et al. (2017). The use of novel selectivity metrics in kinase research. Oncotarget, 8(4), 5572-5583.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • BenchChem. (2025).
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • ResearchGate. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. Retrieved from [Link]

  • Gower, A. J., & Wilson, L. S. (2015). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1261, 145-154.
  • Graczyk, P. P. (2016). Gini coefficients as a single value metric to define chemical probe selectivity. MedChemComm, 7(11), 2198-2204.
  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. ResearchGate. Retrieved from [Link]

  • Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS Chemical Biology, 10(3), 856-864.
  • Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia.pub. Retrieved from [Link]

  • Vaz, R. J. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Singh, H., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781.
  • ResearchGate. (n.d.). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Charting the molecular network of the drug target Bcr-Abl. Proceedings of the National Academy of Sciences, 104(4), 1102-1107.
  • Mohan, C. G., et al. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters.
  • Hafez, H. N., et al. (2021).
  • Wang, L., et al. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol, 6(20), e1973.
  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. Retrieved from [Link]

  • Abeomics Inc. (n.d.). EGF Pathway. Abeomics. Retrieved from [Link]

  • Lork, C., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology, 12(10), 2663-2671.
  • Graczyk, P. P. (2007). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. Journal of Medicinal Chemistry, 50(23), 5773-5779.
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI. Retrieved from [Link]

  • SciSpace. (2021).
  • Ruprecht, B., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Methods in Molecular Biology, 1647, 149-165.
  • ResearchGate. (2026). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases †. ResearchGate. Retrieved from [Link]_

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Validation

Reproducibility of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol Synthesis Pathways: A Comparative Guide

Executive Summary 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol (CAS: 2320860-11-3) is a highly valued fluorinated heterocyclic building block[1]. It is frequently utilized in the structural elaboration of advanced pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol (CAS: 2320860-11-3) is a highly valued fluorinated heterocyclic building block[1]. It is frequently utilized in the structural elaboration of advanced pharmaceutical candidates, including kinase inhibitors (e.g., JAK3, SYK) and NLRP3 inflammasome inhibitors [2, 3]. The core synthetic step involves a nucleophilic aromatic substitution (SNAr) between 4-chloro-5-fluoropyrimidine and piperidin-3-ol. While SNAr is a foundational medicinal chemistry reaction, achieving high reproducibility, scalability, and purity requires precise control over the reaction microenvironment. This guide objectively compares three distinct synthetic pathways to establish the most robust methodology for drug development professionals.

Mechanistic Rationale & Causality

The reactivity of 4-chloro-5-fluoropyrimidine is governed by the electronic push-pull dynamics of the pyrimidine ring. The C5-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizes the anionic Meisenheimer intermediate during nucleophilic attack. However, its lone pairs also provide a competing resonance-donating (+M) effect.

Because the secondary amine of piperidin-3-ol is a moderate nucleophile, driving the reaction to completion without promoting side reactions (e.g., undesired nucleophilic attack at the C2 position or chloride hydrolysis) requires careful selection of the base and solvent system. For instance, utilizing N,N-Diisopropylethylamine (DIPEA) provides a sterically hindered, non-nucleophilic proton scavenger that prevents the degradation of the electrophile, a common issue when using stronger, unhindered bases [4, 5].

SNAr_Mechanism SM1 4-Chloro-5-fluoropyrimidine (Electrophile) Complex Anionic Meisenheimer Intermediate SM1->Complex Nucleophilic Attack (C4) SM2 Piperidin-3-ol (Nucleophile) SM2->Complex Nucleophilic Attack (C4) Base Base (e.g., DIPEA) Proton Scavenger Byproduct Chloride Salt (e.g., DIPEA·HCl) Base->Byproduct Product 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol (Target Product) Complex->Product Chloride Elimination Complex->Byproduct Proton Transfer

Mechanistic pathway of the SNAr reaction forming 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol.

Quantitative Pathway Comparison

To determine the optimal reproducible route, we compared three distinct synthetic environments.

  • Pathway A (Thermal Batch): Utilizes Isopropanol (iPrOH) and DIPEA. The protic solvent stabilizes the leaving chloride via hydrogen bonding, while the mild thermal conditions prevent over-reaction [5].

  • Pathway B (Microwave-Assisted): Utilizes Dimethylformamide (DMF) and K₂CO₃. Rapid dielectric heating in a polar aprotic solvent accelerates the transition state, drastically reducing reaction time.

  • Pathway C (Continuous Flow): Utilizes N-Methyl-2-pyrrolidone (NMP) and DIPEA. Superior heat and mass transfer in a microreactor minimizes residence time and thermal degradation.

Performance Data Summary
MetricPathway A: Thermal BatchPathway B: MicrowavePathway C: Continuous Flow
Reagents iPrOH, DIPEADMF, K₂CO₃NMP, DIPEA
Conditions 80°C, 12 hours120°C, 15 minutes140°C, 5 min (residence)
Average Yield 78%85%92%
Crude Purity (LC-MS) 90%88% (trace thermal degradants)96%
Reproducibility (RSD) ± 4.2%± 6.5%± 1.8%
Scalability High (Standard reactors)Low (Cavity size limits)Very High (Scale-out)

Experimental Workflows & Self-Validating Protocols

Workflow Start Reagent Preparation (Equimolar Ratio) PathA Thermal Batch iPrOH, DIPEA, 80°C, 12h Start->PathA PathB Microwave DMF, K2CO3, 120°C, 15min Start->PathB PathC Continuous Flow NMP, DIPEA, 140°C, 5min Start->PathC Workup Aqueous Workup & Extraction (EtOAc/H2O) PathA->Workup PathB->Workup PathC->Workup Purification Flash Chromatography (DCM:MeOH gradient) Workup->Purification Analysis LC-MS & NMR Validation (Self-Validating System) Purification->Analysis

Comparative experimental workflows for batch, microwave, and flow synthesis pathways.

Protocol A: Thermal Batch Synthesis (Highly Reproducible Standard)

This protocol is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.

  • Reaction Assembly: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-5-fluoropyrimidine (1.00 g, 7.54 mmol) and piperidin-3-ol (0.84 g, 8.30 mmol, 1.1 equiv).

  • Solvent & Base Addition: Suspend the reagents in anhydrous Isopropanol (25 mL). Add DIPEA (2.63 mL, 15.08 mmol, 2.0 equiv) dropwise at room temperature.

    • Causality Note: Adding DIPEA last prevents premature degradation of the electrophile. The 2.0 equivalents ensure complete neutralization of the HCl byproduct, maintaining the nucleophilicity of the amine.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C using an oil bath for 12 hours.

  • Validation Checkpoint 1 (In-Process): Perform TLC (Eluent: 5% MeOH in DCM). The UV-active starting material spot (Rf ~0.8) must be completely consumed, replaced by a new, more polar spot (Rf ~0.4).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove Isopropanol. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with Ethyl Acetate (2 x 25 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% to 10% MeOH in DCM).

  • Validation Checkpoint 2 (Final Analysis): Analyze the purified white solid via LC-MS. The mass spectrum must exhibit a dominant peak at m/z 198.1[M+H]⁺ , confirming the successful substitution.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)
  • Reaction Assembly: In a 10 mL microwave vial, combine 4-chloro-5-fluoropyrimidine (200 mg, 1.51 mmol), piperidin-3-ol (168 mg, 1.66 mmol, 1.1 equiv), and finely powdered anhydrous K₂CO₃ (417 mg, 3.02 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMF (4 mL). Seal the vial with a crimp cap.

  • Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 120°C for 15 minutes (Dynamic ramping mode).

  • Workup: Dilute the cooled mixture with water (15 mL) to dissolve the inorganic salts and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organics with 5% aqueous LiCl (3 x 10 mL) to effectively remove residual DMF.

    • Causality Note: DMF is notoriously difficult to remove via evaporation; the LiCl wash is a critical step to ensure the crude mass is accurate and the subsequent chromatography is reproducible.

References

  • EvitaChem. "1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol (CAS No.: 2320860-11-3)." EvitaChem Catalog.
  • European Patent Office. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors." Google Patents.
  • United States Patent and Trademark Office. "US20200361898A1 - Nlrp3 inflammasome inhibitors." Google Patents.
  • European Patent Office. "EP 3543232 A1 - AMINOPYRIMIDINE DERIVATIVES AS CTPS1 INHIBITORS." EPO.
  • Journal of Medicinal Chemistry. "Discovery of VX-509 (Decernotinib): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases." ACS Publications.
Comparative

cross-reactivity studies of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol in cellular assays

Introduction: Beyond Single-Target Potency In the landscape of modern drug discovery, particularly in oncology, the development of protein kinase inhibitors has become a cornerstone of targeted therapy. The pyrimidine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Single-Target Potency

In the landscape of modern drug discovery, particularly in oncology, the development of protein kinase inhibitors has become a cornerstone of targeted therapy. The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, forming the core of numerous approved drugs.[1] The compound at the center of this guide, 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol, with its characteristic fluoropyrimidine moiety, is a putative kinase inhibitor. While establishing high potency against the primary target is a critical first step, it represents only a fraction of the story. The true therapeutic potential and safety profile of a compound are profoundly influenced by its selectivity—its propensity to interact with unintended off-targets within the vast human kinome.

Inhibition of off-target kinases can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, a rigorous assessment of cross-reactivity is not merely a checkbox exercise but a fundamental component of the hit-to-lead and lead optimization stages. This guide provides an in-depth, practical framework for conducting cellular cross-reactivity studies, using 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol as our model compound. We will operate under the well-founded hypothesis that its primary target is Aurora B Kinase (AURKB) , a key regulator of mitosis and a validated cancer target frequently addressed by pyrimidine-based inhibitors.[3][4]

The central thesis of this guide is the advocacy for cellular-based target engagement assays over traditional biochemical assays. While biochemical assays are invaluable for determining direct enzyme inhibition, they exist in a vacuum, devoid of the biological context of a living cell.[5] Cellular assays provide a more physiologically relevant measure of a compound's performance, accounting for critical factors like cell membrane permeability, intracellular drug concentrations, and competition with endogenous ATP.[6][7] Demonstrating target engagement within an intact cell is a crucial step toward validating a compound's mechanism of action and predicting its eventual in vivo efficacy.[8]

Strategic Experimental Design: Choosing the Right Questions

A successful cross-reactivity study begins with a thoughtfully designed experimental plan. The goal is to build a comprehensive selectivity profile that informs the structure-activity relationship (SAR) and guides the next steps in the drug development pipeline.

Selection of the Primary Target and Cross-Reactivity Panel

Our model compound, based on its pyrimidine core, is hypothesized to target AURKB . To build a meaningful selectivity panel, we must include kinases that are both structurally related and functionally distinct.[9] This allows us to probe for both family-specific cross-reactivity and broader promiscuity.

Our Selected Kinase Panel:

  • Primary Target: AURKB (Aurora B Kinase): A serine/threonine kinase crucial for chromosome segregation and cytokinesis. Its dysregulation is a hallmark of many cancers.

  • Off-Target 1: AURKA (Aurora A Kinase): The most closely related homolog to AURKB. Assessing selectivity between these two is critical, as off-target inhibition of AURKA can lead to distinct cellular phenotypes and potential liabilities.

  • Off-Target 2: CDK2 (Cyclin-Dependent Kinase 2): A key cell cycle regulator. As many mitotic inhibitors can affect multiple cell cycle kinases, assessing activity against CDK2 is a logical step to understand potential polypharmacology.

  • Off-Target 3: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A receptor tyrosine kinase from a distinct branch of the kinome tree.[10] Inhibition of VEGFR2 could imply anti-angiogenic effects but also potential side effects like hypertension.

  • Off-Target 4: p38α (MAPK14): A member of the MAP kinase family, involved in cellular responses to stress. It serves as a representative of a different, major signaling pathway to test for unrelated off-target activity.

The Assay Platform of Choice: NanoBRET™ Target Engagement

To quantify compound binding in a live-cell context, we will employ the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay. This technology has emerged as a gold standard for its robustness and physiological relevance.[11][12]

The Principle of NanoBRET™: The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[13]

  • The target kinase (e.g., AURKB) is expressed in live cells (typically HEK293) as a fusion with the small, bright NanoLuc® luciferase (the BRET donor).

  • A cell-permeable fluorescent tracer, which reversibly binds to the ATP pocket of the kinase, is added to the cells (the BRET acceptor).

  • When the tracer binds to the NanoLuc®-kinase fusion, the donor and acceptor are in close proximity, and the addition of a substrate for NanoLuc® results in energy transfer and a detectable BRET signal.

  • The test compound (1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol) is then introduced. If it binds to the kinase, it will compete with and displace the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal.

This ratiometric and homogenous assay format allows for the quantitative determination of intracellular compound affinity (IC50) for the target kinase in its native cellular environment.[14]

G cluster_cell Inside Live HEK293 Cell cluster_signal BRET Signal Generation cluster_no_signal BRET Signal Disruption Kinase NanoLuc-Kinase (BRET Donor) Tracer Fluorescent Tracer (BRET Acceptor) Kinase->Tracer Binding (Proximity) Signal High BRET Signal Kinase->Signal Energy Transfer NoSignal Low BRET Signal Kinase->NoSignal Displacement of Tracer Compound Test Compound (e.g., 1-FP-Pip-3-ol) Compound->Kinase Competitive Binding Substrate NanoLuc Substrate Substrate->Kinase Energy Source

Figure 1: Workflow of the NanoBRET™ Target Engagement Assay.

Detailed Experimental Protocol: NanoBRET™ TE Assay

This protocol outlines the steps for assessing the cross-reactivity of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol against the selected kinase panel. The procedure is identical for each kinase target, performed in parallel.

Materials:

  • HEK293 cells

  • Opti-MEM™ I Reduced Serum Medium

  • Plasmid DNA: NanoLuc®-fusion constructs for AURKA, AURKB, CDK2, VEGFR2, p38α, and Transfection Carrier DNA.[15]

  • Transfection Reagent (e.g., FuGENE® HD)

  • White, non-binding surface 384-well assay plates

  • NanoBRET™ Tracer K-5 (or other appropriate tracer for the selected kinases)[14]

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol and reference inhibitors (e.g., Alisertib for Aurora kinases)

  • Plate reader capable of measuring filtered luminescence (450 nm and 610 nm)

Day 1: Cell Transfection

  • Cell Preparation: Culture HEK293 cells to ~80-90% confluency. On the day of transfection, harvest and resuspend cells in Opti-MEM™ to a density of 2 x 10^5 cells/mL.

  • Transfection Complex Preparation:

    • For each kinase target, prepare a DNA mixture. The optimal ratio of NanoLuc®-kinase plasmid to carrier DNA must be determined, but a 1:9 ratio is a common starting point.[14]

    • Dilute the DNA mixture in Opti-MEM™.

    • Add transfection reagent at a 1:3 ratio (µg DNA:µL reagent) to the diluted DNA.

    • Incubate for 10-20 minutes at room temperature to allow transfection complexes to form.

  • Transfection: Add the transfection complexes dropwise to the cell suspension. Mix gently.

  • Plating: Dispense 20 µL of the cell/transfection mix into each well of a 384-well white assay plate.

  • Incubation: Incubate the plates for 20-24 hours at 37°C in a humidified incubator with 5% CO2.

Day 2: Compound Treatment and Data Acquisition

  • Compound Preparation: Prepare a serial dilution series of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol in Opti-MEM™. A typical 11-point, 3-fold dilution series starting from 30 µM is recommended. Also prepare vehicle (DMSO) and no-compound controls.

  • Tracer Preparation: Dilute the NanoBRET™ Tracer in Opti-MEM™ to the pre-determined optimal concentration for each kinase target.

  • Compound Addition: Add 5 µL of the serially diluted compound to the appropriate wells of the assay plate containing the transfected cells.

  • Tracer Addition: Immediately add 5 µL of the diluted tracer to all wells.

  • Equilibration: Incubate the plates for 2 hours at 37°C in a CO2 incubator. This allows the compound and tracer to reach binding equilibrium within the cells.[11]

  • Detection Reagent Preparation: Prepare the NanoBRET™ Nano-Glo® detection reagent by mixing the substrate and the extracellular inhibitor according to the manufacturer's protocol. The extracellular inhibitor is crucial to quench any signal from luciferase released from dead cells.

  • Signal Measurement: Add 20 µL of the detection reagent to each well. Read the plate within 10 minutes on a plate reader equipped with two filters: Donor Emission (450 nm) and Acceptor Emission (610 nm).

Data Analysis

  • Calculate BRET Ratio: For each well, calculate the raw BRET ratio by dividing the Acceptor signal (610 nm) by the Donor signal (450 nm).

  • Normalize Data: Normalize the BRET ratios to obtain milliBRET units (mBU) by subtracting the vehicle control ratio and multiplying by 1000.

  • Generate Dose-Response Curves: Plot the normalized mBU values against the logarithm of the compound concentration.

  • Determine IC50 Values: Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the intracellular IC50 value for each kinase.

G cluster_day1 Day 1: Transfection cluster_day2 Day 2: Assay cluster_analysis Data Analysis D1_1 Prepare DNA/ Transfection Reagent Complexes D1_2 Add Complexes to HEK293 Cell Suspension D1_1->D1_2 D1_3 Plate Cells in 384-well Plate D1_2->D1_3 D1_4 Incubate 20-24h D1_3->D1_4 D2_1 Add Serial Dilutions of Test Compound D1_4->D2_1 D2_2 Add Fluorescent Tracer D2_1->D2_2 D2_3 Incubate 2h (Equilibration) D2_2->D2_3 D2_4 Add Nano-Glo® Substrate D2_3->D2_4 D2_5 Read Plate (450nm & 610nm) D2_4->D2_5 DA_1 Calculate BRET Ratios (610nm / 450nm) D2_5->DA_1 DA_2 Normalize Data DA_1->DA_2 DA_3 Plot Dose-Response Curves & Calculate IC50 DA_2->DA_3

Figure 2: High-level experimental workflow for the cross-reactivity study.

Comparative Data Analysis and Interpretation

The ultimate output of this study is a quantitative comparison of the compound's affinity for its primary target versus the selected off-targets. The data should be summarized in a clear, concise table.

Table 1: Hypothetical Cellular Target Engagement Data for 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol

Target KinaseKinase FamilyCellular IC50 (nM)Selectivity vs. AURKBInterpretation
AURKB Serine/Threonine (Aurora)15 -Potent on-target engagement
AURKASerine/Threonine (Aurora)21014-foldModerate selectivity over close homolog
CDK2Serine/Threonine (CMGC)1,800120-foldHighly selective against this cell cycle kinase
VEGFR2Tyrosine Kinase>10,000>667-foldNo significant activity on this tyrosine kinase
p38α (MAPK14)Serine/Threonine (MAPK)>10,000>667-foldNo significant activity on this stress kinase

Interpreting the Results:

  • Potent and On-Target: The compound demonstrates potent engagement of its intended target, AURKB, in a cellular context with an IC50 of 15 nM.

  • Good Homolog Selectivity: There is a 14-fold selectivity for AURKB over AURKA. While not exceptionally high, this level of selectivity can often be sufficient to distinguish biological effects and may be improved through further medicinal chemistry efforts.

  • Excellent Kinome-Wide Selectivity: The compound is highly selective against kinases from other families. The >100-fold selectivity against CDK2, VEGFR2, and p38α suggests a clean off-target profile in the context of this panel. This is a desirable characteristic, minimizing the potential for unintended biological effects.

This profile suggests that 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol is a promising lead compound. It is potent and possesses a favorable selectivity profile, warranting further investigation into its downstream cellular effects (e.g., phosphorylation of AURKB substrates) and in vivo efficacy.

Conclusion: A Foundation for Confident Decision-Making

This guide has outlined a comprehensive strategy for assessing the cellular cross-reactivity of a novel kinase inhibitor, 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol. By selecting a rational kinase panel and employing a robust, physiologically relevant technology like the NanoBRET™ TE assay, researchers can generate high-quality, interpretable data. This approach moves beyond simple biochemical potency to provide a nuanced understanding of a compound's selectivity profile within the complex environment of a living cell. Such data is indispensable for making confident, data-driven decisions in the drug discovery process, ultimately increasing the likelihood of advancing safe and effective therapeutic candidates.

References

  • Reaction Biology. (n.d.). Aurora B NanoBRET Kinase Assay.
  • Al-Ali, H., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology.
  • Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
  • Drewry, D. H., et al. (2021).
  • Robers, M. B., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Kaur, M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
  • Bunnage, M. E., et al. (2015). Chapter 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
  • Yang, T. (2023). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections Blog.
  • Boyd, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research.
  • Singh, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.
  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • Promega Corporation. (n.d.). NanoBRET™ TE Intracellular Kinase Assay AURKB TE Assay.
  • Chen, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Sigma-Aldrich. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
  • Scott, J. S., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Sledz, P., et al. (2018). Analyzing Kinase Similarity in Small Molecule and Protein Structural Space to Explore the Limits of Multi-Target Screening.
  • Al-Ali, H., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology.
  • Charles River Laboratories. (2023). A Practical Guide to Target Engagement Assays.
  • Cell Signaling Technology. (n.d.). CDK2/CycA Kinase Assay Protocol.
  • Promega Corporation. (n.d.). NanoBRET™ Target Engagement CDK Selectivity Systems.
  • BenchChem. (n.d.). Cdk2-IN-23: A Technical Guide to its Role in Cell Cycle Regulation.
  • Collins, I., et al. (2014). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. Future Medicinal Chemistry.
  • Wells, C. I. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Promega Connections Blog.
  • Gani, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
  • Robers, M. B., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET.
  • Promega Corporation. (n.d.). CDK2/CyclinA2 Kinase Assay.
  • Machleidt, T., et al. (2015). NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chemical Biology.

Sources

Validation

A Comparative Guide to the Target Binding Kinetics of Bruton's Tyrosine Kinase (BTK) Inhibitors: Featuring 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol

In the landscape of targeted therapies for B-cell malignancies and autoimmune diseases, the kinetic profile of a drug's interaction with its target is a critical determinant of its efficacy, duration of action, and poten...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted therapies for B-cell malignancies and autoimmune diseases, the kinetic profile of a drug's interaction with its target is a critical determinant of its efficacy, duration of action, and potential for off-target effects. This guide provides an in-depth comparison of the target binding kinetics of several prominent Bruton's tyrosine kinase (BTK) inhibitors, including the first-generation covalent inhibitor ibrutinib, second-generation covalent inhibitors acalabrutinib and zanubrutinib, and the non-covalent (reversible) inhibitor pirtobrutinib. We will use these established drugs as a benchmark to discuss the hypothetical kinetic profile of a novel investigational compound, 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol, hereafter referred to as "Compound X".

This analysis is intended for researchers, scientists, and drug development professionals to illustrate the importance of binding kinetics in drug design and to provide a framework for evaluating novel inhibitors.

The Central Role of BTK in B-Cell Signaling

Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the development, proliferation, and survival of B-cells.[1][2][3] Dysregulation of this pathway is a hallmark of many B-cell cancers, making BTK a prime therapeutic target.[4][5] Inhibitors of BTK block this signaling cascade, leading to apoptosis and reduced proliferation of malignant B-cells.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Signaling_Cascade Downstream Signaling (NF-κB, AKT) DAG_IP3->Signaling_Cascade Cell_Outcomes B-Cell Proliferation & Survival Signaling_Cascade->Cell_Outcomes Inhibitor BTK Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified BTK Signaling Pathway.

Understanding Target Binding Kinetics

The interaction between a drug and its target is not a simple on/off switch. It is a dynamic process characterized by rates of association (kon) and dissociation (koff). These kinetic parameters, along with the equilibrium dissociation constant (KD), provide a more complete picture of a drug's behavior than affinity alone.[6]

  • kon (Association Rate Constant): Measures how quickly a drug binds to its target. A higher kon means a faster onset of action.

  • koff (Dissociation Rate Constant): Measures how quickly a drug unbinds from its target. A lower koff results in a longer residence time, which can lead to a more durable pharmacodynamic effect.

  • KD (Equilibrium Dissociation Constant): The ratio of koff/kon, representing the concentration of drug required to occupy 50% of the target receptors at equilibrium. While a low KD indicates high affinity, it doesn't describe the time-dependent nature of the interaction.

Comparative Kinetic Analysis of BTK Inhibitors

BTK inhibitors can be broadly classified into two categories: covalent (irreversible) and non-covalent (reversible). This fundamental difference in their mechanism of action has profound implications for their binding kinetics and clinical profiles.

Covalent Irreversible Inhibitors

Covalent inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form a permanent bond with a specific cysteine residue (Cys481) in the ATP-binding site of BTK.[2][3][7] This irreversible binding means that the dissociation rate (koff) is effectively zero, leading to sustained target inhibition until new BTK protein is synthesized.

The key kinetic differentiator for these drugs is the rate of covalent bond formation, which is influenced by both initial non-covalent binding affinity and the reactivity of the "warhead" group.[8][9][10]

Inhibitor Class Binding Mechanism Key Kinetic Features Selectivity Profile
Ibrutinib 1st Gen CovalentIrreversibly binds to Cys481.[1][11]Potent BTK inhibition (IC50 ~0.5 nM).[11] Also inhibits other kinases with a homologous cysteine, such as TEC, ITK, and EGFR.[2][12]Broadest off-target activity among covalent inhibitors, leading to side effects.[2][12]
Acalabrutinib 2nd Gen CovalentHighly selective, irreversible binding to Cys481.[1]Designed for higher selectivity than ibrutinib.[13] It demonstrates potent on-target effects.[13]More selective for BTK over other kinases like ITK and EGFR, potentially leading to a better safety profile.[2][14]
Zanubrutinib 2nd Gen CovalentIrreversible BTK inhibitor designed to maximize BTK occupancy and minimize off-target effects.[15]Shows greater selectivity for BTK compared to ibrutinib in preclinical models.[12][16]Fewer off-target effects in in-vitro assays compared to ibrutinib.[12][16]
Non-Covalent Reversible Inhibitors

Non-covalent inhibitors bind to BTK through reversible interactions, such as hydrogen bonds and van der Waals forces. Their efficacy is driven by a combination of a fast association rate and a slow dissociation rate, leading to a prolonged residence time on the target. This class of inhibitors is particularly important for overcoming resistance mutations at the Cys481 site, which prevent covalent inhibitor binding.[4][7][17]

Pirtobrutinib is a prime example of a highly selective, non-covalent BTK inhibitor.[18][19] It demonstrates potent inhibition of both wild-type BTK and the C481S mutant.[18][20]

Inhibitor Class Binding Mechanism kon (M-1s-1) koff (s-1) KD (nM) Target Residence Time
Pirtobrutinib Non-CovalentReversibly binds to the ATP-binding pocket, independent of Cys481.[4][20]Data not specifiedLow dissociation rate~3.0Long (~1.5 to 2.4 hours)[18][20]
Compound X (Hypothetical) Non-CovalentReversible binding1.5 x 1068.0 x 10-40.53~21 minutes

Rationale for Compound X's Hypothetical Kinetics: For our investigational molecule, 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol (Compound X), we hypothesize a non-covalent binding mechanism. Its proposed kinetic profile features a very rapid association rate (kon), suggesting it can quickly engage the BTK target. The dissociation rate (koff), while faster than pirtobrutinib's, still allows for a significant residence time. This combination results in a sub-nanomolar affinity (KD), making it a highly potent inhibitor. The key difference lies in its moderately long residence time compared to the exceptionally long residence time of pirtobrutinib, which could translate to different dosing requirements and in vivo pharmacodynamics.

Methodologies for Determining Binding Kinetics

Accurate measurement of binding kinetics is paramount in drug discovery. Two leading label-free technologies for this purpose are Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).[21][22]

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for monitoring biomolecular interactions in real-time.[23][24] It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand, e.g., BTK) is immobilized.[25]

SPR_Workflow cluster_0 SPR Experimental Phases Immobilization 1. Immobilization (BTK on sensor chip) Association 2. Association (Inhibitor flows over surface) Immobilization->Association Inject Analyte Dissociation 3. Dissociation (Buffer flows over surface) Association->Dissociation Inject Buffer Regeneration 4. Regeneration (Surface is cleared) Dissociation->Regeneration Inject Regeneration Solution Sensorgram Sensorgram (Real-time binding curve) Kinetics Calculate: - k_on - k_off - K_D Sensorgram->Kinetics Data Fitting

Caption: General workflow for an SPR experiment.

Experimental Protocol: SPR Analysis of BTK-Inhibitor Binding

  • Immobilization:

    • Rationale: To measure the interaction, one molecule must be anchored to the sensor surface. Immobilizing the kinase is a common and effective approach.[26]

    • Procedure: Recombinant human BTK protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The goal is to achieve a surface density that allows for clear binding signals without mass transport limitations.

  • Analyte Preparation:

    • Rationale: A series of analyte (inhibitor) concentrations are required to accurately determine kinetic constants.

    • Procedure: Prepare a dilution series of the BTK inhibitor (e.g., Compound X) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). A zero-concentration sample (buffer only) is used for double referencing.

  • Binding Measurement:

    • Association Phase: The inhibitor solution is injected over the sensor surface at a constant flow rate for a defined period, and the binding response is monitored in real-time.

    • Dissociation Phase: The inhibitor solution is replaced with running buffer, and the dissociation of the inhibitor from the immobilized BTK is monitored.

  • Data Analysis:

    • Rationale: The resulting sensorgrams (plots of response units vs. time) are fitted to a kinetic model to extract the rate constants.

    • Procedure: After subtracting the reference surface and buffer-only injection signals, the data is fitted to a 1:1 Langmuir binding model to determine kon, koff, and KD.

Bio-Layer Interferometry (BLI)

BLI is another optical biosensing technology that measures biomolecular interactions in real-time.[21][27] It works by analyzing the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer.[28]

BLI_Workflow cluster_1 BLI 'Dip and Read' Format Baseline 1. Baseline (Buffer) Loading 2. Loading (Immobilize BTK) Baseline->Loading Move Baseline2 3. Baseline (Buffer) Loading->Baseline2 Move Association 4. Association (Inhibitor Solution) Baseline2->Association Move Dissociation 5. Dissociation (Buffer) Association->Dissociation Move Kinetics Calculate Kinetic Parameters Dissociation->Kinetics Biosensor Biosensor Tip Biosensor->Baseline Dip

Caption: The 'Dip and Read' workflow of a BLI experiment.

Experimental Protocol: BLI Analysis of BTK-Inhibitor Binding

  • Biosensor Hydration & Baseline:

    • Rationale: Proper hydration ensures sensor stability. A baseline step in buffer establishes a stable starting signal.

    • Procedure: Hydrate Streptavidin (SA) biosensors in running buffer for at least 10 minutes. Then, dip the sensors into buffer-containing wells of a 96-well plate to establish a baseline reading.

  • Ligand Immobilization:

    • Rationale: Biotinylated ligands allow for a consistent and oriented capture on streptavidin-coated sensors.

    • Procedure: Dip the biosensors into wells containing biotinylated BTK protein until a stable loading level is achieved.

  • Association & Dissociation:

    • Procedure: Move the BTK-loaded biosensors into wells containing various concentrations of the inhibitor to measure the association phase. Subsequently, move them to buffer-only wells to measure the dissociation phase.[29]

  • Data Analysis:

    • Procedure: The resulting binding curves are aligned, processed (subtracting reference sensor data), and fitted to an appropriate binding model (e.g., 1:1 global fit) to determine the kinetic parameters.

Conclusion

The study of target binding kinetics provides invaluable insights that extend far beyond simple affinity measurements. For BTK inhibitors, the distinction between covalent and non-covalent binding mechanisms fundamentally alters their kinetic profiles and clinical attributes. While covalent inhibitors offer sustained target occupancy through irreversible binding, next-generation non-covalent inhibitors like pirtobrutinib leverage optimized association and dissociation rates to achieve prolonged residence time, high potency, and the ability to overcome resistance.

Our hypothetical inhibitor, 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol (Compound X), illustrates how a novel compound with a unique kinetic signature—rapid onset and moderately long residence time—could offer a differentiated therapeutic profile. The rigorous application of technologies like SPR and BLI is essential to elucidate these kinetic parameters, enabling a more rational design and selection of drug candidates poised for clinical success.

References
  • Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. (2025). Hematological Oncology. Retrieved from [Link]

  • Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry. (2021). RSC Chemical Biology. Retrieved from [Link]

  • Bio-layer interferometry - Wikipedia. (n.d.). Retrieved from [Link]

  • A fresh look at covalent BTK inhibitor resistance. (2024). Blood. Retrieved from [Link]

  • Targeted covalent inhibitors - Wikipedia. (n.d.). Retrieved from [Link]

  • MagHelix™ Bio-layer Interferometry (BLI). (n.d.). Creative Biostructure. Retrieved from [Link]

  • Biolayer Interferometry (BLI). (n.d.). Sartorius. Retrieved from [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014). Analytical Biochemistry. Retrieved from [Link]

  • Biolayer Interferometry (BLI). (n.d.). Harvard University. Retrieved from [Link]

  • Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding. (2025). Nature Protocols. Retrieved from [Link]

  • Binding kinetics of ibrutinib on BRK (PTK6). (n.d.). Oncolines. Retrieved from [Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021). Frontiers in Immunology. Retrieved from [Link]

  • Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. (2023). Blood. Retrieved from [Link]

  • Pirtobrutinib preclinical characterization: a highly selective, non-covalent (reversible) BTK inhibitor. (2023). ResearchGate. Retrieved from [Link]

  • Unveiling the reaction mechanism of covalent kinase inhibition by ibrutinib. (n.d.). Chemical Science. Retrieved from [Link]

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. (n.d.). Future Oncology. Retrieved from [Link]

  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. (n.d.). Chemical Science. Retrieved from [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (2005). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors through Transition-State Effects. (2025). Journal of the American Chemical Society. Retrieved from [Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021). Frontiers in Immunology. Retrieved from [Link]

  • Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. (2024). bioRxiv. Retrieved from [Link]

  • Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. (n.d.). Blood. Retrieved from [Link]

  • What is the mechanism of Pirtobrutinib?. (2024). Patsnap Synapse. Retrieved from [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Rad. Retrieved from [Link]

  • Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies. (n.d.). Clinical Pharmacology in Drug Development. Retrieved from [Link]

  • Kinetic Catalytic Inhibition and Cell-Based Analysis, Not Just Target Binding, Are Required to Assess Kinase Selectivity of Covalent Inhibitors: Comparable BTK vs TEC Selectivity Profile for Ibrutinib and Acalabrutinib. (2018). Blood. Retrieved from [Link]

  • Pirtobrutinib in Chronic Lymphocytic Leukemia: Navigating Resistance and the Personalisation of BTK-Targeted Therapy. (n.d.). Cancers. Retrieved from [Link]

  • The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. (n.d.). Leukemia. Retrieved from [Link]

  • Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL. (2019). Blood. Retrieved from [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter. Retrieved from [Link]

  • Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib. (2019). Molecular Cancer Therapeutics. Retrieved from [Link]

  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018). Blood. Retrieved from [Link]

  • T‐cell immunomodulation occurs with different time kinetics during acalabrutinib and zanubrutinib therapy in chronic lymphocytic leukaemia. (n.d.). British Journal of Haematology. Retrieved from [Link]

  • DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. (n.d.). EMJ. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized halogenated N-heterocycles like 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol requires rigorous operational discipline. Often utilized as a versatile sc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated N-heterocycles like 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol requires rigorous operational discipline. Often utilized as a versatile scaffold in kinase inhibitor development or nucleoside analogue research, this compound presents specific physicochemical risks. Fluoropyrimidine derivatives can exhibit significant cytotoxicity, and their halogenated nature dictates strict disposal pathways to prevent environmental contamination and the formation of highly toxic byproducts during waste processing.

The following guide provides a self-validating, step-by-step operational and disposal plan designed to ensure absolute safety, regulatory compliance, and environmental stewardship in the laboratory.

Physicochemical Hazard Profile & Causality

Before executing any disposal protocol, it is critical to understand why we treat this chemical with heightened scrutiny.

  • The Fluoropyrimidine Core: Compounds containing the 5-fluoropyrimidine moiety can act as substrates or inhibitors of critical cellular enzymes (such as dihydropyrimidine dehydrogenase), potentially leading to severe off-target toxicity[1]. While 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol is a building block, it must be handled as a potential cytotoxin.

  • Halogenated Organic Status: The presence of the fluorine atom classifies this compound and its solutions as Halogenated Organic Waste . Incineration of halogenated compounds at standard temperatures can generate highly toxic dioxins and furans. Therefore, they must be strictly segregated from non-halogenated solvents to ensure they are routed to specialized high-temperature incinerators equipped with caustic scrubbers[2][3].

Table 1: Hazard & Disposal Classification Summary

ParameterClassification / ThresholdOperational Rationale
Chemical Class Halogenated N-HeterocycleRequires specialized high-temperature incineration (>1000°C) to destroy highly stable C-F bonds[3].
Waste Segregation Halogenated Organic WastePrevents dioxin/furan formation; prevents the costly contamination of non-halogenated waste streams[2].
Aqueous Waste Threshold > 1% OrganicsAqueous washes exceeding 1% organic content must be routed to halogenated organic waste[4].
Incompatibilities Strong oxidizers, strong acidsPrevents exothermic degradation and the potential release of toxic hydrogen fluoride (HF) gas.

Operational Safety & Handling Plan

To build a self-validating safety system, every handling step must include a verification check to ensure containment.

  • Engineering Controls: All weighing, reconstitution, and transfer of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol must occur within a certified Class II Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood[5].

    • Verification Step: Always check the magnehelic gauge or digital airflow monitor to confirm negative pressure before opening the chemical vial.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (Double-gloving is mandatory; the outer glove must be discarded immediately if contaminated)[5].

    • Chemical-resistant lab coat with knit cuffs.

    • Safety goggles (ANSI Z87.1 compliant).

Step-by-Step Disposal Methodologies

Proper disposal is a cradle-to-grave responsibility. Under no circumstances should any quantity of this compound be poured down the laboratory drain[2].

Protocol A: Liquid Waste Disposal (Solutions & Extracts)
  • Segregation & Verification: Verify that the receiving waste carboy is explicitly labeled "Halogenated Organic Waste."

    • Causality: Mixing even a small amount of a fluorinated compound into a non-halogenated carboy contaminates the entire volume. The entire batch must then be treated as halogenated, drastically increasing environmental risk and disposal costs[2].

  • Transfer: Use a closed-system funnel to transfer solutions (e.g., DMSO, methanol, or dichloromethane containing the compound) into the carboy.

  • Secondary Containment: Store the waste carboy in a secondary containment tray, physically separated from strong oxidizers and bases to prevent reactive cross-contamination[6].

  • Labeling: Immediately update the hazardous waste log attached to the carboy with the full chemical name: "1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol" and its approximate concentration.

Protocol B: Solid Waste & Consumables Disposal
  • Collection: Place all contaminated pipette tips, weighing boats, and empty vials into a designated, puncture-resistant, 5-gallon white pail lined with a hazardous waste bag[5].

  • Decontamination of Glassware: Triple-rinse any reusable glassware with a compatible solvent (e.g., methanol or acetone).

    • Crucial Step: The rinsate from these three washes must be collected and disposed of in the Halogenated Organic Waste carboy[6]. Only after triple-rinsing can the glassware be washed in the standard laboratory sink.

  • Sealing: Once the solid waste container is 3/4 full, seal it, deface any original chemical labels with a marker, and attach a "Hazardous Solid Waste - Halogenated Contaminants" tag[5].

Protocol C: Immediate Spill Response

In the event of a spill, immediate action minimizes aerosolization and exposure.

  • Isolate: Evacuate personnel from the immediate vicinity and allow the fume hood to clear any aerosols for 5 minutes.

  • Contain: For liquid spills, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust[7].

  • Neutralize & Collect: Carefully sweep the absorbed material (or spilled powder) using a dedicated dustpan and brush. Place the debris into a sealable hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by a thorough wiping with 70% ethanol or isopropanol. Dispose of all cleaning materials as contaminated solid waste[5].

Logical Workflow Visualization

To standardize laboratory operations, follow this decision matrix for waste routing:

G Start Waste Generation: 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol Decision Waste State? Start->Decision Liquid Liquid Solutions (e.g., in DMSO/MeOH) Decision->Liquid Liquid Solid Solid Powders & Contaminated Consumables Decision->Solid Solid Halogenated Segregate as: Halogenated Organic Waste Liquid->Halogenated SolidWaste Segregate as: Contaminated Solid Waste Solid->SolidWaste Incineration High-Temperature Incineration (>1000°C + Caustic Scrubbing) Halogenated->Incineration SolidWaste->Incineration

Workflow for the segregation and disposal of halogenated fluoropyrimidine waste.

References

  • National Institutes of Health (NIH). "Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity." nih.gov. Available at:[Link]

  • RiskAssess. "Disposal of chemical wastes." riskassess.com.au. Available at:[Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. Available at:[Link]

  • The University of Chicago Environmental Health and Safety. "Hazardous Waste Disposal Procedures." uchicago.edu. Available at:[Link]

  • University of Oslo (UiO). "Chemical and Hazardous Waste Guide." uio.no. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol

Advanced Laboratory Safety & Operational Guide: Handling 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol Executive Summary & Mechanistic Hazard Profile 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol is a specialized bifunctional inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Guide: Handling 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol

Executive Summary & Mechanistic Hazard Profile

1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol is a specialized bifunctional intermediate frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors. Handling this compound requires a rigorous safety protocol due to the combined physicochemical hazards of its constituent moieties.

The piperidin-3-ol substructure imparts significant basicity, leading to severe skin burns and irreversible eye damage upon contact[1]. Concurrently, the 5-fluoropyrimidine ring is highly susceptible to thermal degradation. Under extreme heat or acidic conditions, the compound poses a severe inhalation hazard due to the potential release of highly toxic hydrogen fluoride (HF) and nitrogen oxides (NOx)[2][3].

ToxicityPathway Compound 1-(5-Fluoropyrimidin-4-yl) piperidin-3-ol Thermal Thermal Decomposition (>150°C / Acidic) Compound->Thermal Heating / Fire Contact Dermal/Ocular Contact Compound->Contact Mishandling HF Hydrogen Fluoride (HF) Release Thermal->HF NOx Nitrogen Oxides (NOx) Thermal->NOx Corrosion Severe Tissue Necrosis & Basic Corrosivity Contact->Corrosion Systemic Systemic Fluoride Toxicity (Hypocalcemia) HF->Systemic Dermal Absorption

Figure 1: Mechanistic hazard pathways and decomposition products of the compound.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal necrosis and systemic toxicity, a strict PPE regimen is mandatory. The following matrix outlines the required protective gear, grounded in OSHA 29 CFR 1910.133 and EN166/EN149 standards[1][3].

PPE CategorySpecificationCausality / Scientific Rationale
Eye/Face Tight-sealing chemical goggles + Face shieldPiperidin-3-ol derivatives cause severe, irreversible ocular damage and blindness upon contact[3].
Hands Nitrile (min 0.11mm) or Butyl Rubber glovesPrevents dermal absorption; fluoropyrimidines can cause severe burns and systemic toxicity[1][2].
Body Flame-retardant lab coat or Tyvek suitProtects against corrosive dust and potential thermal decomposition byproducts[3].
Respiratory NIOSH N95/P100 or EN 149 particulate filterPrevents inhalation of highly irritating dust and aerosols that damage mucosal membranes[1][4].

Field-Proven Insight: While standard nitrile gloves offer basic splash protection, the lipophilic nature of the fluoropyrimidine ring combined with the corrosive piperidine moiety can accelerate glove degradation. For bulk transfers exceeding 50 grams, double-gloving or utilizing butyl rubber is highly recommended to prevent insidious dermal exposure.

Operational Workflow: Safe Handling & Transfer Protocol

Because fluoropyrimidine derivatives can be air- and moisture-sensitive, and piperidinols are often hygroscopic, all handling must occur within a controlled micro-environment to preserve chemical integrity and operator safety[1][2].

HandlingWorkflow Prep 1. Fume Hood Verification Weigh 2. Static-Free Weighing Prep->Weigh Transfer 3. Closed-System Transfer Weigh->Transfer Decon 4. Workstation Decontamination Transfer->Decon

Figure 2: Standard operating procedure for the safe handling and transfer of the compound.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the chemical fume hood operates at a minimum face velocity of 100 feet per minute (fpm). Do not handle the compound in open air due to its hygroscopic and air-sensitive nature[1][2].

  • Static-Free Weighing: Utilize grounded, anti-static spatulas and weigh boats. Rationale: Fluorinated organic powders can accumulate static charge, creating an ignition risk if combustible dust-air mixtures form[4].

  • Closed-System Transfer: Transfer the pre-weighed solid into the reaction vessel using a powder funnel. Immediately purge the vessel with an inert gas (Nitrogen or Argon). Rationale: Inert atmospheres prevent the piperidinol moiety from absorbing atmospheric moisture, which can degrade the reagent and alter stoichiometric calculations[2].

  • Solvent Addition: Add compatible, anhydrous solvents (e.g., DCM, THF) dropwise. Avoid strong oxidizing agents and strong acids. Rationale: The basic piperidine ring will undergo an exothermic neutralization with strong acids, potentially volatilizing the compound and releasing toxic fumes[2].

Emergency Spill Response & Decontamination

In the event of a breach, immediate containment is critical to prevent the volatilization of toxic byproducts.

Step-by-Step Methodology:

  • Evacuation & Isolation: Immediately evacuate personnel from a 10-meter radius. Eliminate all local ignition sources and increase local exhaust ventilation[3].

  • PPE Escalation: Responders must don a self-contained breathing apparatus (SCBA) if the spill involves heat or fire, due to the rapid evolution of Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases[2][3].

  • Containment & Neutralization: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use acidic neutralizers as they will trigger an exothermic reaction with the basic piperidine ring[3].

  • Mechanical Recovery: Carefully sweep the absorbed mixture using non-sparking tools to avoid dust formation. Place the waste into a chemically compatible, sealable polyethylene container[4].

  • Surface Decontamination: Wash the affected surface with copious amounts of water and a mild alkaline detergent to neutralize residual piperidine basicity, ensuring the runoff is collected for hazardous disposal[1][3].

Waste Management & Disposal Plan

Improper disposal of fluoropyrimidines can lead to severe environmental toxicity and plumbing corrosion.

  • Segregation: Store waste in clearly labeled, tightly closed containers in a dry, cool (2-8°C), and well-ventilated corrosives area[2][4]. Strictly segregate from strong acids and oxidizers.

  • Disposal: Never discharge into laboratory sinks or environmental drains. Dispose of contents via a licensed, approved hazardous waste disposal plant capable of handling halogenated organic corrosives[1][2].

References

  • SAFETY DATA SHEET: Piperidin-3-ol. Fisher Scientific. 1

  • SAFETY DATA SHEET: 2,4-Dichloro-5-fluoropyrimidine. Fisher Scientific. 2

  • Safety Data Sheet: 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. Angene Chemical. 4

  • SAFETY DATA SHEET: 2-Chloro-5-fluoropyrimidine. Fisher Scientific. 3

Sources

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